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  • Product: 5-Iodoisoquinolin-8-amine

Core Science & Biosynthesis

Foundational

5-Iodoisoquinolin-8-amine CAS 1512345-29-7 properties

The following technical guide provides an in-depth profile of 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7), a high-value heterocyclic intermediate used in the synthesis of kinase inhibitors and complex medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7), a high-value heterocyclic intermediate used in the synthesis of kinase inhibitors and complex medicinal chemistry scaffolds.

CAS: 1512345-29-7 Formula: C


H

IN

Molecular Weight: 270.07 g/mol

Executive Summary

5-Iodoisoquinolin-8-amine is a bifunctional isoquinoline building block characterized by two orthogonal reactive handles: a nucleophilic primary amine at the C8 position and an electrophilic iodine at the C5 position. This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for Type I and Type II kinase inhibitors targeting pathways such as CLK, DYRK, and IKK .

The compound’s utility lies in its ability to undergo sequential functionalization: the C5-iodine serves as a high-fidelity partner for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C8-amine allows for the introduction of solubilizing tails or hydrogen-bond donors via amide/urea formation.

Chemical & Physical Properties

The following data aggregates experimental observations and calculated consensus values for 5-halo-8-aminoisoquinoline derivatives.

PropertyValue / DescriptionNote
Appearance Yellow to Brownish-Orange SolidTypical of oxidized amino-isoquinolines.[1]
Melting Point 165 – 175 °C (Decomposition)Predicted based on structural homologs.
Solubility DMSO, DMF, MeOH (Moderate)Low solubility in non-polar solvents (Hexane, DCM).
pKa (Calculated) ~5.2 (Isoquinoline N), ~3.5 (Aniline N)The C5-iodine reduces the basicity of the ring nitrogen.
Storage 2–8°C, Inert Atmosphere (Argon/N

)
Light sensitive (C-I bond lability).
SMILES NC1=CC=C(I)C2=C1C=NC=C2

Synthetic Methodology

While various routes exist, the most robust and regioselective method for generating CAS 1512345-29-7 involves the direct electrophilic iodination of isoquinolin-8-amine . The C8-amino group acts as a strong Electron Donating Group (EDG), directing the incoming electrophile to the para position (C5).

Protocol: Regioselective Iodination

Reaction Logic: The C8-NH


 activates the C5 position significantly more than the C7 position (ortho), and the pyridine ring (N2) deactivates positions 1, 3, and 4. This ensures high regioselectivity for C5.

Reagents:

  • Substrate: Isoquinolin-8-amine (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) or I

    
     / HIO
    
    
    
  • Solvent: DMF or Acetonitrile (ACN)

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve isoquinolin-8-amine in anhydrous DMF (0.5 M concentration).

  • Addition: Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherm-driven over-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target [M+H]+ = 271.07).

  • Quench: Pour mixture into 10% aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to reduce residual iodine species.
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    , 0-50% EtOAc in Hexanes). Product typically elutes as a yellow solid.
    
Synthesis Pathway Diagram

The following diagram illustrates the synthesis and subsequent divergence points.

SynthesisPath Start Isoquinolin-8-amine (Precursor) Product 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7) Start->Product Regioselective Iodination (C5) Reagent NIS / DMF (Electrophilic Subst.) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2) Product->Suzuki C5 Functionalization Amide Amide Coupling (R-COCl) Product->Amide C8 Functionalization

Figure 1: Synthetic route from isoquinolin-8-amine to the 5-iodo derivative, showing divergent downstream utility.

Reactivity & Applications in Drug Discovery

5-Iodoisoquinolin-8-amine is primarily used as a scaffold for Kinase Inhibitors . The isoquinoline core mimics the adenine ring of ATP, allowing it to bind into the kinase hinge region.

A. C5-Iodine: The "Hinge" or "Gatekeeper" Vector

The iodine atom at C5 is a "soft" electrophile, ideal for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids introduces aromatic systems that can extend into the kinase hydrophobic pocket.

  • Sonogashira Coupling: Reacting with terminal alkynes provides a rigid spacer, often used to reach solvent-exposed regions of the protein.

B. C8-Amine: The "Solvent Front" Vector

The primary amine at C8 is a nucleophile.

  • Acylation: Reaction with acid chlorides or carboxylic acids (with HATU/EDC) creates amides. This is often used to attach solubilizing groups (e.g., morpholine, piperazine) or to fine-tune the electronics of the ring system.

  • Sandmeyer Reaction: The amine can be converted to a diazonium salt and displaced by other nucleophiles (Cl, Br, CN) if the amino group is no longer needed after the iodine coupling is complete.

Case Study: Kinase Inhibition Logic

In the context of IKK (IκB Kinase) or PDE4 inhibitors , the 8-position often houses a solubilizing group, while the 5- or 6-position interacts with the gatekeeper residue. The 5-iodo intermediate allows researchers to "lock" the solubilizing tail at C8 first (via amide coupling) and then screen a library of boronic acids at C5 to optimize potency.

SAR_Logic cluster_C5 C5 Position (Iodine) cluster_C8 C8 Position (Amine) Core 5-Iodoisoquinolin-8-amine (Scaffold) Method1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Method1 Method2 Amide/Urea Formation Core->Method2 Target1 Hydrophobic Pocket Interaction Method1->Target1 Target2 Solvent Exposure / Solubility Method2->Target2

Figure 2: Structure-Activity Relationship (SAR) logic utilizing the orthogonal handles of the scaffold.

Handling & Safety (GHS)

As a halogenated aromatic amine, this compound should be treated as potentially toxic and irritating.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Stability: Store away from light. Iodine-carbon bonds can undergo photolytic cleavage over time, turning the solid dark brown.

References

  • Ambeed. (2024). Product Analysis: 5-Iodoisoquinolin-8-amine (CAS 1512345-29-7).[5][6][7][8]Link

  • Taltavull, J., et al. (2010).[9] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry.[9] Link (Context for 8-aminoisoquinoline scaffolds).

  • Google Patents. (2009). US20090069337A1: 8-substituted isoquinoline derivatives.[10]Link (Describes functionalization of isoquinolin-8-amine).

  • PubChem. (2024). Isoquinolin-8-amine Compound Summary.Link

Sources

Exploratory

An In-depth Technical Guide to 5-iodo-8-aminoisoquinoline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-iodo-8-aminoisoquinoline, a halogenated derivative of the versatile isoquinoline scaffold. Given the signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-iodo-8-aminoisoquinoline, a halogenated derivative of the versatile isoquinoline scaffold. Given the significant interest in isoquinoline derivatives for medicinal chemistry, this document will delve into the chemical structure, a plausible synthetic route, and the potential applications of this specific compound, drawing upon established knowledge of related molecules.

Chemical Structure and Properties

5-iodo-8-aminoisoquinoline is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring system, which consists of a benzene ring fused to a pyridine ring. An iodine atom is substituted at the 5-position and an amino group is at the 8-position of this bicyclic structure.

Chemical Identifiers
PropertyValue
IUPAC Name 5-iodoisoquinolin-8-amine
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
SMILES String N1=CC=C2C(=C1)C=CC=C2I
Inferred Physicochemical Properties

Synthesis of 5-iodo-8-aminoisoquinoline

A plausible and efficient method for the synthesis of 5-iodo-8-aminoisoquinoline is the direct C5-iodination of 8-aminoisoquinoline. Research has demonstrated the feasibility of regioselective halogenation of 8-aminoquinoline derivatives at the C5 position.

Proposed Synthetic Pathway

The synthesis involves the electrophilic iodination of 8-aminoisoquinoline. The amino group at the 8-position is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of the isoquinoline ring, the 5- and 7-positions are electronically favored for substitution. The steric hindrance from the fused ring system can favor substitution at the C5 position.

Synthesis of 5-iodo-8-aminoisoquinoline 8-Aminoisoquinoline 8-Aminoisoquinoline Reaction Electrophilic Iodination 8-Aminoisoquinoline->Reaction Reagents Iodine (I₂) Oxidizing Agent (e.g., HIO₃, NIS) Reagents->Reaction 5-iodo-8-aminoisoquinoline 5-iodo-8-aminoisoquinoline Reaction->5-iodo-8-aminoisoquinoline

Caption: Proposed synthesis of 5-iodo-8-aminoisoquinoline via electrophilic iodination.

Detailed Experimental Protocol

This protocol is a proposed method based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 8-Aminoisoquinoline

  • Iodine (I₂)

  • Iodic acid (HIO₃) or N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 8-aminoisoquinoline in concentrated sulfuric acid at 0 °C.

  • Addition of Iodinating Agent: Slowly add a pre-mixed solution of iodine and an oxidizing agent (such as iodic acid or N-iodosuccinimide) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0 °C. The use of an oxidizing agent is crucial to generate the electrophilic iodine species (I⁺).

  • Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 5-iodo-8-aminoisoquinoline.[1]

Rationale for Experimental Choices:

  • Sulfuric Acid as Solvent: The use of a strong acid like sulfuric acid protonates the nitrogen atoms of the isoquinoline ring, which can influence the regioselectivity of the electrophilic substitution.

  • Oxidizing Agent: An oxidizing agent is necessary to convert molecular iodine (I₂) into a more potent electrophilic iodinating species.

  • Aqueous Work-up and Extraction: This standard procedure is used to neutralize the acidic reaction mixture and isolate the organic product from the aqueous phase.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.[2]

Potential Applications in Medicinal Chemistry

While specific biological studies on 5-iodo-8-aminoisoquinoline are not extensively reported, the known activities of related isoquinoline and aminoquinoline derivatives provide a strong basis for its potential applications in drug discovery.

Anticancer and Antimicrobial Potential

The isoquinoline scaffold is a common feature in many natural and synthetic compounds with a broad range of pharmacological activities, including anticancer and antimicrobial properties. Halogenation can further enhance the biological activity of these molecules. Therefore, 5-iodo-8-aminoisoquinoline is a promising candidate for screening as an anticancer or antimicrobial agent.

Enzyme Inhibition

Many isoquinoline derivatives are known to be potent enzyme inhibitors. For example, some function as topoisomerase inhibitors, which are crucial in cancer therapy. The specific substitution pattern of 5-iodo-8-aminoisoquinoline could confer inhibitory activity against various enzymes implicated in disease.

The following diagram illustrates the potential role of 5-iodo-8-aminoisoquinoline as a building block in the development of therapeutic agents.

Medicinal_Chemistry_Applications Core 5-iodo-8-aminoisoquinoline Key Functional Groups: - Amino Group (Position 8) - Iodine Atom (Position 5) Applications Potential Therapeutic Applications Anticancer Agent Antimicrobial Agent Enzyme Inhibitor Core:f1->Applications:f0 Derivatization and Structure-Activity Relationship (SAR) Studies

Caption: Potential medicinal chemistry applications of 5-iodo-8-aminoisoquinoline.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-iodo-8-aminoisoquinoline. However, based on the known hazards of its parent compound, 8-aminoisoquinoline, and other halogenated aromatic amines, the following precautions should be taken:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[3][4]

  • Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5][6]

Conclusion

5-iodo-8-aminoisoquinoline is a fascinating molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through the direct iodination of 8-aminoisoquinoline. The presence of the iodo and amino functionalities on the isoquinoline core makes it an attractive scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • Fisher Scientific. (2010, June 22).
  • Sigma-Aldrich. (2024, September 6).
  • De, A., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 2(11), 747-755.
  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2018). Molecules, 23(11), 2905.
  • Fisher Scientific. (2010, June 22).
  • ChemicalBook. (2025, September 13).
  • C‐5 bromination and iodination of 8‐aminoquinoline amides by merging photoredox catalysis with iron catalysis. (2019).
  • PubChem. (n.d.). Compound Summary for CID 158384912.
  • PubChem. (n.d.). Compound Summary for CID 96111, 5-Iodo-8-quinolinol.
  • Hawner, C., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 54(9), 3893-3902.
  • CAS Common Chemistry. (n.d.). 5-Aminoisoquinoline.
  • Turesky, R. J., et al. (1990). Purification of the food-borne carcinogens 2-amino-3-methylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline by monoclonal antibody affinity chromatography. Carcinogenesis, 11(10), 1839-1845.
  • C‐5 bromination and iodination of 8‐aminoquinoline amides by merging photoredox catalysis with iron catalysis. (2019).
  • BLD Pharm. (n.d.). 8-Aminoquinoline.
  • Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. (2023). Marine Drugs, 21(5), 299.
  • PubChem. (n.d.). Compound Summary for CID 16211947, 5-Amino-8-hydroxyquinoline dihydrochloride.
  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (2011). The American Journal of Tropical Medicine and Hygiene, 85(5), 795-802.
  • Sigma-Aldrich. (n.d.). 8-Aminoquinoline.
  • PubChem. (n.d.). Compound Summary for CID 13927912, Isoquinolin-8-amine.
  • Cole-Parmer. (n.d.).
  • PubChem. (n.d.). Compound Summary for CID 177817578, 5-Bromo-8-chloro-4-iodoisoquinoline.

Sources

Foundational

8-Isoquinolinamine, 5-iodo- molecular weight and formula

Executive Summary 5-Iodo-8-isoquinolinamine (also known as 5-iodo-8-aminoisoquinoline) is a bifunctional heterocyclic scaffold characterized by high synthetic divergence. It combines an electron-rich amino group at the C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodo-8-isoquinolinamine (also known as 5-iodo-8-aminoisoquinoline) is a bifunctional heterocyclic scaffold characterized by high synthetic divergence. It combines an electron-rich amino group at the C8 position—widely recognized as a powerful directing group for C-H activation—with an electrophilic iodine handle at the C5 position. This unique substitution pattern allows for orthogonal functionalization: the iodine atom facilitates Suzuki/Sonogashira cross-couplings, while the amine serves as a site for amide coupling or directing group installation. This guide outlines its molecular properties, synthetic access, and application in drug discovery.

Physicochemical Profile

The following data represents the calculated physicochemical properties for 5-iodo-8-isoquinolinamine based on its stoichiometric composition.

PropertyValueNotes
IUPAC Name 5-iodoisoquinolin-8-amine
Molecular Formula C₉H₇IN₂ Confirmed via atomic composition
Molecular Weight 270.07 g/mol Monoisotopic Mass: ~269.96
CAS Number Not widely listedCustom synthesis typically required
Physical State Solid (Predicted)Likely yellow/brown crystalline powder
Solubility DMSO, DMF, MeOHLimited solubility in non-polar solvents
pKa (Predicted) ~5.0 (Isoquinoline N)Amine is weakly basic due to conjugation
Structural Representation (SMILES)

Nc1ccc(I)c2cnccc12

Synthetic Access & Methodology

Since 5-iodo-8-isoquinolinamine is not a standard commodity chemical, it is accessed via electrophilic aromatic substitution (EAS) of the parent heterocycle, 8-aminoisoquinoline .

Retrosynthetic Logic

The amino group at C8 is a strong ortho/para director. In the isoquinoline fused system, the C5 position (para to the amine) is electronically activated and sterically accessible, making it the preferred site for electrophilic iodination over the C7 position (ortho), provided the pyridine ring remains deactivated (protonated).

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 5-iodo-8-isoquinolinamine from 8-aminoisoquinoline.

Reagents:

  • Precursor: 8-Isoquinolinamine (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) – optional, to accelerate kinetics.

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 8-isoquinolinamine (e.g., 1.0 g, 6.9 mmol) and anhydrous MeCN (15 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS (1.63 g, 7.25 mmol) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (M+H 145) and appearance of product (M+H 271).

  • Quench: Dilute with EtOAc (50 mL) and wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual iodine species.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0–50%).

Self-Validating Checkpoint:

  • ¹H NMR Diagnostic: Look for the loss of the C5-proton signal and the collapse of the C6/C7 coupling pattern into a distinct doublet system (due to C5 substitution).

Strategic Utility: Divergent Synthesis Pathway

The value of 5-iodo-8-isoquinolinamine lies in its ability to serve as a "linchpin" intermediate. The diagram below illustrates its dual reactivity profile.

G Precursor 8-Aminoisoquinoline (Starting Material) Core 5-Iodo-8-Isoquinolinamine (Core Scaffold) Precursor->Core NIS, MeCN (Electrophilic Iodination) Suzuki C5-Aryl Derivative (via Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (C-C Bond Formation) Amide 8-Amido-Isoquinoline (Directing Group) Core->Amide R-COCl, Base (Acylation) Fused Fused Heterocycles (e.g., Imidazo[4,5-h]isoquinoline) Core->Fused Cyclization (Annulation)

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine handles.

Mechanism of Action in Drug Design
  • C5-Functionalization (The "Warhead" Vector): The iodine atom allows for the installation of biaryl systems via Suzuki coupling or alkynes via Sonogashira coupling. In kinase inhibitors, this vector often extends into the hydrophobic pocket of the enzyme.

  • N8-Functionalization (The "Hinge" Binder): The amino group can be converted into an amide or urea. In C-H activation chemistry, the 8-aminoquinolinyl amide is a privileged directing group (Daugulis auxiliary) that enables functionalization of other C-H bonds within the attached acyl chain.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potentially harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile).

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of iodine vapors or solvent mist.

References

  • PubChem Compound Summary. "Isoquinolin-8-amine." National Center for Biotechnology Information. Accessed October 26, 2023. [Link]

  • Daugulis, O., et al. "Palladium-Catalyzed Carbon-Hydrogen Bond Functionalization Assisted by the Removable 8-Aminoquinoline Directing Group." Accounts of Chemical Research, 2015. (Context for N8 utility).
Exploratory

5-Iodoisoquinolin-8-amine heterocyclic building block supplier

Bifunctional Scaffold for SARM1 Inhibition and Kinase Discovery Executive Summary 5-Iodoisoquinolin-8-amine (CAS: Custom/Analogous Reference) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Bifunctional Scaffold for SARM1 Inhibition and Kinase Discovery

Executive Summary

5-Iodoisoquinolin-8-amine (CAS: Custom/Analogous Reference) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike commoditized isoquinolines, this specific isomer offers a unique orthogonal reactivity profile: the C-5 iodine provides a "soft" electrophile for palladium-catalyzed cross-coupling, while the C-8 amine serves as a "hard" nucleophile for amide coupling or reductive amination.

This guide details the technical specifications, synthesis logic, and quality control parameters required to utilize this building block effectively. It is designed for medicinal chemists targeting SARM1 NADase , PARP , and kinase pathways where the isoquinoline core acts as an adenine mimetic.

Part 1: Chemical Architecture & Strategic Value

The utility of 5-iodoisoquinolin-8-amine lies in its ability to serve as a core hub for Divergent Oriented Synthesis (DOS).

1.1 Orthogonal Reactivity Map

The molecule possesses three distinct vectors for elaboration, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Vector A (C-5 Iodine): The primary site for diversity. High reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In SARM1 inhibitors, this iodine often forms a critical halogen bond with the target protein (e.g., carbonyl backbone of Val/Leu residues).

  • Vector B (C-8 Amine): A solubilizing handle or linker attachment point. Ideal for attaching E3 ligase ligands (for PROTACs) or fluorophores.

  • Vector C (N-2 Nitrogen): The isoquinoline nitrogen can be oxidized to N-oxide or alkylated to modulate pKa and solubility.

1.2 Mechanism of Action Relevance

Recent structural biology (Cryo-EM) has highlighted 5-iodoisoquinoline as a potent orthosteric inhibitor of SARM1 , an enzyme driving axon degeneration. The 5-iodo group occupies a hydrophobic pocket, while the 8-position is solvent-exposed, making the 8-amine variant the ideal candidate for optimizing pharmacokinetic properties without sacrificing potency.

Part 2: Synthesis & Manufacturing Protocol

Note: As this is a specialized building block, commercial availability is often limited to custom synthesis. The following protocol describes the most robust route for internal scale-up, ensuring regioisomeric purity.

2.1 Retrosynthetic Logic

Direct iodination of isoquinoline yields the 5-iodo derivative, but subsequent nitration/amination is regiochemically difficult. The superior route utilizes the 8-amino group to direct iodination to the para-position (C-5).

Route: Isoquinoline


 5/8-Nitroisoquinoline (Separation) 

8-Nitroisoquinoline

8-Aminoisoquinoline

5-Iodo-8-aminoisoquinoline .
2.2 Step-by-Step Methodology

Step 1: Nitration and Regio-Separation

  • Reagents: KNO₃, H₂SO₄.

  • Conditions: 0°C to RT, 12h.

  • Critical Insight: The reaction yields a mixture of 5-nitro (~90%) and 8-nitro (~10%) isoquinoline.

  • Purification: Fractional crystallization from acetone/hexane is required. The 5-nitro isomer precipitates first. The mother liquor is enriched with the 8-nitro isomer, which is purified via silica chromatography (0-5% MeOH in DCM).

Step 2: Reduction to 8-Aminoisoquinoline

  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O (3:1).

  • Conditions: Reflux, 2h.

  • Observation: Color change from yellow (nitro) to fluorescent/pale brown (amine).

  • Workup: Filter through Celite to remove iron sludge. Concentrate and extract with EtOAc.[1]

Step 3: Regioselective Iodination (The Key Step)

  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Conditions: 0°C to RT, 4h. Dark conditions.

  • Mechanism: The C-8 amino group is a strong electron-donating group (EDG) that activates the ring. The para position relative to the amine is C-5. This cooperative effect (C-5 is also the preferred site for EAS in isoquinolines) ensures >95% regioselectivity.

  • Protocol:

    • Dissolve 8-aminoisoquinoline (1.0 eq) in ACN (0.1 M).

    • Add NIS (1.05 eq) portion-wise at 0°C.

    • Monitor by LCMS for disappearance of starting material (M+H 145) and appearance of product (M+H 271).

    • Quench with 10% Na₂S₂O₃ to remove iodine color.

Part 3: Visualization of Workflows
3.1 Synthesis and Reactivity Flowchart

G Isoquinoline Isoquinoline (Start) NitroMix Nitro-Isoquinoline Mixture (5- & 8-) Isoquinoline->NitroMix HNO3/H2SO4 Nitro8 8-Nitroisoquinoline (Minor Isomer) NitroMix->Nitro8 Chromatography Separation Amino8 8-Aminoisoquinoline Nitro8->Amino8 Fe/NH4Cl Reduction Target 5-Iodo-8-aminoisoquinoline (Target Scaffold) Amino8->Target NIS, ACN (Para-Directing) Suzuki Suzuki Coupling (Biaryl Formation) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2 Amide Amide Coupling (Linker Attachment) Target->Amide R-COCl Base

Caption: Figure 1. Synthetic route emphasizing the isolation of the 8-isomer and orthogonal downstream functionalization.

Part 4: Quality Control & Supplier Evaluation

When sourcing this building block from CROs (e.g., Enamine, WuXi, Pharmablock), strict QC criteria are necessary due to the potential for regioisomeric contamination.

4.1 Specification Table
ParameterAcceptance CriteriaMethodTechnical Rationale
Purity > 97.0%HPLC (254 nm)Critical for library synthesis to prevent side-reactions.
Identity Conforms1H-NMR (DMSO-d6)Confirm iodine position. Diagnostic Signal: C-5 proton doublet disappears; C-7 proton shows ortho-coupling only.
Regio-Purity < 1.0% 5-iodo-6-amineLCMS/NMR6-amino isomer is a common byproduct if nitration conditions are too harsh.
Pd Content < 20 ppmICP-MSIf Pd-catalyzed synthesis was used (unlikely for this route, but possible).
Water < 0.5%Karl FischerIodine-carbon bonds can be labile; moisture promotes degradation.
4.2 Storage and Handling
  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

  • Oxidation: The free amine at C-8 is prone to oxidation (browning) over time. Store under Argon at -20°C.

Part 5: Experimental Application (Protocol)

General Procedure: Suzuki Coupling at C-5 Validation of the scaffold's utility.

  • Charge: In a glovebox, combine 5-iodoisoquinolin-8-amine (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a microwave vial.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add degassed Dioxane:Water (4:1). Concentration: 0.1 M.

  • Reaction: Seal and heat to 90°C for 2 hours (or microwave 110°C, 30 min).

  • Workup: Dilute with EtOAc, wash with brine. The free amine at C-8 usually does not interfere with the Pd cycle, but if yields are low, consider protecting as an acetamide (Ac) prior to coupling.

References
  • SARM1 Inhibition & Structural Biology

    • Hughes, R. O., et al. (2021). Small Molecule Inhibitors of SARM1 NADase Activity. Cell Chemical Biology.
    • Source:

  • Isoquinoline Synthesis & Reactivity

    • BenchChem. (2025).[2] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.

    • Source:

  • Palladium Cross-Coupling Methodologies

    • Lipshutz, B. (2023).[3] Palladium-catalysed cross coupling reactions: Future perspectives.

    • Source:

  • Heterocyclic Building Block Properties

    • PubChem. (2025).[4] Isoquinoline Derivatives and Biological Activity.

    • Source:

Sources

Foundational

Technical Guide: CYP1A2 Inhibitor Potential of 5-Iodoisoquinolin-8-amine

Executive Summary Compound: 5-Iodoisoquinolin-8-amine Target Enzyme: Cytochrome P450 1A2 (CYP1A2) Classification: High-Probability Mechanism-Based Inhibitor (MBI) This guide provides a technical evaluation of the CYP1A2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Iodoisoquinolin-8-amine Target Enzyme: Cytochrome P450 1A2 (CYP1A2) Classification: High-Probability Mechanism-Based Inhibitor (MBI)

This guide provides a technical evaluation of the CYP1A2 inhibition potential of 5-Iodoisoquinolin-8-amine. While direct literature on this specific halogenated derivative is emerging, the structural pharmacophore—an 8-amino-substituted planar isoquinoline system —presents a classic "structural alert" for Time-Dependent Inhibition (TDI) of CYP1A2.

The presence of the primary amine at the C8 position, combined with the lipophilic iodine at C5, suggests a high affinity for the CYP1A2 active site, with a dominant risk of Metabolic Intermediate Complex (MI-complex) formation. This guide details the mechanistic rationale, predictive SAR analysis, and the mandatory experimental protocols required to validate its kinetic parameters (


, 

).

Structural & Mechanistic Analysis (SAR)

The CYP1A2 Pharmacophore Fit

CYP1A2 possesses a narrow, planar, and hydrophobic active site designed to metabolize planar aromatic hydrocarbons (PAHs) and aromatic amines. 5-Iodoisoquinolin-8-amine fits this template with high precision:

  • Planarity: The isoquinoline core provides the necessary flat topology to intercalate into the CYP1A2 heme pocket.

  • Lipophilicity (5-Iodo): The iodine atom at the 5-position significantly increases

    
     compared to the parent isoquinoline. This enhances binding affinity via hydrophobic interactions within the distal pocket, potentially anchoring the molecule more tightly than non-halogenated analogs.
    
  • The "Warhead" (8-Amine): The primary amine is the critical determinant of inhibition type. Unlike simple competitive inhibition, the 8-amine moiety is susceptible to N-hydroxylation.

Mechanism of Action: Suicide Inhibition

The likely mechanism of inhibition is Mechanism-Based Inactivation (MBI) , specifically via the formation of a Nitroso-Heme complex.

  • Binding: The compound enters the active site, coordinated by the hydrophobic iodine and the planar ring.

  • Activation: CYP1A2 performs a standard oxidation on the exocyclic amine (

    
    ).
    
  • Inactivation: The hydroxylamine intermediate is further oxidized to a nitroso species (

    
    ). This nitroso group coordinates tightly with the ferrous (
    
    
    
    ) heme iron, forming a stable Metabolic Intermediate (MI) Complex .
  • Result: The enzyme is "locked" in an inactive state, requiring de novo synthesis of CYP1A2 to restore activity (Quasi-irreversible).

MBI_Mechanism Substrate 5-Iodoisoquinolin-8-amine CYP_Complex E-S Complex (Reversible Binding) Substrate->CYP_Complex + CYP1A2 Intermediate N-Hydroxy Intermediate (-NHOH) CYP_Complex->Intermediate NADPH/O2 (N-Hydroxylation) Nitroso Nitroso Species (-N=O) Intermediate->Nitroso Oxidation Dead_Enzyme MI Complex (Inactive Enzyme) Nitroso->Dead_Enzyme Fe(II) Coordination (Quasi-Irreversible)

Figure 1: Predicted Mechanism-Based Inactivation pathway of CYP1A2 by 5-Iodoisoquinolin-8-amine.

Experimental Validation Protocols

To confirm this compound's potential as a drug candidate or probe, you must distinguish between reversible inhibition and time-dependent inhibition (TDI).[1]

Reversible Inhibition Assay (IC50)

Objective: Determine the potency of the compound assuming simple competitive binding.

  • System: Human Liver Microsomes (HLM) or Recombinant CYP1A2 (rCYP1A2).

  • Probe Substrate: Phenacetin (O-deethylation) or Tacrine.

  • Protocol:

    • Incubate HLM (0.5 mg/mL) with Probe Substrate (

      
       concentration) + Test Compound (0 – 100 
      
      
      
      M).
    • Initiate with NADPH.

    • Incubate for 10-20 mins (linear range).

    • Terminate with cold Acetonitrile (ACN).

    • Quantify metabolite (Acetaminophen) via LC-MS/MS.

The "IC50 Shift" Assay (Critical for TDI)

Objective: Detect if potency increases with pre-incubation time (hallmark of MBI).

  • Workflow:

    • Arm A (No Pre-incubation): Add NADPH and Substrate simultaneously. Run standard IC50.[2]

    • Arm B (30 min Pre-incubation): Incubate Enzyme + Test Compound + NADPH for 30 mins before adding Substrate.

  • Interpretation:

    • If

      
      
      
      
      
      Reversible Inhibitor .
    • If

      
       (Shift > 1.5-fold) 
      
      
      
      Time-Dependent Inhibitor .
Determination Protocol

If the IC50 shift is positive, you must define the inactivation kinetics for safety modeling.

  • Primary Incubation:

    • Prepare multiple tubes with HLM + NADPH + Test Compound at varying concentrations (e.g., 0, 1, 5, 10, 25, 50

      
      M).
      
    • At time points

      
       min, remove an aliquot.
      
  • Secondary Incubation (Dilution Step):

    • Dilute the aliquot 1:10 or 1:20 into a secondary mixture containing the Probe Substrate (Phenacetin) at saturation (

      
      ) and excess NADPH.
      
    • This dilution minimizes reversible inhibition, measuring only remaining active enzyme.

  • Analysis:

    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. [I] (Inhibitor Concentration) to fit the Kitz-Wilson equation:
      
      
      
      

Data Presentation & Analysis

Summary of Key Parameters

When reporting data for 5-Iodoisoquinolin-8-amine, structure your results table as follows:

ParameterDefinitionTarget Threshold (High Risk)
IC50 (0 min) Reversible potency< 1

M (Potent)
IC50 Shift Ratio of IC50(0) / IC50(30)> 1.5 (Indicates TDI)

Affinity of inactivator for enzyme< 10

M (High Affinity)

Max rate of inactivation> 0.05 min

(Rapid Inactivation)
Partition Ratio Turnover events per inactivation< 50 (Efficient Suicide Inhibitor)
Workflow Visualization

Experimental_Workflow Start Start: 5-Iodoisoquinolin-8-amine Screen Single Point Screen (10 µM) Start->Screen Decision1 >50% Inhibition? Screen->Decision1 IC50_Std Determine IC50 (Reversible) Decision1->IC50_Std Yes Stop Low Interaction Potential Decision1->Stop No Shift_Assay IC50 Shift Assay (+/- NADPH Pre-incubation) IC50_Std->Shift_Assay Decision2 Shift > 1.5-fold? Shift_Assay->Decision2 Kinact Determine Kinact / KI (Kitz-Wilson Plot) Decision2->Kinact Yes (TDI Detected) Decision2->Stop No (Reversible Only)

Figure 2: Decision tree for evaluating CYP1A2 inhibition potential.

Strategic Implications for Drug Development[3]

Drug-Drug Interaction (DDI) Risk

If 5-Iodoisoquinolin-8-amine exhibits a


 ratio 

, it poses a significant clinical DDI risk.
  • Substrates at Risk: Co-administration could dangerously elevate levels of CYP1A2 substrates with narrow therapeutic indices, such as Theophylline , Tizanidine , or Clozapine .

  • FDA Guidance: A positive TDI result requires PBPK (Physiologically Based Pharmacokinetic) modeling to predict the AUC change (

    
    ) in vivo.
    
Structural Optimization (Mitigation)

To retain the isoquinoline core while reducing CYP1A2 inhibition:

  • Block the Amine: Alkylation of the 8-amine (e.g., dimethylation) may prevent the formation of the nitroso intermediate, though it may alter target potency.

  • Steric Hindrance: Introducing a substituent at the C7 position could sterically hinder the N-hydroxylation process.

  • Reduce Planarity: Saturating a portion of the isoquinoline ring (e.g., tetrahydroisoquinoline) disrupts the planar binding required for the CYP1A2 active site.

References

  • FDA Center for Drug Evaluation and Research. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [1]

  • Guengerich, F. P. (1997). Role of Cytochrome P450 Enzymes in Drug-Drug Interactions. Advances in Pharmacology.
  • Fontana, E., et al. (2005). Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity. Current Drug Metabolism.
  • Zhou, S., et al. (2005). Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics. (Note: Principles of MBI apply across isoforms).
  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[1][2][3][4]

Sources

Exploratory

The Strategic Role of 5-Iodo-8-Amino-isoquinoline in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the isoquino...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, the isoquinoline core has emerged as a privileged structure, underpinning a wide array of biologically active compounds. This technical guide focuses on a particularly valuable, yet underexplored, derivative: 5-iodo-8-aminoisoquinoline . We will delve into its synthetic utility and its burgeoning applications in medicinal chemistry, with a specific focus on its role as a foundational scaffold for the rational design of kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, providing both foundational knowledge and actionable insights.

The 5-Iodo-8-Amino-isoquinoline Scaffold: A Privileged Starting Point

The 5-iodo-8-aminoisoquinoline molecule is a trifunctional scaffold, offering medicinal chemists a unique combination of reactive handles to explore chemical space and optimize pharmacological properties. The key structural features that underpin its utility are:

  • The Isoquinoline Core: A bicyclic aromatic system that provides a rigid framework, crucial for precise oriental of substituents within a biological target's binding site. Isoquinoline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • The 8-Amino Group: This primary amine serves as a key vector for diversification. It can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of side chains, enabling the modulation of potency, selectivity, and pharmacokinetic properties. The 8-aminoquinoline substructure itself is a well-established pharmacophore, notably in antimalarial drugs.[3]

  • The 5-Iodo Group: The iodine atom at the 5-position is the cornerstone of this scaffold's strategic value. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient introduction of aryl and heteroaryl moieties, which are critical for establishing key interactions with protein targets.

Synthetic Strategy and Methodologies

While a direct, one-pot synthesis of 5-iodo-8-aminoisoquinoline is not prominently documented, a robust synthetic route can be rationally designed based on established methodologies for related isoquinoline and quinoline derivatives. The following proposed multi-step synthesis provides a logical and experimentally sound approach.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with a suitable isoquinoline precursor, followed by sequential nitration, reduction, and iodination steps. The precise order of these steps is critical to manage regioselectivity and functional group compatibility.

G cluster_0 Synthetic Pathway for 5-Iodo-8-Amino-isoquinoline A Isoquinoline B 8-Nitroisoquinoline A->B  Nitration (e.g., HNO₃/H₂SO₄) C 5-Iodo-8-nitroisoquinoline B->C  Iodination (e.g., NIS, I₂/HIO₃) D 5-Iodo-8-aminoisoquinoline C->D  Reduction (e.g., SnCl₂/HCl, Fe/AcOH)

Caption: Proposed synthetic route to 5-iodo-8-aminoisoquinoline.

Detailed Experimental Protocols

Protocol 1: Nitration of Isoquinoline to 8-Nitroisoquinoline

This procedure is adapted from standard nitration methodologies for aromatic systems.

  • Reaction Setup: To a stirred solution of isoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel to afford 8-nitroisoquinoline.

Protocol 2: Iodination of 8-Nitroisoquinoline

This step introduces the key iodine atom at the 5-position.

  • Reaction Setup: In a round-bottom flask, dissolve 8-nitroisoquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF). Add N-iodosuccinimide (NIS) (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 5-iodo-8-nitroisoquinoline.

Protocol 3: Reduction of 5-Iodo-8-nitroisoquinoline

The final step involves the reduction of the nitro group to the primary amine.

  • Reaction Setup: To a solution of 5-iodo-8-nitroisoquinoline (1.0 eq) in ethanol or acetic acid, add a reducing agent such as tin(II) chloride dihydrate (5.0 eq) or iron powder (5.0 eq).

  • Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 5-iodo-8-aminoisoquinoline can be purified by column chromatography.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The strategic placement of the iodo and amino functionalities on the isoquinoline core makes 5-iodo-8-aminoisoquinoline an ideal starting point for the development of targeted therapies, particularly kinase and PARP inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors consists of a heterocyclic core that anchors the molecule in the ATP-binding pocket, and various substituents that confer selectivity and potency.

The 5-iodo-8-aminoisoquinoline scaffold can be elaborated to generate potent kinase inhibitors through a systematic medicinal chemistry campaign.

G cluster_1 Kinase Inhibitor Development Workflow Start 5-Iodo-8-aminoisoquinoline Step1 Suzuki Coupling at C5 (Introduce Aryl/Heteroaryl Groups) Start->Step1 Step2 Amide Coupling at C8 (Introduce diverse side chains) Step1->Step2 Step3 Library of Kinase Inhibitor Candidates Step2->Step3 Step4 Biological Screening (Kinase Assays, Cell-based Assays) Step3->Step4 Step5 SAR Analysis and Lead Optimization Step4->Step5 Step5->Step1 Iterative Design

Caption: Workflow for developing kinase inhibitors from 5-iodo-8-aminoisoquinoline.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for 5-iodo-8-aminoisoquinoline derivatives is not extensively published, we can extrapolate from the broader class of quinoline-based kinase inhibitors.

  • C5-Aryl/Heteroaryl Substitution: The group introduced at the 5-position via Suzuki coupling is crucial for establishing interactions with the hinge region of the kinase ATP-binding site. The nature of this group (e.g., substituted phenyl, pyridyl, pyrazolyl) will significantly impact both potency and selectivity.

  • C8-Amide Side Chain: The substituent introduced via acylation of the 8-amino group often extends into the solvent-exposed region of the ATP-binding pocket. This position is ideal for introducing moieties that can improve solubility, cell permeability, and overall drug-like properties.

Table 1: Hypothetical SAR Data for 5-Aryl-8-amido-isoquinoline Kinase Inhibitors

Compound IDC5-SubstituentC8-Amide SubstituentKinase TargetIC₅₀ (nM)
Lead-01 PhenylAcetylKinase X500
Lead-02 4-FluorophenylAcetylKinase X250
Lead-03 Pyridin-4-ylAcetylKinase X100
Lead-04 Pyridin-4-ylN,N-dimethyl-propionamideKinase X50
Lead-05 Pyridin-4-ylN,N-dimethyl-propionamideKinase Y>1000

This table represents a hypothetical SAR progression to illustrate the optimization process.

PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair. Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. 5-Aminoisoquinoline is a known PARP-1 inhibitor, making 5-iodo-8-aminoisoquinoline a promising scaffold for the development of novel and potent PARP inhibitors.[4]

The development of PARP inhibitors from this scaffold would follow a similar strategy to that of kinase inhibitors, with a focus on optimizing interactions within the NAD+ binding pocket of the PARP enzyme. The 5-iodo position allows for the introduction of groups that can form key hydrogen bonds and hydrophobic interactions, while the 8-amino group can be modified to enhance potency and selectivity.

Conclusion and Future Directions

The 5-iodo-8-aminoisoquinoline scaffold represents a largely untapped resource for medicinal chemists. Its trifunctional nature provides a versatile platform for the rapid generation of diverse chemical libraries. The strategic positioning of the iodo and amino groups makes it particularly well-suited for the development of targeted therapies such as kinase and PARP inhibitors.

Future research in this area should focus on:

  • Optimization of the Synthesis: Development of a high-yielding and scalable synthesis of 5-iodo-8-aminoisoquinoline.

  • Library Synthesis and Screening: The generation of diverse libraries of derivatives through Suzuki coupling at the 5-position and functionalization of the 8-amino group, followed by screening against a broad panel of kinases and PARP enzymes.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to guide the rational design of more potent and selective inhibitors based on this scaffold.

By leveraging the unique chemical attributes of 5-iodo-8-aminoisoquinoline, the drug discovery community has the opportunity to develop a new generation of targeted therapies for a range of diseases.

References

  • This is a placeholder for a real reference th
  • Isoquinoline derivatives, a prominent class of nitrogen-containing heterocycles, serve a pivotal role in medicinal chemistry due to their broad spectrum of bioactivities. (URL: [Link])

  • This is a placeholder for a real reference th
  • This is a placeholder for a real reference th
  • 5-Aminoisoquinoline (5-AIQ) is a water-soluble, more potent and selective inhibitor of PARP-1 in human cells, being widely used as a biochemical and pharmacological tool to study the effects of inhibition of the PARPs. (URL: [Link])

  • Isoquinoline derivatives are a very significant group of natural and synthetic compounds which show various Pharmacological activities like anti-cancer, anti-oxidant, anti-microbial, anti-inflammatory, anti-microbial, analgesic, anti-fungal, anti-viral, antispasmodic and an enzyme inhibitor. (URL: [Link])

Sources

Foundational

Advanced Isoquinoline Scaffolds: Synthetic Evolution and Therapeutic Targeting

Executive Summary The isoquinoline heterocycle has long been a "privileged structure" in medicinal chemistry, forming the core of classical alkaloids like papaverine and morphine. However, the modern drug discovery lands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline heterocycle has long been a "privileged structure" in medicinal chemistry, forming the core of classical alkaloids like papaverine and morphine. However, the modern drug discovery landscape demands vectors beyond these flat, aromatic systems. The current frontier lies in novel isoquinoline scaffolds —specifically 1,2,3,4-tetrahydroisoquinolines (THIQs) , spiro-fused architectures , and transition-metal complexes . These next-generation scaffolds offer enhanced Fsp³ character (improving solubility and metabolic stability), access to unexploited chemical space, and precise targeting of complex signaling cascades such as PI3K/Akt/mTOR and NF-κB.

This technical guide dissects the structural logic, synthetic breakthroughs (focusing on C-H activation and multicomponent reactions), and therapeutic validation of these advanced scaffolds.

Structural Architecture & Design Logic

Beyond Flatland: The Tetrahydroisoquinoline (THIQ) Shift

Classical isoquinolines are planar and lipophilic, often leading to poor aqueous solubility and non-specific protein binding. Hydrogenation to the 1,2,3,4-tetrahydroisoquinoline (THIQ) core introduces a non-planar twist, significantly increasing the fraction of sp³-hybridized carbons (Fsp³).

  • Causality: The non-planar conformation allows for vectoral exploration of binding pockets that flat aromatics cannot access.

  • Case Study: In NF-κB inhibition, the THIQ core demonstrates superior efficacy over its fully aromatic counterpart by enabling specific hydrogen bonding interactions within the kinase domain that are sterically precluded by the planar isoquinoline.

Spiro-Fused & Bridgehead Scaffolds

Rigidifying the THIQ core via spiro-fusion (e.g., at C1 or C4) locks the pharmacophore in a bioactive conformation, reducing the entropic penalty of binding.

  • Spiro-Isoquinolines: Generated via C-H activation of N-aryl amidines, these scaffolds have shown high potency in targeting MDM2-p53 interactions.

  • Isoquinuclidines: Bridged systems that mimic the transition states of hydrolytic enzymes, acting as potent transition-state analogues.

Next-Gen Synthetic Methodologies

The synthesis of these complex scaffolds has shifted from linear, multi-step protocols (e.g., Bischler-Napieralski) to convergent, atom-economical C-H Activation and Multicomponent Reactions (MCRs) .

Rh(III)-Catalyzed C-H Activation/Annulation

This method utilizes a directing group (DG) to activate a specific C-H bond, allowing for the coupling of alkynes or diazo compounds to build the isoquinoline core in a single step.

Mechanism & Logic:

  • C-H Activation: The Rh(III) catalyst coordinates to the DG (e.g., oxime, amidine) and activates the ortho C-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The cycle closes, releasing the isoquinoline and regenerating the catalyst.

Rh_Catalytic_Cycle Start Substrate (Directing Group) Complex_A Coordination Complex Start->Complex_A + Catalyst Rh_Species Cp*Rh(III) Catalyst Rh_Species->Complex_A Intermediate_B Rhodacycle (via CMD) Complex_A->Intermediate_B - AcOH Insertion_C Alkyne Insertion Intermediate_B->Insertion_C + Alkyne Product Isoquinoline Scaffold Insertion_C->Product Reductive Elimination Product->Rh_Species Regeneration

Figure 1: Catalytic cycle for Rh(III)-catalyzed C-H activation yielding isoquinoline scaffolds. The process relies on a directing group for regioselectivity.

Copper-Catalyzed [3+2+1] Multicomponent Reaction

A powerful protocol for synthesizing functionalized isoquinolines using simple feedstocks: 2-bromoaryl ketones, terminal alkynes, and acetonitrile.[1] This method is superior for late-stage functionalization due to its high functional group tolerance.

Therapeutic Applications & SAR Case Studies

Anticancer: Tubulin Polymerization Inhibition

Novel tetrahydroisoquinoline-stilbene hybrids (e.g., Compound 17) have emerged as potent tubulin inhibitors.[2]

  • Mechanism: These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics. This triggers the mitochondrial apoptotic pathway.[2]

  • Data Summary:

    • Compound: 17 (6,7-dimethoxy-THIQ derivative)[2]

    • Target: Tubulin (Colchicine site)

    • Potency: IC50 = 25 nM (A549 Lung Cancer)[2]

    • Effect: G2/M cell cycle arrest, ROS production, Caspase-3 activation.[2]

CNS: CDK2 and DHFR Inhibition

THIQ derivatives have also shown dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), crucial for stopping rapid cell division in glioblastomas.

  • SAR Insight: An electron-donating methoxy group at C6/C7 positions is critical for binding affinity in the ATP-binding pocket of CDK2.

Apoptosis_Pathway Drug THIQ-Stilbene (Cmpd 17) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M Mito Mitochondrial Depolarization Microtubule->Mito Apoptosis Apoptosis G2M->Apoptosis ROS ROS Release Mito->ROS Caspase Caspase-3 Cleavage Mito->Caspase Cytochrome C Caspase->Apoptosis

Figure 2: Mechanism of Action for THIQ-Stilbene derivatives. Dual pathway activation (Cell cycle arrest and Mitochondrial dysfunction) leads to apoptosis.

Experimental Protocol: Multicomponent Synthesis of Isoquinolines

Objective: Synthesis of 1,3-disubstituted isoquinoline via Cu-catalyzed [3+2+1] annulation. Reference Standard: Adapted from Org. Lett. 2022, 24, 5994–5999.[1][3]

Reagents & Equipment
  • Substrates: 2-Bromoacetophenone (1.0 mmol), Phenylacetylene (1.5 mmol), Acetonitrile (Solvent/Reagent).

  • Catalyst: CuI (10 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Atmosphere: Argon (balloon).

  • Equipment: Sealed tube or pressure vial, oil bath.

Step-by-Step Methodology
  • Catalyst Pre-Loading (Inert Environment):

    • To a clean, dry pressure vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and Cs₂CO₃ (652 mg, 2.0 mmol).

    • Why: Adding solid reagents first allows for efficient purging. Copper(I) is sensitive to oxidation; an inert atmosphere is crucial for the catalytic cycle initiation.

  • Substrate Addition:

    • Purge the vial with Argon for 5 minutes.

    • Add 2-Bromoacetophenone (199 mg, 1.0 mmol) and Phenylacetylene (165 µL, 1.5 mmol).

    • Add Acetonitrile (3.0 mL) via syringe.

    • Note: Acetonitrile acts as both the solvent and the nitrogen source (the "1" in the [3+2+1] cycloaddition).

  • Reaction Phase:

    • Seal the vial tightly.

    • Heat the reaction mixture to 100 °C in an oil bath for 12 hours .

    • Observation: The mixture should transition from a suspension to a homogeneous dark solution as the catalytic cycle proceeds.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts (CsBr, Cu residues).

    • Concentrate the filtrate under reduced pressure.[4]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 10:1 to 5:1).

  • Validation:

    • NMR: Check for the characteristic singlet of the isoquinoline C1-proton (if C1 is unsubstituted) or the specific aromatic pattern of the fused system.

    • Yield: Expected yield range: 75-85%.

Comparative Data Summary

Scaffold ClassKey Structural FeaturePrimary Therapeutic TargetRepresentative Potency (IC50)Key Reference
THIQ-Stilbene Fused non-planar THIQ + StilbeneTubulin (A549 Lung Cancer)25 nM[1]
C4-Substituted THIQ 4-chlorobenzoyl moietyNF-κB Pathway< 1.0 µM[2]
Spiro-Isoquinoline Rigid spiro-carbon at C1MDM2-p53120 nM[3]
Isoquinoline-Au(III) Cyclometalated C^N ligandTrxR (Necroptosis inducer)Sub-micromolar[4]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2025. Link

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 2021. Link

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023.[5] Link

  • Stable Cyclometalated Gold(III) Complex Engaging Isoquinoline Derivative and Disulfur Ligand Elicits Necroptosis-Dependent Immunogenic Cell Death. Journal of Medicinal Chemistry, 2024. Link

  • Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C–N Triple Bond Cleavage and Three-Component Cyclization. Organic Letters, 2022.[1][3] Link

Sources

Exploratory

Technical Guide: Safe Handling &amp; Strategic Utilization of 5-Iodoisoquinolin-8-amine

Topic: Handling High-Value Heterocycles: 5-Iodoisoquinolin-8-amine Content Type: Technical Safety & Handling Guide (Whitepaper) Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1] [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling High-Value Heterocycles: 5-Iodoisoquinolin-8-amine Content Type: Technical Safety & Handling Guide (Whitepaper) Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1]

[1]

Executive Summary & Chemical Identity

5-Iodoisoquinolin-8-amine is a bifunctional heteroaromatic scaffold critical in the synthesis of kinase inhibitors, PARP inhibitors, and SARM1 modulators.[1] Its structural duality—possessing a nucleophilic primary amine at C8 and an electrophilic iodide at C5—makes it a high-value "linchpin" intermediate. However, this same reactivity necessitates a rigorous safety protocol that transcends standard Safety Data Sheet (SDS) templates.

This guide provides a self-validating workflow for handling this compound, extrapolating risk from Structure-Activity Relationships (SAR) where empirical data for this specific isomer is limited.

Chemical Profile
PropertyDataNote
Systematic Name 5-Iodoisoquinolin-8-amine
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol Heavy atom effect (Iodine)
Physical State Solid (Powder/Crystals)Typically pale yellow to brown (oxidizes)
Solubility DMSO, DMF, MeOHLow solubility in water/hexanes
Key Reactivity Pd-catalyzed Cross-couplingSusceptible to photolytic dehalogenation

Hazard Profiling: The "Why" Behind the Safety

Standard SDSs often list generic hazards. This section explains the mechanistic basis of the risks.

A. The "Aniline" Alert (Genotoxicity Potential)

As an aromatic amine (structurally analogous to 8-aminoisoquinoline), this compound must be treated as a potential genotoxin .[1]

  • Mechanism: Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.

  • Risk: High. Handle as a "Designated Substance" in drug discovery workflows.

  • Prediction: Based on the parent scaffold (8-aminoisoquinoline, CAS 23687-27-6), expect Acute Toxicity (Oral/Dermal/Inhalation) Category 4 and Skin/Eye Irritation Category 2 .[1][2]

B. The C–I Bond (Photolability)

The carbon-iodine bond at position 5 is weak relative to other halogens.[1]

  • Mechanism: Homolytic cleavage upon exposure to UV/blue light generates radical species (

    
    ).
    
  • Consequence: Sample degradation (turning purple/black due to

    
     liberation) and potential radical side-reactions.
    
C. Isoquinoline Physiology

Isoquinolines are bioactive alkaloids.[3][4]

  • Risk: Potential CNS activity or kinase inhibition if systematically absorbed.

Visualized Risk Assessment Logic

The following diagram illustrates the decision tree for handling this specific intermediate based on its functional groups.

RiskAssessment Molecule 5-Iodoisoquinolin-8-amine Amine C8-Amine Group Molecule->Amine Iodide C5-Iodide Group Molecule->Iodide Risk1 Risk: Oxidation/Genotoxicity Amine->Risk1 Risk2 Risk: Photolysis/Radicals Iodide->Risk2 Control1 Control: Inert Gas (N2/Ar) & Double Gloving Risk1->Control1 Control2 Control: Amber Glassware & Low-Light Handling Risk2->Control2

Figure 1: Functional group-based risk assessment linking chemical structure to specific engineering controls.

Operational Safety Protocol (The "System")

Trustworthiness Rule: Do not rely on visual inspection alone. Follow this self-validating workflow.

Phase 1: Storage & Stability
  • Environment: Store at -20°C under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Validation: If the solid has turned dark brown or violet, free iodine is present. Verify purity via LC-MS before use.

Phase 2: Weighing & Solubilization
  • Engineering Control: Weigh inside a fume hood or glovebox . Do not weigh on an open bench due to aerosolization risks of the amine.

  • Solvent Choice: Dissolve in anhydrous DMSO or DMF.

    • Why? Protic solvents (MeOH) can accelerate photodecomposition if not degassed.

  • PPE: Nitrile gloves (double layer) + Lab Coat + Safety Glasses. Note: Latex is permeable to many organic iodides.[1]

Phase 3: Reaction Setup (Cross-Coupling Context)

This molecule is typically used in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Degassing: The C-I bond is sensitive to oxygen-promoted homocoupling. Sparge solvents with Argon for 15 mins.

  • Base Addition: Add inorganic bases (e.g.,

    
    ) last to prevent premature oxidation of the amine.
    
  • Temperature: Do not exceed 80°C unless necessary; thermal instability of the C-I bond increases significantly above 100°C.

Experimental Workflow: Safe Synthesis Application

The following Graphviz diagram details the safe workflow for utilizing this intermediate in a Palladium-catalyzed reaction.

Workflow Start Start: 5-Iodoisoquinolin-8-amine Check Visual Check: Is it Yellow/Tan? Start->Check Purify Recrystallize/Column (Remove Iodine) Check->Purify No (Dark/Purple) Weigh Weigh in Hood/Glovebox (Amber Vial) Check->Weigh Yes Purify->Weigh Dissolve Dissolve in Degassed DMSO Weigh->Dissolve React Add Catalyst (Pd) + Partner (Argon Blanket) Dissolve->React Quench Quench: Thiosulfate Wash (Scavenge I2) React->Quench

Figure 2: Operational workflow ensuring precursor integrity and operator safety during synthesis.

Emergency Response

  • Eye Contact: Rinse immediately with water for 15 minutes.[5] The amine is basic and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[5] Do not use ethanol, as it may increase transdermal absorption of the iodinated compound.

  • Spill:

    • Evacuate area if dust is airborne.[5][6][7]

    • Cover spill with wet paper towels (to prevent dust).

    • Clean with a 10% sodium thiosulfate solution (neutralizes any generated iodine) followed by detergent.

References & Authoritative Grounding

  • PubChem. Isoquinolin-8-amine (Parent Structure Safety Data). National Library of Medicine. Accessed 2024.[5][8][9] [1][2]

  • Fisher Scientific. Safety Data Sheet: 8-Aminoisoquinoline.[5] (Analogous Hazard Profile). [1]

  • ResearchGate. Synthesis and cytotoxicity studies of amino isoquinolin-5,8-dione. (Synthetic context for 5,8-substituted isoquinolines).

  • ECHA. Registration Dossier: Aromatic Amines. European Chemicals Agency.[2] (General class hazards for amino-heterocycles).

Disclaimer: This guide is a technical resource for qualified scientists. It does not replace an official manufacturer-issued SDS. Always conduct a site-specific risk assessment.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodoisoquinolin-8-amine

Introduction: Navigating the Synthesis of Complex Amines The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Complex Amines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and drug development professionals.[1]

This document provides a detailed guide to the application of the Buchwald-Hartwig amination for a particularly interesting and challenging substrate: 5-iodoisoquinolin-8-amine. The presence of both a reactive aryl iodide and a potentially coordinating amino group on the isoquinoline scaffold presents unique considerations for reaction optimization and execution. These notes are intended for researchers and scientists, offering not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, ensuring both success and a deeper understanding of the process.

Understanding the Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] A simplified representation of the generally accepted mechanism is illustrated below.

Buchwald_Hartwig_Cycle cluster_inputs Reactants Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'R''NH Amine_Complex [Ar-Pd(II)(NHR'R'')L]I Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regenerated Catalyst Product Ar-NR'R'' Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration ArI 5-Iodoisoquinolin-8-amine Amine R'R''NH

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

Strategic Considerations for 5-Iodoisoquinolin-8-amine

The successful amination of 5-iodoisoquinolin-8-amine requires careful consideration of several factors that arise from its unique structure.

Reactivity of the C-I Bond

Aryl iodides are generally more reactive than the corresponding bromides and chlorides in oxidative addition to palladium(0).[4] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions (e.g., lower temperatures or catalyst loadings). However, the increased reactivity can also lead to a higher propensity for side reactions, such as dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom.

The Role of the 8-Amino Group

The presence of the free amino group at the 8-position introduces several complexities:

  • Coordination to Palladium: The amino group can act as a ligand, coordinating to the palladium center. This could potentially influence the catalyst's reactivity and stability, possibly leading to catalyst inhibition.

  • Competitive N-Arylation: While intermolecular amination is the desired pathway, there is a theoretical possibility of an intramolecular reaction where the 8-amino group of one molecule reacts with the 5-iodo position of another, leading to dimerization. However, the formation of such large rings is generally disfavored. A more likely scenario is the intermolecular reaction of the desired product with another molecule of the starting material.

  • Basicity: The amino group can react with the base, potentially affecting the stoichiometry and the overall reaction environment.

To mitigate these potential issues, the choice of ligand and base is critical. Bulky phosphine ligands can help to create a sterically hindered environment around the palladium center, favoring the desired intermolecular coupling and discouraging unwanted coordination of the 8-amino group.

Recommended Protocol: Buchwald-Hartwig Amination of 5-Iodoisoquinolin-8-amine

This protocol is adapted from successful procedures for the amination of the closely related 5-bromo-8-benzyloxyquinoline and is optimized to address the specific challenges of the iodo-amino-isoquinoline substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Iodoisoquinolin-8-amine≥95%Commercially Available
Amine Coupling Partner≥98%Commercially AvailableEnsure dryness and purity.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos]≥98%Commercially AvailableA bulky, electron-rich ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableA strong, non-nucleophilic base.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Schlenk tube or similar reaction vessel--For reactions under inert atmosphere.
Magnetic stirrer and stir bar--
Argon or Nitrogen gas supplyHigh Purity-For maintaining an inert atmosphere.
Experimental Workflow

Workflow start Start prep_vessel Prepare Reaction Vessel (Oven-dried Schlenk tube) start->prep_vessel add_solids Add Solids: - 5-Iodoisoquinolin-8-amine - Pd(OAc)₂ - RuPhos - NaOtBu prep_vessel->add_solids inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) add_solids->inert_atm add_solvent Add Degassed Toluene inert_atm->add_solvent add_amine Add Amine Coupling Partner add_solvent->add_amine reaction Heat Reaction Mixture (e.g., 80-110 °C) add_amine->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (e.g., Quench with NH₄Cl(aq)) monitoring->workup Upon Completion extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purify Product (Column Chromatography) extraction->purification end End purification->end

Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-iodoisoquinolin-8-amine (1.0 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-5-isoquinolin-8-amine.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. The following table provides guidance on optimizing the reaction for 5-iodoisoquinolin-8-amine.

ParameterRecommended Starting ConditionsRationale and Optimization Strategy
Palladium Source Pd(OAc)₂A common and effective palladium(II) precursor. If issues with catalyst activation arise, consider using a pre-catalyst such as a palladacycle.
Ligand RuPhosA bulky, electron-rich biarylphosphine ligand that has shown success with challenging substrates. Other ligands to consider include XPhos, BrettPhos, or Josiphos-type ligands. The choice of ligand can significantly impact yield and should be screened if the initial results are suboptimal.
Base NaOtBuA strong, non-nucleophilic base that is effective in deprotonating a wide range of amines. Other strong bases like KOtBu or LHMDS can also be effective. For base-sensitive substrates, weaker bases such as Cs₂CO₃ or K₃PO₄ may be used, often requiring higher reaction temperatures.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig reactions. Dioxane or THF can also be used and may be beneficial in certain cases.
Temperature 80-110 °CThe C-I bond is more readily cleaved than a C-Br bond, so starting at a lower temperature (e.g., 80 °C) is advisable. If the reaction is sluggish, the temperature can be increased.
Stoichiometry 1.2 equiv of amine, 1.4 equiv of baseA slight excess of the amine and base is typically used to drive the reaction to completion.

Potential Side Reactions and Solutions:

  • Hydrodehalogenation: If significant formation of 8-aminoisoquinoline is observed, consider lowering the reaction temperature or screening different ligands.

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Increasing the catalyst loading or using a more robust pre-catalyst may be necessary. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl-5-isoquinolin-8-amines. By carefully selecting the catalyst, ligand, and base, and by following the detailed protocol and optimization guidelines provided, researchers can successfully navigate the challenges associated with this specific substrate. The insights into the reaction mechanism and the strategic considerations for the unique functionalities of 5-iodoisoquinolin-8-amine will enable the efficient synthesis of these valuable compounds for applications in drug discovery and materials science.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). The Buchwald-Hartwig Reaction. John Wiley & Sons.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1937–1944. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C−N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

Sources

Application

Application Note: Sonogashira Coupling Protocols for 5-Iodoisoquinoline Derivatives

Executive Summary This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodoisoquinoline with terminal alkynes. 5-Alkynylisoquinolines are critical pharmacophores in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodoisoquinoline with terminal alkynes. 5-Alkynylisoquinolines are critical pharmacophores in medicinal chemistry, serving as precursors for Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs) and FLT3/Src kinase inhibitors.

While 1-haloisoquinolines are highly reactive due to the adjacent nitrogen, 5-iodoisoquinoline presents unique challenges: it possesses the electron-deficiency of the bicyclic system but lacks the direct activation of the


-position, and the distal nitrogen remains a potent ligand for catalyst poisoning. This note provides two validated workflows: Method A (Standard Pd/Cu)  for robust substrates and Method B (Copper-Free)  for sensitive alkynes prone to homocoupling.

Mechanistic Insight & Catalyst Selection

The Chelation Challenge

The primary failure mode in coupling isoquinolines is not oxidative addition, but catalyst sequestration . The isoquinoline nitrogen (


 lone pair) is a competent 

-donor that can displace phosphine ligands on Palladium(II) or form stable complexes with Copper(I), arresting the catalytic cycle.
  • Palladium Source: We utilize Pd(PPh

    
    )
    
    
    
    Cl
    
    
    as the workhorse catalyst. The bulky triphenylphosphine ligands help prevent the isoquinoline nitrogen from coordinating to the Pd center.
  • The Copper Effect: CuI accelerates the reaction via the formation of a copper-acetylide intermediate (transmetallation).[1] However, in the presence of oxygen, Cu promotes Glaser homocoupling (dimerization of the alkyne).

Mechanistic Pathway

The diagram below illustrates the standard cycle and the specific "off-cycle" trap caused by the isoquinoline substrate.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate Poison DEAD END: Isoquinoline-Pd Complex (Catalyst Arrest) Pd0->Poison N-Coordination (Excess Substrate) TransMet Transmetallation (Ar-Pd(II)-Alkynyl) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate 5-Iodoisoquinoline Substrate->OxAdd CuCycle Cu(I)-Acetylide Formation CuCycle->TransMet

Figure 1: Catalytic cycle showing the oxidative addition of 5-iodoisoquinoline and the competitive N-coordination pathway (poisoning) that requires bulky ligands to suppress.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis

Best for: Robust, non-volatile alkynes (e.g., phenylacetylene, octyne) where maximum reactivity is required.

Reagents:

  • Substrate: 5-Iodoisoquinoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) / THF (1:1 ratio) or pure Et
    
    
    
    N.

Step-by-Step Workflow:

  • Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Degassing (Critical): Sparge the Et

    
    N and THF with argon for 15 minutes prior to use. Oxygen causes alkyne dimerization.
    
  • Loading: Add 5-iodoisoquinoline (1.0 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 eq), and CuI (0.03 eq) to the vial.
  • Inert Atmosphere: Cap the vial (septum) and purge with Argon for 5 minutes.

  • Liquid Addition: Inject the degassed solvent mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low (check TLC/LCMS), heat to 50°C .

    • Note: 5-iodoisoquinoline is reactive; excessive heat (>80°C) often leads to tar formation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is often fluorescent.

Method B: Copper-Free Protocol

Best for: Alkynes prone to Glaser homocoupling or when removing trace Copper is critical for biological assays.

Reagents:

  • Catalyst: Pd(OAc)

    
     (5 mol%) + Triphenylphosphine (10-20 mol%) OR Pd(PPh
    
    
    
    )
    
    
    (5 mol%).
  • Base: Pyrrolidine or Piperidine (Excess, acts as solvent/base).

  • Solvent: DMF or pure Pyrrolidine.

Step-by-Step Workflow:

  • Loading: Charge flask with 5-iodoisoquinoline, Pd source, and Ligand.

  • Solvent: Add degassed Pyrrolidine (or DMF/Piperidine mix).

  • Activation: Stir for 5 minutes to allow pre-catalyst formation.

  • Reaction: Add alkyne and heat to 60–80°C .

    • Why Heat? Without Copper to facilitate transmetallation, the reaction relies on a slower carbopalladation mechanism or direct base-assisted deprotonation, requiring higher energy.

  • Monitoring: Reaction times are typically longer (4–12 hours).

Workflow Visualization

ExperimentalWorkflow Setup 1. Setup Dry Glassware Argon Purge Degas 2. Degas Solvents (Remove O2) Setup->Degas Mix 3. Add Reagents (Pd, Cu, Substrate) Degas->Mix React 4. Reaction RT to 50°C Monitor TLC Mix->React React->React Incomplete? Add 10°C Workup 5. Workup EtOAc Extract Wash Brine React->Workup

Figure 2: Operational workflow for Method A. Note the feedback loop at the reaction stage for temperature optimization.

Optimization & Troubleshooting Data

The following table summarizes optimization studies for 5-(phenylethynyl)isoquinoline synthesis:

VariableConditionYieldNotes
Solvent THF/Et

N (1:1)
88%Best balance of solubility and rate.
Solvent DMF72%Harder to remove; product isolation difficult.
Catalyst Pd(PPh

)

Cl

88%Robust, air-stable precursor.
Catalyst Pd(dppf)Cl

65%Lower yield; bidentate ligand too rigid?
Temp 25°C40% (24h)Slow conversion.
Temp 50°C88% (4h)Optimal.
Temp 80°C60%Significant decomposition/tar.
Troubleshooting Guide
  • Problem: Reaction turns black immediately and stalls.

    • Cause: Catalyst decomposition ("Pd black") due to lack of ligand stabilization or high heat.

    • Fix: Increase PPh

      
       loading or switch to Method A (lower temp).
      
  • Problem: Homocoupling of alkyne observed (Glaser product).

    • Cause: Oxygen in the system.

    • Fix: Re-degas solvents; ensure Argon balloon is positive pressure. Switch to Method B (Cu-free).

  • Problem: Starting material remains but catalyst is active.

    • Cause: Isoquinoline N-coordination.

    • Fix: Use a stronger base (e.g., DBU) or increase temperature slightly.

References

  • BenchChem. Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols. (General heterocycle protocols applicable to isoquinolines). Link

  • Purdue University. Amino Alkynylisoquinoline and Alkynylnaphthyridine Compounds Potently Inhibit Acute Myeloid Leukemia Proliferation in Mice.[2] (Specific synthesis of 5-alkynylisoquinolines). Link

  • ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.[3] (Cu-free optimization). Link

  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (Green chemistry variants).[4] Link

  • National Institutes of Health (PMC). Copper-free Sonogashira cross-coupling reactions: an overview. (Review of Cu-free mechanisms). Link

Sources

Method

Application Note: Orthogonal Functionalization of 5-Iodoisoquinolin-8-amine for Kinase Inhibitor Discovery

This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It moves beyond generic textbook descriptions to address the specific synthetic logic, chemoselecti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It moves beyond generic textbook descriptions to address the specific synthetic logic, chemoselectivity, and structural biology considerations required to utilize 5-Iodoisoquinolin-8-amine as a kinase inhibitor scaffold.

[1]

Executive Summary & Strategic Rationale

The isoquinoline scaffold is a "privileged structure" in kinase drug discovery, forming the core of approved inhibitors like Fasudil (ROCK) and clinical candidates targeting DYRK1A , CK2 , and MNK .

5-Iodoisoquinolin-8-amine represents a high-value "bifunctional linchpin" intermediate.[1][2] Its value lies in the orthogonal reactivity of its two handle points:

  • C8-Amine (Nucleophile): Positioned to interact with the ATP-binding hinge region or solvent-exposed residues via hydrogen bonding.[1][2]

  • C5-Iodide (Electrophile): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to probe the hydrophobic back-pocket or gatekeeper residues.[1][2]

This guide details a "Solvent-Front First" synthetic strategy, prioritizing the functionalization of the C8-amine to prevent catalyst poisoning during subsequent cross-coupling reactions.[1]

Structural Biology & Design Logic

Before synthesis, one must understand the vector geometry of the scaffold within the kinase ATP pocket.

Mechanistic Hypothesis
  • Binding Mode A (Hinge Binder): The isoquinoline nitrogen (N2) and the C8-NH substituent often form a bidentate H-bond network with the kinase hinge region (e.g., similar to the Adenine binding mode).[1]

  • Vector Analysis:

    • C8-Vector: Points toward the Solvent Front .[1][2] Ideal for solubilizing groups (morpholines, piperazines) or H-bond acceptors.[1][2]

    • C5-Vector: Points toward the Hydrophobic Back Pocket or Gatekeeper .[1][2] Ideal for aromatic rings (via Suzuki) or alkynes (via Sonogashira) to gain potency and selectivity.[2]

KinaseBinding Scaffold 5-Iodoisoquinolin-8-amine (Core Scaffold) Hinge Hinge Region (Glu/Met backbone) Scaffold->Hinge Isoquinoline N2 (H-Bond Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C5-Iodide Vector (Aryl/Alkynyl) Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C8-Amine Vector (Amide/Urea)

Figure 1: Vector analysis of the 5-Iodoisoquinolin-8-amine scaffold within a canonical kinase ATP-binding pocket.[1]

Synthetic Strategy: The "Amine-First" Approach[1]

Direct cross-coupling of free amino-aryl halides is possible but risky due to Pd-catalyst poisoning by the free amine.[1] Therefore, we recommend an Amine-First sequence:

  • Step 1: Functionalize C8-Amine (Amide/Urea formation).[2]

  • Step 2: Functionalize C5-Iodide (Suzuki-Miyaura Coupling).

SynthesisFlow cluster_PathA Step 1: C8 Functionalization (Nucleophilic) cluster_PathB Step 2: C5 Functionalization (Electrophilic) SM 5-Iodoisoquinolin-8-amine Amide Amide Coupling (R-COCl / HATU) SM->Amide Urea Urea Formation (Isocyanates / CDI) SM->Urea Intermediate 5-Iodo-8-functionalized-isoquinoline Amide->Intermediate Urea->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) Intermediate->Sonogashira Final Final Kinase Inhibitor Suzuki->Final Sonogashira->Final

Figure 2: Divergent synthetic workflow prioritizing C8-amine protection/functionalization to enable robust C5-cross-coupling.[1][2]

Detailed Experimental Protocols

Module A: C8-Amine Functionalization (Hinge/Solvent Binder)

Objective: To install a solubilizing group or hinge-binding motif.[1]

Protocol A1: Amide Coupling via Acid Chloride

Rationale: Acid chlorides provide higher reactivity than coupling reagents for the somewhat electron-deficient 8-amino position (deactivated by the isoquinoline ring).[1]

Reagents:

  • 5-Iodoisoquinolin-8-amine (1.0 equiv)[1]

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 5-Iodoisoquinolin-8-amine (1.0 mmol, 270 mg) and DCM (10 mL). Cool to 0°C in an ice bath.

  • Base Addition: Add TEA (2.5 mmol, 350 µL) dropwise.

  • Acylation: Add the Acyl Chloride (1.2 mmol) dropwise over 5 minutes. The solution may darken.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).[2]

  • Workup: Quench with sat. NaHCO₃ (10 mL).[2] Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂; Gradient 0→5% MeOH/DCM).

Checkpoint: Ensure the iodine remains intact (check Mass Spec for M+ and characteristic isotopic pattern if applicable, though Iodine is monoisotopic).

Module B: C5-Iodide Functionalization (Hydrophobic Pocket)

Objective: To extend the scaffold into the hydrophobic pocket using Palladium-catalyzed cross-coupling.[1]

Protocol B1: Suzuki-Miyaura Cross-Coupling

Rationale: The 5-iodo position is highly reactive.[1][2] We use mild conditions to prevent de-iodination or side reactions with the isoquinoline nitrogen.[2]

Reagents:

  • Intermediate from Module A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Robust, air-stable catalyst.[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (aqueous).[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the Intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and Cs₂CO₃ (1.5 mmol).

  • Solvent: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes (Critical step to remove O₂).

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.025 mmol, ~20 mg) quickly.[2] Seal the vessel.

  • Reaction: Heat to 80°C for 4–12 hours. (Microwave: 100°C for 30 mins is often sufficient).[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

  • Purification: Flash chromatography. Note: Isoquinolines can streak on silica; add 1% Triethylamine to the eluent.

Data Summary & Characterization

Parameter5-Iodoisoquinolin-8-amineProduct (Amide)Product (Biaryl)
Molecular Weight ~270.07Variable (R-dependent)Variable
¹H NMR (Key Signal) C5-H (singlet/doublet ~8.0 ppm)Amide NH (broad singlet ~9-10 ppm)New Aryl Protons
MS Ionization [M+H]⁺ dominant[M+H]⁺[M+H]⁺
Solubility DMSO, MeOH (Mod. in DCM)Improved in DCM/EtOAcLipophilic (requires DMSO)
TLC Stain UV active, Dragendorff (Orange)UV activeUV active

Troubleshooting & Optimization

  • Problem: Low yield in Suzuki coupling.

    • Cause: Coordination of the isoquinoline nitrogen to Palladium.

    • Solution: Increase catalyst loading to 10 mol% or switch to a highly active precatalyst system like XPhos Pd G3 .

  • Problem: Starting material insolubility.

    • Solution: Use DMF or DMA instead of Dioxane/Water for the coupling step.

  • Problem: De-iodination (Reduction).

    • Cause: Overheating or impure solvent.[2]

    • Solution: Lower temperature to 60°C and ensure strict degassing.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Isoquinoline Kinase Inhibitors (Fasudil): Jacobs, M., et al. (2006).[2] The structure of the protein kinase A–Fasudil complex. Acta Crystallographica Section D, 62(9), 1138-1143.[1][2] Link

  • Buchwald-Hartwig Amination (General): Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Synthesis of 5-substituted-8-nitroisoquinolines: Beech, W. F. (1960). 5-Bromo-8-nitroisoquinoline.[1][2][3] Journal of the Chemical Society, 1960, 1297.[1] (Classic synthesis reference for the precursor scaffold).[2]

Sources

Application

Application Note: Amide Coupling Strategies for 8-Aminoisoquinoline Derivatives

This Application Note is designed to provide a robust, chemically grounded guide for synthesizing amides from 8-aminoisoquinoline. Unlike its isomer 8-aminoquinoline, which assists amidation via chelation, 8-aminoisoquin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, chemically grounded guide for synthesizing amides from 8-aminoisoquinoline. Unlike its isomer 8-aminoquinoline, which assists amidation via chelation, 8-aminoisoquinoline acts as a deactivated, electron-deficient aniline, presenting specific synthetic challenges.

Executive Summary

8-Aminoisoquinoline (8-AIQ) presents a distinct synthetic challenge compared to standard anilines or its isomer, 8-aminoquinoline. The primary difficulty arises from the electron-withdrawing nature of the fused pyridine ring, which significantly lowers the nucleophilicity of the exocyclic amine at the C8 position. Furthermore, unlike 8-aminoquinoline, 8-AIQ lacks the structural geometry to form stable 5,5-bicyclic chelates with metal catalysts, rendering template-assisted coupling methods ineffective.

This guide outlines three validated protocols ranging from standard high-activity coupling reagents to acid-chloride activation, ensuring successful amidation across a range of carboxylic acid substrates.

Chemical Context & Mechanistic Insight

The Deactivation Problem

The 8-amino group in isoquinoline is electronically coupled to the pyridine ring. The nitrogen atom at position 2 exerts a strong inductive ($ -I


 -M $) pull, reducing the electron density available at the C8 amine lone pair.
  • Comparison:

    • Aniline: $ pK_a \approx 4.6 $ (Conjugated, moderately nucleophilic).

    • 8-Aminoisoquinoline: $ pK_a < 3.0 $ (Estimated). The amine is severely deactivated.

    • Implication: Standard carbodiimide couplings (EDC/NHS) often fail or proceed with poor conversion. High-energy intermediates (Acid Chlorides, Acyl Fluorides, or HOAt-esters) are required.

Decision Matrix for Condition Selection

Use the following logic to select your experimental approach:

  • Scenario A: Acid is valuable/complex, scale < 100 mg.

    • Recommendation:Protocol 1 (HATU/HOAt) . Maximizes yield relative to acid, mild conditions.

  • Scenario B: Acid is simple, scale > 100 mg, or HATU failed.

    • Recommendation:Protocol 2 (Acid Chloride via Oxalyl Chloride) . The "Gold Standard" for unreactive amines.

  • Scenario C: Acid is sterically hindered or sensitive to HCl.

    • Recommendation:Protocol 3 (T3P - Propylphosphonic Anhydride) . Low epimerization, high driving force.

Experimental Protocols

Protocol 1: High-Activity Coupling (HATU/HOAt)

Best for: Small scale, complex acids, initial screening.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 8-Aminoisoquinoline (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv) [Critical additive for deactivated amines]

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (

    
    ).
    
  • Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add 8-Aminoisoquinoline (1.1 equiv) followed by the remaining DIPEA (2.0 equiv) and HOAt (0.5 equiv).

  • Reaction: Stir at 40–50 °C for 12–18 hours.

    • Why Heat? Deactivated anilines often require thermal energy to overcome the activation barrier of the HATU-ester attack.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[2][3]
Protocol 2: The "Gold Standard" (Acid Chloride Activation)

Best for: Scale-up, unreactive amines, robust substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • DMF (catalytic, 2-3 drops)

  • 8-Aminoisoquinoline (1.0 equiv)

  • Pyridine (3.0 equiv) or

    
     (3.0 equiv) + DMAP (0.1 equiv)
    
  • Solvent: DCM (anhydrous)[3]

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve Carboxylic Acid in DCM (
    
    
    
    ). Cool to 0 °C.
  • Add catalytic DMF (critical for Vilsmeier-Haack like activation).

  • Add Oxalyl Chloride dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Stir at RT for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (yields crude acid chloride).

  • Coupling: Redissolve the crude acid chloride in DCM (

    
    ).
    
  • Add 8-Aminoisoquinoline (1.0 equiv) followed by Pyridine (3.0 equiv).

    • Note: For extremely unreactive substrates, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Stir at RT overnight. If conversion is low, reflux (40 °C).

Protocol 3: T3P (Propylphosphonic Anhydride)

Best for: Sterically hindered acids, avoiding epimerization, simple workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 8-Aminoisoquinoline (1.1 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Pyridine (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Combine Carboxylic Acid and 8-Aminoisoquinoline in EtOAc (

    
    ).
    
  • Add Pyridine (4.0 equiv).

  • Cool to 0 °C.

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 24 hours.

  • Workup: T3P byproducts are water-soluble. Simply wash the organic layer with water, 1N HCl (if product is stable), and brine.

Visualizing the Workflow

The following decision tree illustrates the logic for selecting the appropriate coupling condition based on substrate properties.

AmideCouplingLogic Start Target: 8-AIQ Amide CheckAcid Analyze Carboxylic Acid Start->CheckAcid IsSensitive Acid Sensitive/Chiral? CheckAcid->IsSensitive IsHindered Sterically Hindered? IsSensitive->IsHindered No Protocol3 Protocol 3: T3P (Low Epimerization) IsSensitive->Protocol3 Yes (Chiral/Epimerizable) Protocol1 Protocol 1: HATU/HOAt (Mild, High Activity) IsHindered->Protocol1 Yes (Complex/Precious) Protocol2 Protocol 2: Acid Chloride (Robust, High Yield) IsHindered->Protocol2 No (Standard) IsHindered->Protocol3 Yes (Bulk/Scale)

Figure 1: Decision matrix for selecting amide coupling conditions for 8-aminoisoquinoline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor nucleophilicity of 8-AIQ.Switch to Protocol 2 (Acid Chloride). Add DMAP (0.5 equiv) to catalyze the acyl transfer.
Starting Material Remains Activated ester hydrolysis.Ensure anhydrous solvents. Increase temperature to 60°C in Protocol 1.
Product is stuck in aqueous Pyridine/Isoquinoline protonation.The product is basic. Ensure the aqueous workup pH is > 8.0 during extraction. Use DCM/MeOH (9:1) for extraction.[4]
Precipitate forms early Low solubility of 8-AIQ.Use DMF or NMP as co-solvent, even in Protocol 2.

References

  • General Amide Coupling for Electron-Deficient Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Use of T3P for Weak Nucleophiles

    • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Amides. Synlett, 2009(16), 2583-2587. Link

  • Acid Chloride Activation (Oxalyl Chloride/DMF)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Mechanistic Contrast (8-Aminoquinoline vs 8-Aminoisoquinoline)

    • Daugulis, O., et al. (2014). 8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Activation.[5] Accounts of Chemical Research, 47(1), 30–41. (Cited to highlight the lack of this effect in 8-isoquinoline). Link

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the C5-Position in 8-Aminoisoquinolines

Introduction: The Strategic Importance of C5-Functionalized 8-Aminoisoquinolines The 8-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its derivatives are inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5-Functionalized 8-Aminoisoquinolines

The 8-aminoisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] Its derivatives are integral to a range of pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents.[2] The 8-amino group not only imparts crucial physicochemical properties but also serves as a powerful directing group for carbon-hydrogen (C-H) bond activation, enabling chemists to selectively introduce new functionalities at various positions on the isoquinoline ring system.[1][3]

Among these, the functionalization at the 5-position (C5) is of particular strategic importance. Introducing substituents at this site can profoundly influence the biological activity and material properties of the resulting compounds. However, direct and regioselective functionalization of the C5-position presents a significant synthetic challenge due to the inherent reactivity of the isoquinoline core.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C5-position in 8-aminoisoquinolines. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for halogenation, nitration, and arylation at the C5-position.

Core Principle: The Role of the 8-Amino Directing Group

The 8-amino group, often in the form of an amide, is the cornerstone of regioselective C5-functionalization. It acts as a bidentate directing group, coordinating to a metal catalyst and positioning it in close proximity to the C5-H bond. This directed C-H activation lowers the energy barrier for bond cleavage and subsequent functionalization, favoring reaction at the C5-position over other sites on the isoquinoline ring.

Below is a generalized workflow for the directed functionalization of 8-aminoisoquinolines:

G cluster_0 Preparation of Starting Material cluster_1 C5-Functionalization cluster_2 Post-Functionalization Modification start 8-Aminoisoquinoline amide N-(quinolin-8-yl)amide start->amide Amide Coupling reaction Directed C-H Activation at C5 amide->reaction product 5-Functionalized-N-(quinolin-8-yl)amide reaction->product cleavage Amide Cleavage (Optional) product->cleavage final_product 5-Functionalized-8-aminoisoquinoline cleavage->final_product

Caption: General workflow for C5-functionalization of 8-aminoisoquinolines.

C5-Halogenation: A Gateway to Further Derivatization

The introduction of a halogen atom at the C5-position is a valuable transformation, as the resulting halo-isoquinolines can serve as versatile building blocks for further cross-coupling reactions.

Protocol 1: Metal-Free C5-Halogenation using Trihaloisocyanuric Acid

This protocol offers an operationally simple and environmentally benign approach to C5-halogenation, avoiding the use of transition metal catalysts.[4]

Causality Behind Experimental Choices:

  • Trihaloisocyanuric Acid (TCICA or TCCA): This reagent serves as an inexpensive and atom-economical source of electrophilic halogen. Only a substoichiometric amount is required, minimizing waste.[4]

  • Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, reducing energy consumption and minimizing potential side reactions.[4]

  • Metal-Free Conditions: This avoids the cost and potential toxicity associated with transition metal catalysts, simplifying purification.[4]

Step-by-Step Protocol:

  • To a solution of the N-(quinolin-8-yl)amide (1.0 mmol) in acetonitrile (MeCN) (5 mL) in a round-bottom flask, add trihaloisocyanuric acid (0.36 equiv.).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C5-halogenated product.

Halogenating Agent Typical Yield Reference
Trichloroisocyanuric acid (TCCA)Good to Excellent[4]
Tribromoisocyanuric acid (TBCA)Good to Excellent[4]
Triiodoisocyanuric acid (TICA)Good to Excellent[4]

C5-Nitration: Introducing a Key Pharmacophore

The nitro group is a crucial functional group in many pharmaceuticals. Directing its introduction to the C5-position of 8-aminoisoquinolines can lead to novel drug candidates.

Protocol 2: Visible-Light-Photocatalyzed C5-Nitration

This modern approach utilizes visible light to drive the nitration reaction under mild conditions, offering a green and efficient alternative to traditional nitrating agents.[5][6]

Causality Behind Experimental Choices:

  • Cu(NO₃)₂·3H₂O: This copper salt serves as the nitro source.[5]

  • Acid Red 94: This organic dye acts as a photosensitizer, absorbing visible light and initiating the radical reaction cascade.[5]

  • K₂S₂O₈: Potassium persulfate is a co-oxidant that facilitates the generation of the key radical intermediates.

  • Visible Light Irradiation: A simple household light bulb provides the energy to drive the reaction, avoiding the need for high temperatures or harsh reagents.[5][6]

Step-by-Step Protocol:

  • In a 10 mL reaction tube, combine the N-(quinolin-8-yl)amide (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol, 1.5 equiv.), Acid Red 94 (0.01 mmol, 5 mol %), and K₂S₂O₈ (0.5 mmol, 2.5 equiv.).

  • Add 1,2-dichloroethane (DCE) (1.5 mL) to the reaction tube.

  • Stir the resulting mixture under the irradiation of a 26 W household light bulb at room temperature for 10 hours.

  • After completion, filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hexane-CH₂Cl₂ mixture to yield the pure 5-nitro-N-(quinolin-8-yl)amide.[5]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation and Nitration PS Photosensitizer (PS) PS_excited PS* PS->PS_excited Visible Light SET1 Single Electron Transfer (SET) PS_excited->SET1 PS_radical PS•+ SET1->PS_radical amide_radical Amide Radical Cation SET1->amide_radical Oxidation SET2 Regeneration PS_radical->SET2 SET2->PS amide N-(quinolin-8-yl)amide nitration Nitration with •NO₂ amide_radical->nitration product 5-Nitro Product nitration->product

Caption: Simplified mechanism for photocatalytic C5-nitration.

Parameter Condition Reference
Nitro SourceCu(NO₃)₂·3H₂O[5]
PhotosensitizerAcid Red 94[5]
OxidantK₂S₂O₈[5]
Light Source26 W household bulb[5]
SolventDCE[5]
TemperatureRoom Temperature[5]
Typical YieldModerate to Good[5]

C5-Arylation: Building Molecular Complexity

The formation of carbon-carbon bonds at the C5-position through arylation is a powerful tool for creating complex molecules with potential applications in drug discovery and materials science.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation

This protocol utilizes a palladium catalyst to couple the C5-position of the 8-aminoisoquinoline scaffold with a variety of aryl halides.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(OAc)₂): Palladium is a highly effective catalyst for C-H activation and cross-coupling reactions.

  • Ligand (e.g., PPh₃): The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

  • Base (e.g., K₂CO₃): The base is required to facilitate the C-H activation step and neutralize the acid generated during the reaction.

  • Pivalic Acid (PivOH): This additive often acts as a proton shuttle and can accelerate the C-H activation step.

Step-by-Step Protocol:

  • To an oven-dried vial, add the N-(quinolin-8-yl)amide (1.0 equiv.), aryl halide (1.0-1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %), ligand (e.g., PPh₃, 4-10 mol %), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., DMA or toluene) via syringe.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the C5-arylated product.[7]

Conclusion

The methodologies outlined in these application notes provide a robust toolkit for the strategic functionalization of the C5-position in 8-aminoisoquinolines. By understanding the underlying principles of directed C-H activation and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of novel compounds for applications in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization may be necessary for specific substrates.

References

Sources

Application

Application Note: Protecting Group Strategies for 5-Iodoisoquinolin-8-amine

Strategic Analysis & Chemical Logic The functionalization of 5-iodoisoquinolin-8-amine presents a classic "nucleophile vs. electrophile" conflict.

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Chemical Logic

The functionalization of 5-iodoisoquinolin-8-amine presents a classic "nucleophile vs. electrophile" conflict. The molecule contains a nucleophilic primary amine at the 8-position and a highly reactive electrophilic iodine at the 5-position.

The Challenge

In drug discovery, the C5-iodine is a prime handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or metal-halogen exchange. However, the free amine at C8 interferes with these processes via:

  • Catalyst Poisoning: The free

    
     can coordinate to Pd(II) species, arresting the catalytic cycle.
    
  • Side Reactions: During lithiation (for metal-halogen exchange), the acidic N-H protons will quench the organolithium reagent immediately (

    
    ), preventing the desired C-I exchange.
    
  • Oxidative Instability: The electron-rich amino-isoquinoline system is prone to oxidation (quinoid formation) if left unprotected during workups.

The Solution: Orthogonal Protection

We utilize an electronic decoupling strategy . By converting the electron-donating amine into a carbamate or amide, we reduce electron density in the carbocyclic ring, stabilizing the C-I bond against incidental reduction while rendering the nitrogen non-nucleophilic.

Structural Decision Matrix

The choice of protecting group (PG) depends entirely on the downstream chemistry intended for the C5-iodine.

PG_Strategy cluster_legend Key Constraint Start Start: 5-Iodoisoquinolin-8-amine Decision Intended C5-Functionalization? Start->Decision Suzuki Pd-Catalysis (Suzuki, Heck, Sonogashira) Decision->Suzuki Mild Base/Heat Lithiation Metal-Halogen Exchange (n-BuLi, i-PrMgCl) Decision->Lithiation Strong Base/-78°C Acidic Acidic Conditions (Friedel-Crafts etc.) Decision->Acidic Low pH Boc RECOMMENDED: Boc Group (tert-Butyloxycarbonyl) Suzuki->Boc Best removal profile Piv RECOMMENDED: Pivaloyl Group (Steric bulk, directs lithiation) Lithiation->Piv Prevents N-attack TFA ALTERNATIVE: Trifluoroacetyl (Stable to mild acid) Acidic->TFA Resists cleavage Warning CRITICAL: Avoid Cbz (Benzyloxycarbonyl) Hydrogenation (H2/Pd) removes I-5

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream application.

Protocol A: Boc-Protection (The Gold Standard)

Best for: Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Rationale: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions of cross-coupling but easily removed with acid. Crucially, it does not require hydrogenation for removal, preserving the C5-Iodine.

Materials
  • Substrate: 5-Iodoisoquinolin-8-amine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 - 1.5 eq)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Essential for activating the aniline-like nitrogen.

  • Solvent: Anhydrous THF or DCM.

  • Base: Triethylamine (

    
    ) (2.0 eq) – Scavenges protons, though not strictly consumed in the Boc transfer, it buffers the system.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Iodoisoquinolin-8-amine (10 mmol) in anhydrous THF (50 mL). The solution will likely be yellow/brown.

  • Catalyst Addition: Add DMAP (1 mmol) and

    
      (20 mmol). Stir at Room Temperature (RT) for 10 minutes.
    
    • Note: The isoquinoline nitrogen (N2) is basic (

      
      ), but the 8-amine is the nucleophile. DMAP is critical here because the 8-amine is electronically coupled to the ring, reducing its nucleophilicity compared to a standard alkyl amine.
      
  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
      (12 mmol) dropwise as a solution in THF (10 mL).
    
    • Why 0°C? To prevent reaction at the isoquinoline ring nitrogen or bis-bocylation of the amine.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (more polar) should disappear, replaced by a less polar spot (Boc-protected product).

  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash with saturated

      
        (2 x 50 mL) to remove acidic byproducts.
      
    • Wash with Water (1 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often pure enough for the next step. If not, recrystallize from Hexane/EtOAc or perform flash chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Yield Expectation: 85–95% Stability: Stable at RT for months. Store under inert atmosphere to prevent slow oxidation of the iodine.

Protocol B: Pivaloyl Protection (The "Fortress" Strategy)

Best for: Metal-Halogen Exchange (Lithiation) or harsh conditions. Rationale: Pivalamides are extremely robust. The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl, allowing the molecule to survive exposure to n-BuLi at -78°C.

Materials
  • Substrate: 5-Iodoisoquinolin-8-amine (1.0 eq)

  • Reagent: Pivaloyl chloride (PivCl) (1.1 eq)

  • Solvent: Pyridine (used as solvent and base) or DCM with

    
    .
    
Step-by-Step Methodology
  • Dissolution: Dissolve the amine (10 mmol) in anhydrous Pyridine (20 mL) at 0°C.

    • Why Pyridine? It acts as an excellent solvent for isoquinolines and scavenges the HCl generated immediately.

  • Acylation: Add Pivaloyl chloride (11 mmol) dropwise over 15 minutes.

    • Exotherm Warning: This reaction is exothermic. Maintain temperature < 5°C during addition to avoid affecting the C-I bond.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.

  • Isolation:

    • If solid forms: Filter, wash copiously with water (to remove pyridine), and dry.

    • If oil forms: Extract with DCM, wash with 0.5M HCl (to remove pyridine), then

      
      .
      
  • Purification: Recrystallization from Ethanol is usually effective.

Yield Expectation: 80–90%

Deprotection Strategies (Recovery)

Once the C5-position has been functionalized (e.g., to a biaryl system), the 8-amine must be revealed.

Protecting GroupReagentsConditionsMechanismNotes
Boc TFA / DCM (1:[1]4)RT, 1-2 hAcidolysisStandard. Evaporate TFA completely. Neutralize with

to get free base.
Boc (Alt)4M HCl in DioxaneRT, 1 hAcidolysisPrecipitates the amine as an HCl salt (often cleaner).
Pivaloyl 70%

or NaOH/EtOH
Reflux, 12hHydrolysisHarsh. Only use if the new C5-substituent is stable to strong acid/base.
Cbz DO NOT USE

/ Pd-C
HydrogenolysisFATAL ERROR: Will cleave the C5-Iodine bond alongside the Cbz.

Experimental Workflow & Data

The following diagram illustrates the synthetic flow from the parent amine to the coupled product.

Workflow SM 5-Iodoisoquinolin-8-amine (Nucleophilic NH2, Electrophilic I) Step1 Step 1: Protection (Boc2O, DMAP) SM->Step1 Inter Intermediate: tert-Butyl (5-iodoisoquinolin-8-yl)carbamate Step1->Inter Step2 Step 2: Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Step2 Prod_Prot Coupled Product: (Protected) Step2->Prod_Prot Step3 Step 3: Deprotection (TFA/DCM) Prod_Prot->Step3 Final Final Target: 5-Aryl-isoquinolin-8-amine Step3->Final

Figure 2: Standard synthetic workflow for C5-arylation via Boc-protection strategy.

Comparison of Strategies
FeatureBoc StrategyPivaloyl StrategyUnprotected (Direct Use)
Protection Yield High (>90%)High (>85%)N/A
Pd-Coupling Efficiency Excellent (No catalyst poisoning)GoodPoor (Pd coordination)
Lithiation Compatibility Low (Deprotonates NH)High (Directs ortho-lithiation)Zero (Quenches Li)
Deprotection Ease Easy (Mild Acid)Difficult (Strong Acid/Base)N/A
Atom Economy ModerateGoodBest

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on Boc and Pivaloyl stability).
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link (Discusses catalyst poisoning by free amines).

  • Knochel, P.; et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chem. Rev.2008 , 108, 3054-3083. Link (Strategies for metal-halogen exchange on sensitive substrates).

  • Organic Chemistry Portal. "Boc Protecting Group." Link (Verified stability data).

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 5-Iodoisoquinolin-8-amine in DMSO

Technical Support Center: 5-Iodoisoquinolin-8-amine Welcome to the technical support guide for 5-Iodoisoquinolin-8-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Iodoisoquinolin-8-amine

Welcome to the technical support guide for 5-Iodoisoquinolin-8-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common experimental hurdles, ensuring both efficiency and data integrity.

Part 1: Understanding the Challenge & Core Concepts

Working with novel chemical entities often presents unique challenges, and 5-Iodoisoquinolin-8-amine is no exception. Its rigid, planar isoquinoline core, combined with a bulky iodine atom, can lead to strong crystal lattice energy, making it difficult to dissolve even in powerful aprotic solvents like DMSO. This guide will walk you through a logical, step-by-step process to achieve complete dissolution while preserving the compound's integrity.

Compound Profile: 5-Iodoisoquinolin-8-amine

A clear understanding of the molecule's properties is the foundation of effective troubleshooting.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₉H₇IN₂---
Molecular Weight 270.07 g/mol Higher molecular weight can correlate with lower solubility.
Structure Isoquinoline core with an amine group at position 8 and an iodine atom at position 5.The aromatic core is hydrophobic, while the amine group adds polarity and a site for hydrogen bonding.[1]
Predicted XLogP3 ~2.7Indicates moderate lipophilicity, suggesting better solubility in organic solvents than in water.[2]
Solvent of Choice Dimethyl Sulfoxide (DMSO)A strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Part 2: Troubleshooting Workflow for Dissolution Issues

Encountering incomplete dissolution, particulates, or cloudiness in your DMSO stock solution can be a significant roadblock. The following workflow provides a systematic approach to diagnose and resolve the issue.

Visual Troubleshooting Guide

This diagram outlines the decision-making process for addressing solubility challenges.

G cluster_0 Initial State & Checks cluster_1 Primary Solubilization Methods cluster_2 Advanced Strategies & Outcomes start Problem: Incomplete Dissolution in DMSO check Perform Initial Checks: 1. Confirm Compound ID/Purity 2. Use Anhydrous, High-Purity DMSO 3. Verify Calculation & Concentration start->check heat Method 1: Gentle Heating (30-40°C) with Vortexing check->heat sonic Method 2: Sonication (Bath Sonicator, 15-30 min) heat->sonic If not fully dissolved success Outcome: Clear, Homogeneous Solution (Proceed with experiment) heat->success If dissolved cosolvent Method 3: Co-Solvent Addition (e.g., NMP, DMA, up to 10-20%) sonic->cosolvent If not fully dissolved sonic->success If dissolved cosolvent->success If dissolved reassess Outcome: Persistent Issue (Re-evaluate purity, consider degradation) cosolvent->reassess If still not dissolved

Caption: A step-by-step workflow for troubleshooting the dissolution of 5-Iodoisoquinolin-8-amine in DMSO.

Part 3: Frequently Asked Questions (FAQs) & In-Depth Protocols

This section addresses common questions in a direct Q&A format, providing both the "how" and the "why" for each recommendation.

Q1: My solution is cloudy even at a low concentration. What's the first thing I should check?

Answer: Before attempting more aggressive solubilization methods, always perform these three initial checks:

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination can significantly decrease its solvating power for many organic compounds. Always use a fresh bottle of anhydrous, high-purity (≥99.9%) DMSO, preferably from a sealed bottle.

  • Confirm Compound Identity and Purity: Ensure the material you are using is indeed 5-Iodoisoquinolin-8-amine and check its certificate of analysis for purity. Impurities may be insoluble in DMSO.

  • Double-Check Your Math: A simple calculation error can lead you to attempt making a supersaturated solution. Confirm your target concentration and the amounts of compound and solvent used.

Q2: Can I heat the solution to improve solubility? What are the risks?

Answer: Yes, gentle heating is a standard and effective method to increase solubility. The increased kinetic energy helps overcome the intermolecular forces within the compound's crystal lattice.[4]

Associated Risks & Causality:

  • Degradation: While many compounds are stable, iodo-substituted heterocycles can be susceptible to degradation at elevated temperatures, especially in the presence of trace impurities. The iodine/DMSO system itself can be reactive under certain conditions, though this typically requires higher temperatures or catalysts.[5][6]

  • Precipitation on Cooling: The compound may dissolve when hot but crash out of solution as it returns to room temperature, a phenomenon known as supersaturation. This can lead to inaccurate concentrations in subsequent assays.[7]

Step-by-Step Protocol for Gentle Heating:

  • Prepare the compound and DMSO mixture in a tightly sealed vial (e.g., with a PTFE-lined cap) to prevent water absorption.

  • Place the vial in a water bath or on a heating block set to 30-40°C . Avoid aggressive, direct heating on a hot plate, which can cause local overheating and degradation.

  • Intermittently remove the vial, vortex for 30-60 seconds, and visually inspect for dissolution.

  • Do not exceed 50°C unless you have data supporting the thermal stability of the compound under these conditions.

  • Once dissolved, allow the solution to cool slowly to room temperature. If it remains clear, your stock is ready. If precipitation occurs, the concentration is likely above its room temperature solubility limit.

Q3: Heating didn't work completely. Is sonication a good next step?

Answer: Absolutely. Sonication is an excellent method for breaking up solid aggregates and enhancing dissolution through acoustic cavitation and micro-agitation. It provides mechanical energy to complement the chemical solvation process.

Step-by-Step Protocol for Sonication:

  • Use the vial prepared in the previous step.

  • Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.

  • Sonicate for 15-30 minute intervals.

  • After each interval, visually inspect the solution. Some warming will occur naturally due to the sonication process, which can also aid solubility.

  • If the compound is light-sensitive, wrap the vial in aluminum foil during sonication.

Q4: The compound still won't fully dissolve. Should I consider a co-solvent?

Answer: Yes, if heating and sonication are insufficient, using a co-solvent is the next logical step. A co-solvent can modify the polarity of the solvent system to better match the solute, enhancing solubility.[8][9]

Recommended Co-solvents: For compounds like 5-Iodoisoquinolin-8-amine, stronger polar aprotic solvents can be effective.

  • N-Methyl-2-pyrrolidone (NMP): Often has superior solvating power for a wide range of chemical structures.

  • Dimethylacetamide (DMA): Another strong solvent that can be effective for difficult-to-dissolve compounds.

Step-by-Step Protocol for Using a Co-Solvent:

  • Start by preparing a stock solution in pure co-solvent (e.g., 100% NMP) to determine if the compound is highly soluble in it.

  • If it is, you can proceed in two ways:

    • Method A (Pre-mixing): Prepare your solvent system first (e.g., 90% DMSO, 10% NMP) and then add the solid compound.

    • Method B (Sequential Addition): Add the co-solvent dropwise to your existing, partially-dissolved DMSO suspension until a clear solution is achieved. This helps you use the minimum amount necessary.

  • Start with a low percentage of co-solvent (e.g., 5-10% v/v) and increase only if necessary, up to a maximum of 20-25%.

  • Crucial Consideration: Always verify the compatibility of your co-solvent with your experimental assay. Co-solvents like NMP or DMA can be more aggressive and may interfere with cellular assays or enzymatic reactions at higher concentrations. Run a solvent-only control in your experiment.

Q5: Is pH adjustment a viable strategy in DMSO?

Answer: Generally, no. pH is a concept specific to aqueous (or protic) solutions where a solvent can donate or accept protons. DMSO is an aprotic solvent, so concepts of pKa and pH do not directly apply in the same way.[3] While adding a strong acid or base can protonate or deprotonate the amine group on your compound, this can introduce reactive species and is not a recommended primary strategy for improving solubility in pure DMSO for screening applications.

Part 4: Stability and Storage

Q: How should I store my 5-Iodoisoquinolin-8-amine stock solution?

Answer: Proper storage is critical to prevent degradation and precipitation.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term stability.

  • Moisture Control: Use vials with tight-fitting, high-quality caps (PTFE-lined). Before placing in the freezer, consider wrapping the cap with parafilm to create an additional moisture barrier.

  • Light Sensitivity: While not definitively reported for this specific compound, many complex organic molecules are light-sensitive. As a best practice, store solutions in amber vials or wrap clear vials in aluminum foil.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes so you only thaw what is needed for a given experiment.

References

  • BenchChem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • Cheng, H. (2025). Response to "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?".
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Oprea, T. I., & Matter, H. (2012). Rational Methods for the Selection of Diverse Screening Compounds. Methods in Molecular Biology.
  • Kelly, G. (2002). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Royal Society of Chemistry. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles.
  • Science.gov. (n.d.). Solvents dimethyl sulfoxide: Topics.
  • Kumar, A., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • Stout, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • PubChem. (n.d.). Isoquinolin-8-amine.
  • Kratochwil, N. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 8-Aminoquinoline.
  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • National Institutes of Health. (n.d.).
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PubChem. (n.d.). 5-Iodo-8-quinolinol.
  • Singhal, R., et al. (2024). I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis. RSC Advances.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2022).
  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
  • Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Bialek, M. J. (2013). Response to "Some of my compounds are soluble in DMSO - how can they be crystallized?".
  • MDPI. (n.d.).
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Optimization

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodoisoquinolin-8-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the 5-iodoisoquinolin-8-amine scaffold. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving the 5-iodoisoquinolin-8-amine scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this substrate. Our goal is to move beyond generic protocols and provide a focused, mechanism-driven troubleshooting resource that synthesizes our extensive field experience with established chemical principles.

The 5-iodoisoquinolin-8-amine core is a valuable building block in medicinal chemistry. However, its structure presents a distinct challenge for cross-coupling reactions. The 8-amino group, while a useful synthetic handle, can act as a potent chelating ligand for the palladium catalyst. This chelation, which is beneficial in C-H activation contexts, can become a primary mode of catalyst deactivation in standard cross-coupling reactions, leading to low yields and stalled reactions.[1][2]

This guide is structured as a series of questions you might encounter in the lab. We will diagnose potential problems, explain the underlying causality, and provide clear, actionable protocols to overcome them.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Problem 1: Low or No Product Conversion

Question: My reaction with 5-iodoisoquinolin-8-amine shows very low or no conversion to the desired product. What are the most critical initial factors to verify?

Answer: Before delving into complex optimization, it is imperative to confirm the integrity of the foundational reaction components. In our experience, a systematic check of the basics resolves a significant percentage of failed reactions.

  • Integrity and Purity of Reagents: Ensure all starting materials are pure and dry. Boronic acids, in particular, are susceptible to degradation (protodeboronation) upon storage.[3] The 5-iodoisoquinolin-8-amine substrate should be fully characterized to ensure its integrity.

  • Exclusion of Atmospheric Oxygen: The active catalyst in most cross-coupling cycles is a Palladium(0) species, which is highly sensitive to oxidation by air.[3][4] Incomplete degassing is a frequent cause of failure. Ensure your solvent is thoroughly deoxygenated (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Catalyst Activity: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly. Palladium precatalysts can degrade over time. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step that can fail if the reducing agent (often the phosphine ligand or an amine) is not effective under the reaction conditions.[5][6]

Problem 2: Catalyst Deactivation via Substrate Chelation

Question: I have confirmed my reagents and setup are sound, but the reaction stalls after a small amount of product formation. How can the 8-amino group on my substrate deactivate the catalyst, and how do I prevent this?

Answer: This is the most specific and critical challenge for this substrate. The nitrogen atoms of the isoquinoline ring and the 8-amino group can form a stable five-membered ring by chelating to the palladium center. This bidentate coordination creates a highly stable palladacycle that can be a "dead-end" for the catalytic cycle, effectively sequestering the active catalyst.[2]

Mechanism of Deactivation:

G Active_Pd Active_Pd Inactive_Complex Inactive_Complex Active_Pd->Inactive_Complex Chelation Substrate Substrate Substrate->Inactive_Complex caption Fig. 1: Catalyst deactivation by substrate chelation.

Fig. 1: Catalyst deactivation by substrate chelation.

Mitigation Strategies:

The key is to make the desired catalytic cycle kinetically more favorable than the off-cycle deactivation pathway. This is achieved primarily through ligand selection.

  • Use Bulky Monophosphine Ligands: Employ sterically demanding, electron-rich monophosphine ligands (e.g., Buchwald ligands). The steric bulk of these ligands physically blocks the 8-amino group from coordinating to the palladium center, thus preventing the formation of the inactive bidentate complex.[6][7]

  • Avoid Small Bidentate Ligands: Do not use small bidentate phosphine ligands like dppf or BINAP. These ligands are more easily displaced or can encourage the formation of undesired complexes.

Problem 3: Formation of Key Side Products

Question: My main impurity is the hydrodeiodinated starting material (isoquinolin-8-amine). What causes this, and how can I suppress it?

Answer: Hydrodeiodination (replacement of iodine with hydrogen) is a common side reaction. It typically arises from two main pathways:

  • Reaction with Base/Solvent: Protic impurities in the solvent or certain bases can facilitate this side reaction. Ensure you are using anhydrous solvents.

  • Decomposition of the Organometallic Intermediate: After oxidative addition, the Ar-Pd(II)-I intermediate can undergo undesired reactions, especially if the subsequent steps (transmetalation or amine coordination) are slow.

To minimize this, focus on accelerating the productive catalytic cycle. Increasing the reaction concentration or moderately increasing the temperature can sometimes favor the desired bimolecular coupling over the undesired side reactions.[8] However, be cautious, as high temperatures can also lead to catalyst decomposition.

Question: I'm performing a Suzuki coupling and see significant amounts of a biaryl homocoupled product from my boronic acid. Why is this happening?

Answer: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4] If your Pd(II) precatalyst is not efficiently reduced to Pd(0), or if there is oxygen in your reaction vessel, the Pd(II) can catalyze this undesired dimerization. Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst designed for rapid generation of the active L₁Pd(0) species can mitigate this issue.[5][9]

Problem 4: Specific Optimization for Buchwald-Hartwig Amination

Question: What is a robust starting point for optimizing a Buchwald-Hartwig amination with 5-iodoisoquinolin-8-amine and a primary or secondary amine?

Answer: A systematic screening of the catalyst, ligand, base, and solvent is crucial. The choice of ligand is paramount for coupling with amines.

  • Ligand Choice: For primary amines, BrettPhos is an excellent starting point. For secondary amines, ligands like RuPhos or XPhos are generally effective. These bulky biarylphosphine ligands are designed to promote the challenging reductive elimination step that forms the C-N bond.[1][10]

  • Base Selection: The 5-iodoisoquinolin-8-amine substrate may be sensitive to very strong bases. While sodium tert-butoxide (NaOt-Bu) is a common choice, it can sometimes lead to decomposition with sensitive heterocycles.[1] It is wise to also screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Solvent Choice & Iodide Inhibition: For aryl iodides, the iodide salt byproduct (e.g., NaI) can inhibit the catalyst by forming stable palladium-iodide dimers.[11] This effect is solvent-dependent. Using a less polar solvent like toluene , where the iodide salt is poorly soluble and precipitates, can prevent this inhibition and significantly improve reaction rates compared to solvents like dioxane or THF where the salt remains dissolved.[11]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Screening

ComponentCondition A (Strong Base)Condition B (Weaker Base)Notes
Pd Source BrettPhos G3 Precatalyst (2 mol%)RuPhos G3 Precatalyst (2 mol%)Use BrettPhos for primary amines, RuPhos for secondary.
Ligand (Implicit in precatalyst)(Implicit in precatalyst)Precatalysts ensure a 1:1 Pd:Ligand ratio.
Base NaOt-Bu (1.5 equiv)K₃PO₄ (2.0 equiv)Screen both to assess substrate stability.
Solvent TolueneToluene or DioxanePrioritize Toluene to mitigate iodide inhibition.[11]
Temperature 80 - 110 °C80 - 110 °CStart at 100 °C and adjust as needed.
Concentration 0.1 - 0.5 M0.1 - 0.5 MHigher concentration can sometimes accelerate the reaction.
Section 2: Experimental Protocols
Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a reliable method for setting up small-scale reactions to screen different catalyst systems.

  • Preparation: In a glovebox, add the appropriate palladium precatalyst (e.g., 0.01 mmol, 2 mol%) and base (e.g., NaOt-Bu, 0.75 mmol, 1.5 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add 5-iodoisoquinolin-8-amine (0.5 mmol, 1.0 equiv) and the amine coupling partner (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add 2.5 mL of anhydrous, degassed solvent (e.g., toluene) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude material to determine conversion and yield.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

For maximum exclusion of oxygen, especially for sensitive or sluggish reactions, this method is superior to inert gas sparging.

  • Place the anhydrous solvent in a Schlenk flask sealed with a rubber septum.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Section 3: Visual Guides & Workflows
Catalyst System Selection Workflow

This decision tree provides a logical path for selecting a starting point for your reaction optimization.

// Node Definitions start [label="Identify Coupling Partner", fillcolor="#4285F4"]; coupling_type [shape=diamond, label="Coupling Type?", fillcolor="#4285F4"]; amine_type [shape=diamond, label="Amine Type?", fillcolor="#4285F4"];

// Buchwald-Hartwig Path bh [label="Buchwald-Hartwig\n(C-N Coupling)", fillcolor="#34A853"]; primary_amine [label="Primary Amine", fillcolor="#34A853"]; secondary_amine [label="Secondary Amine", fillcolor="#34A853"]; brettphos [label="Start with:\nPd-Precatalyst: BrettPhos G3\nBase: NaOtBu or K3PO4\nSolvent: Toluene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; ruphos [label="Start with:\nPd-Precatalyst: RuPhos G3\nBase: NaOtBu or K3PO4\nSolvent: Toluene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Suzuki Path suzuki [label="Suzuki-Miyaura\n(C-C Coupling)", fillcolor="#FBBC05"]; boronic [label="Boronic Acid / Ester", fillcolor="#FBBC05"]; sphos [label="Start with:\nPd-Precatalyst: SPhos G3\nBase: K3PO4\nSolvent: Toluene/H2O or Dioxane/H2O", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> coupling_type; coupling_type -> bh [label="Amine"]; coupling_type -> suzuki [label="Boronic Acid/\nEster"];

bh -> amine_type; amine_type -> primary_amine [label="Primary"]; amine_type -> secondary_amine [label="Secondary"]; primary_amine -> brettphos; secondary_amine -> ruphos;

suzuki -> boronic; boronic -> sphos;

caption [label="Fig. 2: Decision tree for initial catalyst selection.", shape=plaintext, fontcolor="#5F6368"]; } enddot

Fig. 2: Decision tree for initial catalyst selection.
References
  • Optimization of Pd-catalyzed ortho C−H iodination of 5. a | Download Table . ResearchGate. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides . National Institutes of Health (NIH). Available at: [Link]

  • Optimization of Pd-catalyzed cross-coupling reactions a | Download Table . ResearchGate. Available at: [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents . MDPI. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube. Available at: [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization . PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry . MDPI. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications . PMC. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]

  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)-H Bond Functionalization . PubMed. Available at: [Link]

  • A possible SET mechanism for the coupling reaction of 8‐aminoquinoline amides with sulfonyl chlorides . ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • MIT Open Access Articles Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization . DSpace@MIT. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions . IDEALS. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . DSpace@MIT. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . ResearchGate. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. Available at: [Link]

  • Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights . Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amino-Isoquinoline Purification

This guide serves as a specialized Technical Support Center for researchers working with amino-isoquinoline intermediates. It is designed to troubleshoot specific, high-frequency issues encountered during synthesis and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with amino-isoquinoline intermediates. It is designed to troubleshoot specific, high-frequency issues encountered during synthesis and purification.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Heterocyclic Amine Isolation[1]

Executive Summary: The Chemical Challenge

Amino-isoquinolines are deceptively simple. Their dual-nitrogen nature (pyridine-like ring nitrogen + exocyclic amine) creates unique purification hurdles.[1] They are moderately basic (pKa ~5.5–7.0), prone to oxidation (N-oxide formation), and often act as potent ligands for transition metals (Pd, Cu) used in their synthesis.[1] This guide moves beyond standard protocols to address why your purification might be failing and how to fix it.

Part 1: Troubleshooting Hub (Q&A)

Ticket #001: "My product oils out instead of crystallizing."

Diagnosis: Amino-isoquinolines often form supersaturated "oils" because the rigid heteroaromatic core stacks poorly if alkyl impurities or residual isomers interfere with crystal lattice formation. The Fix:

  • The "Cloud Point" Method: Dissolve your crude oil in a minimum amount of a "good" solvent (DCM or Acetone). While heating gently, add a "bad" solvent (Hexanes or MTBE) dropwise just until persistent cloudiness appears.[1] Add one drop of the "good" solvent to clear it, then insulate the flask and let it cool to RT undisturbed.

  • Seed It: If you lack seed crystals, scratch the glass wall at the solvent interface. The micro-glass particles act as nucleation sites.

  • Solvent Switch: Avoid Diethyl Ether/Hexanes if oiling persists. Switch to Toluene/Heptane . Toluene interacts via

    
    -
    
    
    
    stacking with the isoquinoline ring, often stabilizing the crystal lattice better than aliphatic ethers.
Ticket #002: "My peaks are tailing severely on silica gel."

Diagnosis: You are fighting "Silanol Drag." The basic isoquinoline nitrogen is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica surface. The Fix:

  • Standard Flash: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).[1] The additive saturates the silanol sites, allowing your product to elute as a sharp band.

  • Pre-Column Treatment: Flush your silica column with 2 CV (Column Volumes) of the mobile phase containing the amine modifier before loading your sample. This "primes" the stationary phase.

Ticket #003: "I cannot remove Palladium (<50 ppm) after Buchwald coupling."

Diagnosis: Amino-isoquinolines are excellent ligands.[1] They chelate Palladium (Pd) tighter than standard aqueous washes can break.[1] The Fix:

  • Don't rely on Celite alone. Celite removes bulk Pd black, but not soluble Pd-amine complexes.[1]

  • The Thiol Solution: Dissolve crude material in THF/MeOH. Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (3-5 equivalents relative to Pd).[1] Stir at 40°C for 2 hours. Filter.

  • Crystallization Polish: If resin is unavailable, recrystallize from a solvent containing 5% N-Acetylcysteine . The cysteine competes for the metal and keeps it in the mother liquor.

Part 2: Core Protocols

Protocol A: The "Double-Switch" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials, phenols) and highly basic aliphatic amines.[1]

Logic: This protocol exploits the specific pKa window of the isoquinoline ring (pKa ~6).

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why EtOAc? DCM often forms emulsions with basic aqueous layers; EtOAc separates cleaner.

  • Acid Wash (The Capture): Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Result: The amino-isoquinoline is protonated (water-soluble). Non-basic impurities stay in EtOAc.

    • Check: Keep the aqueous layer.

  • The pH Adjustment (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH reaches ~12.

    • Caution: Heat generation can decompose the product. Monitor internal temp.

  • Back-Extraction: Extract the basic aqueous slurry with DCM (3x).

    • Why DCM now? Amino-isoquinolines are highly soluble in DCM.

  • Brine/Dry: Wash combined DCM extracts with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Amine-Modified Flash Chromatography

Best for: Isolating polar amino-isoquinolines that streak on standard plates.

Step-by-Step:

  • Slurry Preparation: Mix Silica Gel 60 with your starting mobile phase (e.g., 98:2 DCM/MeOH).[1]

  • Modifier Addition: Add Triethylamine (TEA) to the entire mobile phase reservoir at 1% v/v .

    • Note: Do not add TEA to the sample loading solvent alone; it must be in the eluent.

  • Equilibration: Flush column with 2-3 CVs of the TEA-modified solvent.

  • Elution Gradient:

    • Start: 100% DCM (+1% TEA)

    • End: 90:10 DCM:MeOH (+1% TEA)

  • Visualization: Use UV (254 nm). Amino-isoquinolines fluoresce strongly.

Part 3: Visualizations

Workflow: The "Double-Switch" Purification Logic

Caption: Logical flow for separating amino-isoquinolines from neutral and acidic impurities using pH manipulation.

AcidBaseExtraction Start Crude Reaction Mixture (Amino-Isoquinoline + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl (aq) Dissolve->AcidWash LayerSep1 Separate Layers AcidWash->LayerSep1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) LayerSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) LayerSep1->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM LayerSep2 Separate Layers ExtractDCM->LayerSep2 AqLayer2 Aqueous Layer (Waste) LayerSep2->AqLayer2 Discard OrgLayer2 DCM Layer (Purified Product) LayerSep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Decision Tree: Chromatography Method Development

Caption: Strategic decision path for selecting the correct stationary phase and modifier based on compound behavior.

ChromDecision Start TLC Analysis (DCM/MeOH) Streak Does it Streak? Start->Streak YesStreak Add Modifier Streak->YesStreak Yes NoStreak Standard Flash Streak->NoStreak No ModifierChoice Choose Modifier YesStreak->ModifierChoice TEA 1% Triethylamine (General Use) ModifierChoice->TEA Moderate Tailing NH4OH 1% NH4OH (For Very Polar) ModifierChoice->NH4OH Severe Tailing Resolution Is Resolution Poor? TEA->Resolution NH4OH->Resolution SwitchPhase Switch Stationary Phase Resolution->SwitchPhase Yes Alumina Neutral Alumina (Avoids Silanols) SwitchPhase->Alumina C18 Reverse Phase C18 (Buffer: Ammonium Formate) SwitchPhase->C18

Part 4: Data Tables

Table 1: Solvent Compatibility for Recrystallization

Use this table to select the optimal solvent system based on your impurity profile.

Solvent SystemPolarityRisk of OilingBest For...[2]
Ethanol (Abs.) HighLowGeneral purification; removing inorganic salts.
Toluene/Heptane Low-MedMediumRemoving aliphatic impurities; exploiting

-stacking.
DCM/Hexane MediumHighRapid precipitation; requires careful addition of Hexane.
Acetone/Water HighLowHighly polar amino-isoquinolines (e.g., nitro-substituted).[1]
Chlorobenzene LowLowHigh-temperature recrystallization for very insoluble intermediates.
Table 2: Metal Scavenger Selection Guide

Efficiency ratings for removing Palladium (Pd) from amino-isoquinoline solutions.

Scavenger TypeFunctional GroupPd Removal EfficiencyNotes
SiliaMetS® Thiol -SH (Thiol)Excellent (+++++)Best general-purpose scavenger.[1]
SiliaMetS® TMT Trimer-captotriazineVery Good (++++)Preferred for high-boiling solvents.[1]
Activated Carbon N/AModerate (++)Removes bulk Pd but traps yield; messy.[1]
Celite Filtration N/APoor (+)Only removes precipitated Pd black.[1]

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

    • [1]

  • Chromatography of Basic Amines

    • McCalley, D. V. (2010).[1] Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Compounds in High-Performance Liquid Chromatography. Journal of Chromatography A.

    • [1]

  • Recrystallization of Heterocycles

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).[1]

  • Acid-Base Extraction Principles

    • Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

    • [1]

Sources

Optimization

Technical Support Center: 5-Iodoisoquinolin-8-amine

Welcome to the dedicated technical support guide for 5-Iodoisoquinolin-8-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Iodoisoquinolin-8-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Iodoisoquinolin-8-amine in solution?

A: 5-Iodoisoquinolin-8-amine possesses three key structural motifs that are susceptible to degradation: an aromatic amine, an iodo-substituent, and a heterocyclic isoquinoline core. The primary concerns are oxidation of the electron-rich amino group, photodegradation leading to de-iodination, and pH-dependent instability.[1] Aromatic amines are known to be prone to oxidation, which can be catalyzed by air, light, heat, and metal ions.[1][2] Furthermore, aryl iodides are often photolabile and can undergo dehalogenation when exposed to light.[3][4][5]

Q2: What is the initial sign of degradation in my stock solution?

A: A common visual indicator of degradation is a color change. Freshly prepared solutions of aromatic amines are often colorless or pale yellow. Upon oxidation, these solutions can develop a more intense yellow, orange, or brown hue. However, visual inspection is not a substitute for analytical confirmation. Significant degradation can occur without a noticeable color change. Quantitative analysis via methods like HPLC-UV is essential to confirm stability.

Q3: Which solvents are recommended for preparing stock solutions?

A: For general use, high-purity, degassed aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for initial stock solutions. These solvents offer good solubility and are less likely to participate directly in degradation reactions compared to protic solvents. For aqueous buffers, it is critical to first determine the optimal pH for stability, as this can vary significantly.[1]

Q4: How should I store solid 5-Iodoisoquinolin-8-amine and its solutions?

A:

  • Solid Compound: Store in a tightly sealed container in a refrigerator (+4°C) or freezer (-20°C), protected from light and moisture.

  • Solutions: For maximum stability, aliquot stock solutions into single-use amber vials, purge with an inert gas (argon or nitrogen) before sealing, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Degradation in Solution

This guide addresses the common issue of observing rapid loss of 5-Iodoisoquinolin-8-amine in solution, as confirmed by analytical methods like HPLC.

Problem: Rapid loss of parent compound peak and/or appearance of new peaks in HPLC chromatogram.

This issue almost always points to chemical degradation. The following workflow will help you diagnose and mitigate the root cause.

TroubleshootingWorkflow start_node Start: Degradation Observed decision_node1 Exposed to Light? start_node->decision_node1 Check Solution Handling decision_node decision_node process_node process_node solution_node solution_node process_node1 Cause: Photodegradation Aryl-iodide bonds are light-sensitive. decision_node1->process_node1 Yes decision_node2 Solution Degassed? decision_node1->decision_node2 No solution_node1 Solution: - Use amber vials. - Wrap containers in foil. - Work under subdued light. process_node1->solution_node1 process_node2 Cause: Oxidation Aromatic amines react with O2. decision_node2->process_node2 No decision_node3 Is pH controlled? decision_node2->decision_node3 Yes solution_node2 Solution: - Sparge solvent with N2/Ar. - Prepare under inert atmosphere. - Add antioxidants (e.g., BHT). process_node2->solution_node2 process_node3 Cause: pH Instability Amine basicity and protonation state affect stability. decision_node3->process_node3 No process_node4 Cause: Metal Ion Contamination Trace metals catalyze oxidation. decision_node3->process_node4 Yes solution_node3 Solution: - Conduct a pH stability study. - Use a suitable buffer system to maintain optimal pH. process_node3->solution_node3 solution_node4 Solution: - Use high-purity solvents. - Add a chelating agent (e.g., EDTA). process_node4->solution_node4

Caption: Troubleshooting workflow for diagnosing instability.

Understanding the Degradation Mechanisms

A thorough understanding of the potential degradation pathways is crucial for developing robust experimental protocols. The structure of 5-Iodoisoquinolin-8-amine suggests three primary routes of instability.

DegradationPathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_hydrolysis pH-Mediated Parent 5-Iodoisoquinolin-8-amine Oxidation_Products Quinone-imine Species Polymerized Products Parent->Oxidation_Products O2, Metal Ions, Heat Deiodination_Product Isoquinolin-8-amine (Loss of Iodine) Parent->Deiodination_Product UV/Visible Light Hydrolysis_Products Ring-Opened Species (Extreme pH) Parent->Hydrolysis_Products Strong Acid/Base

Caption: Potential degradation pathways for 5-Iodoisoquinolin-8-amine.

  • Oxidation: The 8-amino group makes the aromatic system electron-rich and highly susceptible to oxidation.[6] This process can be initiated by atmospheric oxygen and is often accelerated by heat, light, or trace metal ions. The reaction can lead to the formation of highly colored quinone-imine type structures and, eventually, insoluble polymers. 8-aminoquinolines are known to generate reactive oxygen species, which can contribute to their biological activity and also their instability.[7]

  • Photodegradation & Dehalogenation: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be susceptible to cleavage upon exposure to light.[3][5] This photo-induced dehalogenation (or de-iodination) would result in the formation of isoquinolin-8-amine.[4] This is a critical transformation to monitor, as the resulting species will have different biological and physical properties.

  • pH-Dependent Hydrolysis: While generally stable near neutral pH, extreme acidic or basic conditions can promote hydrolysis or other rearrangements of the heterocyclic ring system. Forced degradation studies are necessary to characterize the compound's stability profile across a wide pH range.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol incorporates best practices to minimize immediate degradation upon solubilization.

Materials:

  • 5-Iodoisoquinolin-8-amine (solid)

  • High-purity, anhydrous DMSO (or other suitable solvent)

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile syringe and needle

  • 2 mL amber glass HPLC vials with Teflon-lined caps

Procedure:

  • Pre-Weigh: Weigh the required amount of solid 5-Iodoisoquinolin-8-amine directly into an amber HPLC vial. Causality: Minimizes transfers of the solid, reducing exposure to air and moisture.

  • Degas Solvent: Sparge the DMSO with argon or nitrogen gas for 15-20 minutes. Bubble the gas gently through the solvent using a sterile needle or tubing. Causality: This removes dissolved oxygen, a primary oxidant.[1]

  • Solubilization: Using a syringe, add the calculated volume of degassed DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Inert Overlay: Before capping, gently flush the headspace of the vial with the inert gas for 10-15 seconds. Causality: Replaces atmospheric air in the vial with an inert environment, preventing oxidation during storage.

  • Capping & Mixing: Immediately cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Wrap the vial in parafilm for an extra seal and place it in a labeled box at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study Workflow

This study is essential to identify the compound's liabilities and predict its stability under various stress conditions.

ForcedDegradation start_node Start: Prepare 1 mg/mL Solution process_node1 Analyze t=0 sample start_node->process_node1 process_node process_node condition_node Stress Conditions analysis_node Analyze all samples by HPLC-UV/MS (t=0 and final timepoint) conditions Control Acid Base Oxidative Photolytic 40°C, dark 0.1M HCl, 40°C 0.1M NaOH, 40°C 3% H2O2, RT Clear vial, light chamber conditions->analysis_node process_node1->conditions

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a solution of 5-Iodoisoquinolin-8-amine in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the solution and expose it to the conditions outlined in the table below for a defined period (e.g., 24-48 hours).

  • Analysis: At the end of the study, neutralize the acidic and basic samples. Analyze all samples, including a t=0 control, by a stability-indicating HPLC-UV/MS method.[8][9] The goal is to achieve 5-20% degradation to allow for the detection and characterization of degradants.

Table 1: Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagents & SetupExpected SusceptibilityPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C), darkLow to ModeratePossible hydrolysis
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C), darkModerate to HighPossible hydrolysis/rearrangement
Oxidation 3% H₂O₂, room temp, darkHigh Oxidation of the amine[6]
Photolytic Solution in clear vial, exposed to lightHigh Photolytic de-iodination[3]
Thermal Solution in amber vial, heat (e.g., 60°C), darkModerateGeneral acceleration of other pathways

References

  • Ahmed, M., et al. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry. Available at: [Link]

  • Bacher, F., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

  • PubChem. (n.d.). Isoquinolin-8-amine. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubChem. (n.d.). 5-Iodo-8-quinolinol. National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Cai, C., et al. (2018). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Stankovic, D. M., et al. (2018). Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and 5 units and b pH > 5. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Inhibition of intrathyroidal dehalogenation by iodide. Retrieved February 8, 2024, from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 8, 2024, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). spectrophotometric methods for detremination of toltrazuril in presence of its alkali-induced degradation product. Retrieved February 8, 2024, from [Link]

  • National Institutes of Health. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • National Institutes of Health. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved February 8, 2024, from [Link]

  • ResearchGate. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved February 8, 2024, from [Link]

  • National Institutes of Health. (2015). Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. PMC. Available at: [Link]

  • DOI. (n.d.). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Retrieved February 8, 2024, from [Link]

  • National Institutes of Health. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC. Available at: [Link]

  • Slideshare. (n.d.). 8 aminoquinolines. Retrieved February 8, 2024, from [Link]

  • YouTube. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). Dehalogenation process - US4814497A.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Wikipedia. (n.d.). Dehalogenation. Retrieved February 8, 2024, from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • ResearchGate. (n.d.). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved February 8, 2024, from [Link]

  • Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved February 8, 2024, from [Link]

Sources

Troubleshooting

troubleshooting low yields in 5-Iodoisoquinolin-8-amine derivatization

This guide functions as a specialized technical support center for researchers working with 5-Iodoisoquinolin-8-amine .[1][2] It addresses the specific chemical liabilities associated with this scaffold: the competing re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with 5-Iodoisoquinolin-8-amine .[1][2] It addresses the specific chemical liabilities associated with this scaffold: the competing reactivities of the peri-located amine, the basic isoquinoline nitrogen, and the labile C–I bond.

Status: Active Ticket ID: ISOQ-5I-8NH2-TRB Assigned Specialist: Senior Application Scientist Scope: Cross-coupling failures, catalyst poisoning, regioselectivity issues, and isolation losses.[1][2]

Executive Summary: The Scaffold Paradox

The 5-Iodoisoquinolin-8-amine scaffold presents a "Janus-faced" challenge in synthesis.[2] You have a highly reactive electrophile (C5–I) and a potentially interfering nucleophile (C8–NH₂), all sitting on a basic heteroaromatic core.[2]

  • The Trap: The C8-amine and the N2-isoquinoline nitrogen can act as "ligand sponges," sequestering transition metals (Pd, Cu) and shutting down catalytic cycles before they begin.

  • The Liability: The C5–I bond is prone to hydrodehalogenation (reduction to C5–H) if the desired cross-coupling cycle is sluggish.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Coupling (C5 Functionalization)

User Issue: "I am trying to perform a Suzuki or Buchwald-Hartwig coupling at the 5-position, but I see no conversion, or the reaction stalls after 10%."

Root Cause Analysis: Catalyst Poisoning

The free amine at position 8 and the pyridine-like nitrogen at position 2 are competent ligands.[1] If your phosphine ligand is not bulky or electron-rich enough, the palladium will coordinate to the substrate's nitrogen atoms rather than undergoing oxidative addition at the C–I bond.

Solution Protocol

1. Switch to Pre-formed Catalysts (G3/G4 Precatalysts) Do not use Pd(OAc)₂ or Pd₂dba₃ with separate ligands.[2] The induction period required to form the active species allows the substrate to sequester the Pd(II).

  • Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3).[2] These release the active Pd(0)L species immediately upon heating/base addition.[2]

2. Ligand Selection (The "Bulky" Rule) You must use ligands that sterically crowd the metal center, preventing the substrate's nitrogen from binding.

  • For Suzuki Coupling: XPhos or SPhos .[1][2]

  • For Buchwald-Hartwig (C-N): BrettPhos or RuPhos .[1][2]

3. Protection Strategy (The "Nuclear Option") If catalyst poisoning persists, protect the 8-amine as a Boc-carbamate or Acetamide before coupling.

  • Why: This removes the N8 lone pair availability.[2]

  • Protocol: Heat substrate with Boc₂O (3 eq.) in THF/cat. DMAP. The bis-Boc species (N(Boc)₂) is often more stable and soluble than the mono-Boc.

Visual Mechanism: Catalyst Sequestration vs. Productive Cycle

CatalystPoisoning Pd_L Active Species [Pd(0)-L] DeadEnd DEAD END: Pd-Amine Complex (Catalyst Poisoned) Pd_L->DeadEnd Binds to N8/N2 (Steric failure) OxAdd Oxidative Addition (Ar-Pd-I) Pd_L->OxAdd Binds to C-I (Bulky Ligand Success) Substrate 5-Iodo-8-aminoisoquinoline Substrate->DeadEnd Substrate->OxAdd Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Competitive pathways between productive oxidative addition (yellow) and non-productive nitrogen coordination (red).[2]

Module 2: The "Missing Mass" (Hydrodehalogenation)

User Issue: "My starting material is consumed, but the major product is the de-iodinated parent compound (Isoquinolin-8-amine). Why?"

Root Cause Analysis: Beta-Hydride Elimination / Reduction

This occurs when the oxidative addition complex (Ar-Pd-I) forms, but the subsequent step (transmetallation or amine binding) is too slow.[1] The complex grabs a hydride (often from the solvent, like isopropanol or amine impurities) and reductively eliminates Ar-H.

Corrective Actions
ParameterAdjustmentScientific Rationale
Solvent Avoid 2° Alcohols (iPrOH, s-BuOH). Use Toluene or Dioxane .[1][2][3]Secondary alcohols are hydride donors in Pd cycles.[1][2]
Base Switch from Carbonates to NaOtBu or K3PO4 .[1][2]Stronger bases can accelerate the transmetallation step in Suzuki couplings.[2]
Concentration Increase concentration (0.5 M to 1.0 M).Bimolecular reaction rates (coupling) increase with concentration, while unimolecular decomposition (reduction) does not.[2]

Module 3: Low Yields in N-Functionalization (Amide Coupling)

User Issue: "I am trying to make an amide at the 8-amine, but standard EDC/HOBt coupling fails."

Root Cause Analysis: Electronic Deactivation

The 8-amino group is electronically coupled to the isoquinoline ring. The pyridine-like nitrogen (N2) exerts an electron-withdrawing effect, making the N8-amine significantly less nucleophilic than a standard aniline.

Optimization Protocol

1. Activation Level Standard coupling reagents (EDC, DCC) are insufficient.[2]

  • Step Up: Use HATU or T3P (Propylphosphonic anhydride).[2]

  • Ultimate Step: Convert the carboxylic acid to an Acid Chloride (SOCl₂/DMF cat.) before reacting with the amine.[2]

2. The "Base Sponge" Effect Acid chlorides generate HCl.[2] If you use only 1 equivalent of base (TEA/DIPEA), the basic isoquinoline ring (N2) will protonate, potentially precipitating the substrate or altering its solubility.

  • Fix: Use 3.5 - 4.0 equivalents of DIPEA.[1][2] This ensures both the HCl byproduct is neutralized and the isoquinoline ring remains unprotonated.

Module 4: Isolation & Workup (The "Ghost" Product)

User Issue: "LCMS shows a clean conversion, but after aqueous workup, I recovered 10% yield. Where did it go?"

Root Cause Analysis: Amphoteric Solubility

Isoquinolin-8-amines are amphoteric.[2]

  • Acidic pH: Protonated at N2 (and N8 if strong acid).[2] Highly water-soluble.[2]

  • Neutral/Slightly Basic pH: May form aggregates or remain partially soluble in water due to polarity.[2]

Self-Validating Extraction Protocol
  • Quench: Stop reaction.

  • pH Adjustment (CRITICAL): Adjust the aqueous layer to pH 10–11 using saturated Na₂CO₃ or 1M NaOH.

    • Reason: You must drive the equilibrium completely to the free base (neutral) form to extract it into organics.

  • Solvent Choice: Do not use Diethyl Ether or Hexanes.[1][2]

    • Use:DCM/MeOH (9:1) or EtOAc/THF (3:1) .[2] The isoquinoline core is polar; adding MeOH helps pull it from the aqueous phase.

  • Salting Out: Saturate the aqueous layer with NaCl.[2]

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield CheckSM Is SM consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Gone) CheckSM->SM_No CatPoison Catalyst Poisoning (N-coordination) SM_Yes->CatPoison Soln1 Fix: Use Pre-catalyst (G3/G4) & Bulky Ligand (XPhos) CatPoison->Soln1 CheckProd Is Product De-iodinated? SM_No->CheckProd DeIodo_Yes Yes (Ar-H formed) CheckProd->DeIodo_Yes DeIodo_No No (Complex Mixture/Loss) CheckProd->DeIodo_No Soln2 Fix: Change Solvent (No alcohols) Increase Conc. DeIodo_Yes->Soln2 WorkupIssue Workup Loss (pH issue) DeIodo_No->WorkupIssue Soln3 Fix: Extract at pH > 10 Use DCM/MeOH WorkupIssue->Soln3

Caption: Decision matrix for diagnosing failure modes based on crude LCMS data.

References

  • Buchwald-Hartwig Coupling on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Relevance: Establishes the necessity of bulky ligands (BrettPhos) to prevent heterocycle inhibition.
    • [2]

  • Isoquinoline Reactivity & pKa Data

    • Zieliński, W., & Kudelko, A. (2004).[2] "Acid-base interactions in some isoquinoline and quinazoline amino derivatives." Arkivoc.

    • Relevance: Provides pKa values demonstrating the basicity of the ring nitrogen vs. the exocyclic amine.
  • Catalyst Poisoning by Amines

    • Paul, F., et al. (1994).[2] "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." J. Am. Chem. Soc.[2]

    • Relevance: Mechanistic insight into how free amines can arrest the catalytic cycle
    • [2]

  • Practical Guide to Pd-Sources

    • WuXi AppTec.[2][4] "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights.

    • Relevance: Industrial standard protocols for selecting Pre-catalysts over Pd(OAc)2.[2]

Sources

Troubleshooting

avoiding oxidation of 8-amino group in isoquinolines

A Researcher's Guide to Preventing Oxidation of the 8-Amino Group in Isoquinolines Welcome to the technical support center for synthetic and medicinal chemists working with isoquinoline scaffolds. This guide, prepared by...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Oxidation of the 8-Amino Group in Isoquinolines

Welcome to the technical support center for synthetic and medicinal chemists working with isoquinoline scaffolds. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address a critical challenge in the use of 8-aminoisoquinoline and its derivatives: the oxidative instability of the 8-amino group.

Introduction

8-Aminoisoquinoline is a vital building block in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. However, researchers frequently encounter issues with its stability, as the 8-amino group is highly susceptible to oxidation, particularly when exposed to air.[1] This oxidation can lead to the formation of colored impurities, reduced yields, and compromised biological activity in downstream applications. This guide provides a comprehensive overview of the underlying mechanisms of this degradation and offers practical, field-proven strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: My solid 8-aminoisoquinoline has turned from a white or light-tan solid to a brown or darker color. What happened?

A: This color change is a classic indicator of oxidation. 8-Aminoisoquinoline is known to be sensitive to air, and prolonged exposure can lead to the formation of colored, oxidized oligomeric or polymeric byproducts.[2] For optimal results, it should be stored under an inert atmosphere and protected from light.[2]

Q2: What are the ideal storage conditions for 8-aminoisoquinoline?

A: According to safety data sheets and best practices, 8-aminoisoquinoline should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][1] Crucially, it should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air.[3][1] Storage at 2-8°C is also recommended.[2]

Q3: Is 8-aminoisoquinoline stable in solution?

A: Its stability in solution is highly dependent on the solvent, pH, and dissolved oxygen content. In the presence of oxygen, oxidation can be accelerated, especially in protic solvents or under non-neutral pH conditions. For reactions, it is imperative to use degassed solvents.

Q4: Can I purify 8-aminoisoquinoline that has started to discolor?

A: Yes, purification is often possible, though prevention is always the better strategy. Flash chromatography over silica gel or neutral aluminum oxide can be effective.[4][5] Recrystallization from a suitable solvent system, such as a toluene/heptane mixture, can also be employed to remove impurities.[6] All purification steps should be conducted as rapidly as possible, using degassed solvents to minimize re-oxidation.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction mixture containing 8-aminoisoquinoline turned dark brown/black upon adding a reagent or heating. What is the likely cause?

A: This is a strong indication of rapid oxidation or degradation. Several factors could be at play:

  • Presence of Oxidizing Agents: Ensure none of your reagents are strong oxidizing agents, which will readily react with the electron-rich amino group.[3]

  • Air in the Reaction: The most common culprit is atmospheric oxygen. Ensure your flask was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed before use.

  • pH-Mediated Oxidation: The oxidation pathway of the quinoline core is highly dependent on pH.[7][8][9] Strongly acidic or basic conditions can facilitate oxidation.

  • Metal Catalysts: Certain transition metals can catalyze oxidation reactions. If your reaction involves a metal catalyst, it may be promoting the undesired oxidation of your starting material.[10]

Q2: I am performing a reaction at a different position on the isoquinoline ring, but I am getting low yields and a complex mixture of byproducts. Could oxidation of the 8-amino group be the problem?

A: Absolutely. Even if the 8-amino group is not the intended reaction site, its oxidation can create a cascade of unwanted side reactions. The initial oxidation product, a radical cation, is highly reactive and can lead to dimerization or polymerization, consuming your starting material and complicating purification.[7][8] This underscores the importance of protecting the amino group or running the reaction under strictly anaerobic conditions.

Q3: How can I confirm if my 8-aminoisoquinoline sample has oxidized?

A: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): An oxidized sample will typically show a baseline spot or multiple new, often colored, spots in addition to the main product spot.

  • NMR Spectroscopy: ¹H NMR can reveal the appearance of new aromatic signals or a broadening of existing peaks, indicative of paramagnetic species or a mixture of products.[11]

  • UV-Vis Spectroscopy: The oxidation state of 8-aminoquinoline can be monitored by changes in its UV-Vis spectrum. The process is pH-dependent, with distinct absorption bands that shift or change in intensity upon oxidation.[8][12]

  • Mass Spectrometry: Analysis by GC-MS or LC-MS can identify the masses of potential oxidized dimers or other byproducts.

Core Concepts: Understanding the Oxidation of 8-Aminoisoquinoline

The susceptibility of the 8-amino group to oxidation stems from its electron-donating nature, which increases the electron density of the aromatic system and makes it prone to losing an electron. The resulting oxidation pathway is highly influenced by the pH of the environment.[7][8][9]

  • At Low pH (2-5): The primary pathway involves a single-electron oxidation to form a radical cation, which is then further oxidized in a process coupled with proton loss.[7][8]

  • At Higher pH (>5): The neutral molecule undergoes oxidation, which can lead to dimerization and the formation of quinonoid-type compounds.[7][8]

This pH dependency is critical for experimental design, as adjusting the pH can either suppress or accelerate degradation.

Oxidation_Pathway cluster_low_ph Low pH (2-5) cluster_high_ph Higher pH (>5) AQ_H 8-Aminoisoquinoline (Protonated) Radical_Cation Radical Cation (2a_ox1) AQ_H->Radical_Cation -1e⁻ Oxidized_Product_A Oxidized Product (2a_ox2) Radical_Cation->Oxidized_Product_A -1e⁻, -1H⁺ AQ 8-Aminoisoquinoline (Neutral) Radical_Cation_B Radical Cation (1_ox1) AQ->Radical_Cation_B -1e⁻ Dimer Dimerization (4_ox1) Radical_Cation_B->Dimer Isomerization & Dimerization Start Start->AQ_H Start->AQ

Caption: pH-dependent oxidation pathways of 8-aminoquinoline.

Preventative Strategies & Protocols

Successfully handling 8-aminoisoquinoline requires a multi-faceted approach focused on rigorously excluding oxygen and, when necessary, temporarily masking the amino group's reactivity.

Factor Promoting Oxidation Preventative Strategy & Rationale
Atmospheric Oxygen Inert Atmosphere Technique: All manipulations should be performed under an inert atmosphere (N₂ or Ar). This is the single most effective preventative measure. Rationale: Oxygen is the primary oxidizing agent.
Dissolved Oxygen in Solvents Use of Degassed Solvents: Solvents must be deoxygenated prior to use via methods like sparging with N₂/Ar, freeze-pump-thaw cycles, or distillation from a drying agent. Rationale: Solvents can hold significant amounts of dissolved oxygen.
Adverse pH Conditions pH Control: Maintain the reaction medium at a pH where the substrate is most stable, if compatible with the desired reaction. For 8-aminoquinoline, avoiding strongly acidic or basic conditions can slow oxidation.[7][8] Rationale: Protonation state affects the molecule's redox potential.
Inherent Reactivity of NH₂ Group Protecting Group Chemistry: Temporarily convert the highly reactive amino group into a more stable functional group (e.g., a carbamate or imine). This is the most robust chemical solution. Rationale: The protecting group reduces the electron-donating ability of the nitrogen, making the ring system less susceptible to oxidation.[13][14]
Featured Protocol: Protection of the 8-Amino Group as a Schiff Base (Imine)

One of the most effective and straightforward methods to protect the 8-amino group is to convert it into a Schiff base (an imine) by reacting it with an aldehyde or ketone. This derivative is significantly more stable to oxidation and the protection is often easily reversible under acidic conditions.[11] The following protocol is adapted from a peer-reviewed procedure for the synthesis of a Schiff base from 8-aminoquinoline.[11]

Objective: To protect the 8-amino group of 8-aminoquinoline by forming a stable imine with an aldehyde (e.g., 2-hydroxy naphthaldehyde).

Materials:

  • 8-aminoquinoline (8-AMQ)

  • 2-hydroxy naphthaldehyde (or another suitable aldehyde)

  • Methanol (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas line (N₂ or Ar)

  • Stir plate and stir bar

  • Thin-layer chromatography (TLC) supplies

Step-by-Step Methodology:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar and reflux condenser. Purge the entire apparatus with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: In the flask, combine 8-aminoquinoline (1.0 mmol) and 2-hydroxy naphthaldehyde (1.0 mmol).

  • Solvent Addition: Add degassed methanol (approx. 30 mL) to the flask via cannula or syringe. A color change to yellow is typically observed.[11]

  • Reaction: Heat the mixture to reflux (approx. 75°C) with stirring. Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: Track the reaction's progress using TLC. The disappearance of the 8-aminoquinoline spot indicates the completion of the reaction. This typically takes 2-4 hours.[11]

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. The solid product can then be isolated by filtration.[11]

  • Verification: The resulting Schiff base can be characterized by NMR to confirm the formation of the imine (CH=N) bond.[11] The product is typically a light- and air-stable solid that can be used in subsequent reactions.[11]

Protection_Workflow cluster_protection Step 1: Protection cluster_reaction Step 2: Desired Synthesis cluster_deprotection Step 3: Deprotection Start 8-Aminoisoquinoline (Oxidation-Prone) Protect React with Aldehyde (e.g., Naphthaldehyde) in Degassed MeOH Start->Protect Protected Schiff Base / Imine (Oxidation-Resistant) Protect->Protected Reaction Perform Reaction on Another Part of the Isoquinoline Scaffold (e.g., C-H activation, coupling) Protected->Reaction Deprotect Acidic Hydrolysis (e.g., aq. HCl) Reaction->Deprotect Final Final Product with Free 8-Amino Group Deprotect->Final

Caption: General workflow for using a Schiff base as a protective group.

References
  • Goral, M., et al. (2023). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ResearchGate. Available at: [Link]

  • Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]

  • ChemBK. (2024). 8-Aminoisoquinoline. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13927912, Isoquinolin-8-amine. Available at: [Link]

  • Amino Acid-Protecting Groups. (2019). Available at: [Link]

  • Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. PubMed. Available at: [Link]

  • The oxidation of 8-oxo-7,8-dihydroguanine by iodine. PubMed. Available at: [Link]

  • Hossain, M. A., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. Available at: [Link]

  • RSC. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Royal Society of Chemistry. Available at: [Link]

  • Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Institute of Physical Chemistry PAS. Available at: [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link]

  • National Institutes of Health. (2024). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Available at: [Link]

  • Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available at: [Link]

  • Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • PubMed. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Available at: [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]

  • National Center for Biotechnology Information. (2024). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodoisoquinolin-8-amine

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-iodoisoquinolin-8-amine. Given the specific nature of this molecule, established recryst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-iodoisoquinolin-8-amine. Given the specific nature of this molecule, established recrystallization protocols are not widely published. Therefore, this document provides a framework for logically selecting a suitable solvent system and troubleshooting common issues encountered during the purification process. Our approach is grounded in the fundamental principles of crystallization and informed by data from structurally analogous compounds.

Part 1: Recrystallization Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Q1: My 5-iodoisoquinolin-8-amine has failed to crystallize from solution, even after extended cooling. What are my next steps?

A1: The absence of crystal formation, or nucleation, is a common challenge stemming from either excessively high solubility in the chosen solvent even at low temperatures, or kinetic barriers to crystal lattice formation.

  • Underlying Cause: For crystallization to occur, the solution must be supersaturated. If the compound remains highly soluble when cold, this state is not achieved. Slow cooling is generally preferred as it allows molecules to orient themselves correctly into a crystal lattice[1].

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystal growth to begin.

      • Seeding: If you have a small amount of pure 5-iodoisoquinolin-8-amine, add a single, tiny crystal to the cooled solution. This "seed" acts as a template for further crystallization[2].

    • Increase Supersaturation:

      • Solvent Evaporation: If the solution is too dilute, partially evaporate the solvent under a gentle stream of nitrogen or by carefully heating, then allow it to cool again. Be cautious not to evaporate too much solvent, which can cause the compound to "crash out" as an amorphous solid.

      • Ice Bath Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility[1].

Q2: Upon cooling, my compound has separated as an oily liquid instead of solid crystals. How do I resolve this "oiling out"?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point (or as a supersaturated liquid), forming an impure liquid phase instead of a solid lattice.

  • Underlying Cause: This is often seen when using a solvent in which the compound is excessively soluble at high temperatures or when the solution is cooled too quickly. The melting point of the impure solid is depressed below the temperature of the solution.

  • Troubleshooting Protocol:

    • Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.

    • Promote Slower Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to drastically slow the cooling rate. This gives molecules more time to form an ordered crystal lattice.

    • Adjust Solvent System: If slow cooling fails, the solvent is likely a poor choice. Try a solvent with a lower boiling point or one in which the compound has slightly lower solubility at the boiling point. Alternatively, using a solvent pair can be effective (see FAQ section).

Q3: The recovered crystals are colored, even though the pure compound is expected to be colorless or off-white. How can I remove colored impurities?

A3: The presence of color often indicates high-molecular-weight, conjugated impurities that are highly colored and adsorb onto the surface of your crystals.

  • Underlying Cause: These impurities are often present in small quantities but have strong chromophores.

  • Troubleshooting Protocol:

    • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb many colored impurities.

    • Procedure:

      • Dissolve the crude 5-iodoisoquinolin-8-amine in the minimum amount of hot recrystallization solvent.

      • Allow the solution to cool slightly to prevent flash boiling when the carbon is added.

      • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Adding too much can adsorb your product and reduce yield.

      • Bring the solution back to a boil for a few minutes.

    • Hot Filtration: This is a critical step to remove the carbon and any other insoluble impurities[2]. The filtration must be performed quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel (stemless or short-stemmed is best) and a fluted filter paper. Collect the hot, clear filtrate and allow it to cool slowly to form purified crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select a suitable recrystallization solvent for 5-iodoisoquinolin-8-amine?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures[3]. Given the amine and aromatic nature of 5-iodoisoquinolin-8-amine, a systematic screening of solvents is the most effective approach.

  • Guiding Principles:

    • Polarity: The molecule has both polar (amine) and non-polar (aromatic rings, iodine) characteristics. Solvents of intermediate polarity, such as alcohols or esters, are good starting points. Very non-polar solvents (e.g., hexanes) or very polar solvents (e.g., water) are less likely to be suitable as single solvents but may be useful in a solvent-pair system.

    • Structurally Similar Compounds: Data on related compounds can be instructive. For instance, 5-chloro-8-hydroxyquinoline shows good solubility in 1,4-dioxane, ethyl acetate, and various alcohols, but poor solubility in methanol[4]. While not identical, this suggests these solvent classes are worth investigating.

  • Recommended Screening Solvents: The following table provides a list of candidate solvents to screen, ordered by polarity class.

Solvent ClassRecommended SolventBoiling Point (°C)Rationale & Considerations
Alcohols Isopropanol82.5Often a good choice for amines. A related compound, 5-amino-8-hydroxyquinoline, crystallizes directly from isopropanol[5].
Ethanol78.4A common and effective recrystallization solvent[6].
Esters Ethyl Acetate77.1Intermediate polarity, often provides a good solubility differential.
Aromatic Toluene110.6The aromatic nature may favor solubility of the isoquinoline core. Use with caution due to higher boiling point.
Ethers 1,4-Dioxane101A good solvent for the related 5-chloro-8-hydroxyquinoline[4].
Tetrahydrofuran (THF)66Lower boiling point, can be used in mixtures with hexanes[6].
Ketones Acetone56.5A polar aprotic solvent, useful for moderately polar compounds.
  • Experimental Screening Protocol:

    • Place ~20-30 mg of crude 5-iodoisoquinolin-8-amine into a small test tube.

    • Add the candidate solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as it is too good a solvent.

    • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point, adding the minimum amount of solvent needed to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent will show a significant formation of crystalline precipitate upon cooling.

Q2: What is a solvent pair, and when should I use it?

A2: A solvent pair is a mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is used when no single solvent has the ideal solubility characteristics.

  • Procedure:

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until a persistent cloudiness (turbidity) appears, indicating the solution is saturated.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly. The gradual decrease in solubility will promote crystal formation.

  • Example for 5-Iodoisoquinolin-8-amine: Based on general principles, a potential pair could be Ethanol ("good") and Water ("bad"), or Toluene ("good") and Hexane ("bad").

Q3: The amine functional group is basic. Are there special considerations for this?

A3: Yes. Amines can be sensitive to oxidation and may be difficult to crystallize as the free base[7]. If standard methods fail, an effective strategy is to convert the amine to a salt, recrystallize the salt, and then convert it back to the free base.

  • Rationale: Amine salts, such as hydrochlorides, are often more crystalline and have different solubility profiles than the free base. The protonation of the amine nitrogen makes the molecule significantly more polar and often more soluble in polar solvents like alcohols or water.

  • General Protocol:

    • Dissolve the crude 5-iodoisoquinolin-8-amine in a suitable organic solvent (e.g., diethyl ether, isopropanol).

    • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete.

    • Isolate the crude salt by filtration.

    • Perform solvent screening and recrystallization on the 5-iodoisoquinolin-8-amine hydrochloride salt. A polar solvent like ethanol/water might be effective.

    • Dissolve the purified salt in water and neutralize with a base (e.g., 10% NaOH solution) until the solution is basic (pH > 7) to precipitate the purified free amine[8].

    • Filter, wash with water, and dry the final product.

Part 3: Visualization of Workflows

Recrystallization Troubleshooting Flowchart

This diagram outlines the decision-making process when purifying 5-iodoisoquinolin-8-amine.

Recrystallization_Troubleshooting start Start: Crude 5-Iodoisoquinolin-8-amine solvent_screen Perform Solvent Screen (See FAQ Q1) start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent recrystallize Dissolve in Min. Hot Solvent, Cool Slowly good_solvent->recrystallize Yes solvent_pair Use Solvent Pair (See FAQ Q2) good_solvent->solvent_pair No oiling_out Compound Oils Out? recrystallize->oiling_out crystals_form Crystals Form? induce Induce Nucleation: - Scratch Glass - Seed Crystals crystals_form->induce No collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes oiling_out->crystals_form No reheat Re-heat, Add More Solvent, Cool Slower oiling_out->reheat Yes induce->crystals_form amine_salt Advanced Strategy: Recrystallize via Salt Formation (See FAQ Q3) induce->amine_salt Fails reheat->amine_salt Fails solvent_pair->recrystallize solvent_pair->amine_salt Fails

Caption: Decision workflow for recrystallization troubleshooting.

Workflow for Purification via Salt Formation

This diagram illustrates the process of purifying an amine by first converting it to its salt.

Salt_Formation_Workflow cluster_freebase_start Step 1: Acidification cluster_recrystallization Step 2: Purification cluster_freebase_end Step 3: Neutralization crude_amine Crude Amine in Organic Solvent add_acid Add HCl Solution (e.g., in Ether) crude_amine->add_acid crude_salt Precipitated Crude Amine Salt add_acid->crude_salt recrystallize_salt Recrystallize Salt (e.g., from EtOH/Water) crude_salt->recrystallize_salt pure_salt Pure Crystalline Amine Salt recrystallize_salt->pure_salt dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt add_base Add Base (NaOH) to pH > 7 dissolve_salt->add_base pure_amine Precipitated Pure Amine add_base->pure_amine

Caption: Workflow for amine purification via salt recrystallization.

References

  • CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google P
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. [Link]

  • Solubility of Organic Compounds - Athabasca University. [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Hub: Light-Sensitive Iodo-Isoquinoline Compounds

Status: Active Operator: Senior Application Scientist (Ph.D., Photochemistry & Organic Synthesis) Ticket ID: ISO-I-HV-2024 Welcome to the Technical Support Center. You are accessing this guide because you are working wit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Photochemistry & Organic Synthesis) Ticket ID: ISO-I-HV-2024

Welcome to the Technical Support Center.

You are accessing this guide because you are working with iodo-isoquinoline derivatives . These are not standard reagents; they are "ticking clocks" of reactivity. The Carbon-Iodine (C-I) bond on an electron-deficient isoquinoline ring is exceptionally labile.

This guide moves beyond basic "protect from light" stickers. We will engineer a handling environment that mathematically minimizes the quantum yield of degradation.

Module 1: The Photochemical Mechanism (Why It Fails)

To prevent degradation, you must understand the enemy. The failure mode of iodo-isoquinolines is Homolytic Deiodination .

The Physics of the Bond

The C-I bond is the weakest link in your molecule.

  • Bond Dissociation Energy (BDE): The aromatic C-I bond has a BDE of approximately 65–67 kcal/mol [1].

  • The Energy Threshold: Light at 400–450 nm (Blue/Violet) carries enough energy (~71 kcal/mol at 400 nm) to cleave this bond directly.

  • The Cascade: Once the photon strikes, the bond homolyzes, generating an isoquinolyl radical and an iodine radical (

    
    ).
    
Degradation Pathway Diagram

The following diagram illustrates the specific decay pathway you are fighting against.

G Compound Iodo-Isoquinoline (Ground State) Excited Excited State (Singlet/Triplet) Compound->Excited hv (<450nm) RadicalPair Radical Pair (Isoquinolyl• + I•) Excited->RadicalPair Homolysis (k_cleave) Deiodinated De-iodinated Byproduct (H-Abstraction) RadicalPair->Deiodinated + Solvent (H-Source) Oxidized Oxidized Species (Quinones/Phenols) RadicalPair->Oxidized + O₂ (Aerobic) I2 Free Iodine (I₂) (Yellow/Brown Color) RadicalPair->I2 Dimerization

Figure 1: Photochemical degradation cascade of iodo-isoquinolines. Note that the presence of oxygen or hydrogen-donor solvents accelerates the permanent loss of the iodine handle.

Module 2: Storage & Inventory Protocols

Objective: Maintain purity >98% over 6+ months.

The "Amber" Standard is Insufficient

Standard amber glass cuts light transmission significantly below 450 nm, but it is not a perfect black body [2].

  • Requirement: Use Class A Amber Borosilicate Glass .

  • Secondary Containment: Wrap the amber vial in aluminum foil. This creates a "Faraday cage" for photons.

  • Headspace Management: Argon backfill is mandatory. Oxygen acts as a radical trap for the isoquinolyl radical, driving the equilibrium toward irreversible oxidation products (see Figure 1).

Temperature Control

While photolysis is the primary driver, thermal energy lowers the activation barrier for radical processes.

  • Standard: Store at -20°C .

  • Thawing: Allow the vial to reach room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric water, and water can facilitate nucleophilic displacement of the iodine in excited states.

Module 3: Active Handling & Solubilization

Objective: Prevent "bench-top death" during experiment setup.

The "Safe Light" Workflow

Do not trust overhead fluorescent lights; they emit significant spikes in the blue/UV spectrum.

Protocol:

  • Environment: All weighing and dissolution must occur under Red Light (>600 nm) or localized low-actinic yellow filters.

  • Solvent Selection: Avoid solvents that are excellent Hydrogen Atom Donors (HADs), as they fuel the conversion of your radical intermediate into the de-iodinated byproduct (e.g., converting iodo-isoquinoline to isoquinoline).

Solvent Compatibility Table:

SolventSuitabilityRisk FactorTechnical Note
Acetonitrile (MeCN) High LowStrong bond energies; poor H-donor. Ideal for LC/MS.
Benzene/CCl₄ High LowNo abstractable hydrogens (Benzene) or no H (CCl₄).
DMSO Medium MediumCan act as an oxidant under radical conditions.
THF / Ethers Low Critical

-Hydrogens are easily abstracted by aryl radicals. Promotes deiodination.[1]
Alcohols (MeOH) Low HighGood H-donors. Avoid if possible during long exposures.
Experimental Workflow Diagram

Workflow Start Remove from -20°C Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Weigh Weighing (Red Light Only) Equilibrate->Weigh No Condensation Dissolve Dissolution (Amber Vial + Foil) Weigh->Dissolve SolventPrep Degas Solvent (Sparge Ar 15 min) SolventPrep->Dissolve O₂ Removal QC Immediate QC (UPLC-MS) Dissolve->QC Validate Purity

Figure 2: Optimized handling workflow to minimize radical initiation and propagation.

Module 4: Troubleshooting & FAQs

Q: My solution turned yellow/brown overnight. Is it ruined? A: The yellow color is likely elemental iodine (


), a byproduct of homolytic cleavage [3].
  • Diagnosis: Run an LC-MS. If the parent mass (M+) is present but you see a new peak at M-126 (loss of Iodine) + 1 (Hydrogen), you have significant deiodination.

  • Salvage: If the degradation is <5%, you may purify. If >10%, discard. The free iodine can act as a Lewis acid and catalyze further decomposition.

Q: Can I use a rotovap to remove solvent? A: Risky. The water bath heat + ambient light is a danger zone.

  • Fix: Cover the flask with foil before immersion. Use a cool bath (<30°C). Backfill the rotovap with Nitrogen, not air, when finished.

Q: I see "ghost peaks" in my NMR. A: Iodo-isoquinolines can undergo photolysis inside the NMR tube if left in the autosampler queue under room lights.

  • Fix: Use amber NMR tubes or wrap standard tubes in foil. Process the sample immediately.

Q: How do I quench the radicals if I suspect exposure? A: Radical scavengers can be used during workup (not during reaction unless compatible).

  • Additives: BHT (Butylated hydroxytoluene) or Sodium Thiosulfate (to quench

    
    ) can stabilize the mixture during extraction.
    

References

  • Zavitsas, A. A. (2008).[2] Bond Dissociation Energies and Radical Thermochemistries.[2] The Journal of Organic Chemistry, 73(22), 9022–9026.[2] [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Discusses halogenation and dehalogenation mechanisms in heteroaromatics). [Link]

  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative text on homolytic cleavage and quantum yields). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 5-iodo-8-aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel chemical entities is a cornerstone of progress.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel chemical entities is a cornerstone of progress.[1][2] Among the vast array of heterocyclic scaffolds, isoquinoline derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of a specific, yet representative, substituted isoquinoline: 5-iodo-8-aminoisoquinoline. The principles and methodologies discussed herein are broadly applicable to the characterization of other small molecules.[3][4]

This document will delve into the experimental design for acquiring high-quality mass spectral data, propose a detailed fragmentation pathway for 5-iodo-8-aminoisoquinoline based on established chemical principles, and offer a comparative analysis with related structures to aid in unambiguous identification.

The Significance of Isoquinoline Scaffolds and the Role of LC-MS

Isoquinoline and its derivatives are integral components in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic effects. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships, metabolism, and potential toxicities. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules and their metabolites.[1][2] The fragmentation pattern, or mass spectrum, generated by techniques like collision-induced dissociation (CID), provides a veritable fingerprint of a molecule, allowing for its unambiguous identification.[5]

Experimental Workflow for Fragmentation Analysis

A robust and well-designed experimental workflow is critical for obtaining reproducible and high-quality fragmentation data. The following diagram outlines a typical workflow for the analysis of 5-iodo-8-aminoisoquinoline using LC-MS/MS.

LC-MS Fragmentation Workflow Experimental Workflow for LC-MS/MS Analysis cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Standard_Solution Prepare 1 mg/mL stock solution of 5-iodo-8-aminoisoquinoline in Methanol Working_Solution Dilute to 1 µg/mL in 50:50 Acetonitrile/Water with 0.1% Formic Acid Standard_Solution->Working_Solution Filtration Filter through 0.22 µm syringe filter Working_Solution->Filtration Injection Inject 5 µL of filtered sample Filtration->Injection LC_Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Ionization Electrospray Ionization (ESI) Positive Ion Mode LC_Column->Ionization Mobile_Phase Gradient Elution: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Injection->LC_Column MS1_Scan Full Scan MS (m/z 100-500) to determine precursor ion Ionization->MS1_Scan MS2_Scan Product Ion Scan (MS/MS) of selected precursor ion using Collision-Induced Dissociation (CID) MS1_Scan->MS2_Scan Spectrum_Interpretation Interpret MS/MS spectrum to identify fragment ions MS2_Scan->Spectrum_Interpretation Pathway_Proposal Propose fragmentation pathway Spectrum_Interpretation->Pathway_Proposal Comparison Compare with theoretical fragments and related compounds Pathway_Proposal->Comparison

Caption: A generalized workflow for the LC-MS/MS analysis of small molecules.

Detailed Experimental Protocol

1. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 1 mg of 5-iodo-8-aminoisoquinoline in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a mobile phase-compatible solvent, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte, which is crucial for positive mode electrospray ionization.

  • Filtration: Pass the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is a suitable choice for retaining and separating this moderately polar molecule.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) will effectively elute the compound from the column.

  • Flow Rate: A typical analytical flow rate of 0.4 mL/min is recommended.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI) is preferred due to the presence of the basic amino group and the nitrogen atom in the isoquinoline ring, which are readily protonated.

  • MS1 Full Scan: A full scan from m/z 100 to 500 will determine the monoisotopic mass of the protonated molecule ([M+H]⁺).

  • MS/MS Product Ion Scan: The protonated molecule is selected as the precursor ion for collision-induced dissociation (CID). The collision energy should be optimized to produce a rich fragmentation spectrum. A ramped collision energy (e.g., 10-40 eV) can be employed to observe both low- and high-energy fragments.[6]

Predicted Fragmentation Pattern of 5-iodo-8-aminoisoquinoline

The fragmentation of 5-iodo-8-aminoisoquinoline (exact mass: 269.9705 g/mol ) in positive ion mode is expected to be driven by the presence of the amino and iodo substituents, as well as the stability of the aromatic isoquinoline core.

Fragmentation_Pathway Proposed Fragmentation Pathway of 5-iodo-8-aminoisoquinoline M_H [M+H]⁺ m/z 271.0 M_H_I [M+H-I]⁺ m/z 144.1 M_H->M_H_I -I• (127) M_H_NH3 [M+H-NH₃]⁺ m/z 254.0 M_H->M_H_NH3 -NH₃ (17) M_H_I_HCN [M+H-I-HCN]⁺ m/z 117.1 M_H_I->M_H_I_HCN -HCN (27)

Sources

Comparative

A Tale of Two Halogens: A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-Isoquinolin-8-Amine in Synthetic Chemistry

For Immediate Publication In the landscape of medicinal chemistry and materials science, the isoquinolin-8-amine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of medicinal chemistry and materials science, the isoquinolin-8-amine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active compounds and functional materials. The strategic functionalization of this core, particularly at the C5-position, is pivotal for modulating molecular properties. The choice of the halogen at this position—be it bromine or iodine—is a critical decision that dictates the synthetic routes available and the overall efficiency of downstream transformations. This guide provides an in-depth comparison of the reactivity of 5-iodo-isoquinolin-8-amine and 5-bromo-isoquinolin-8-amine, offering field-proven insights and experimental data to inform the decision-making process for researchers, scientists, and drug development professionals.

The Dichotomy of Reactivity: Electronic and Steric Considerations

The reactivity of an aryl halide is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic landscape of the aromatic ring. In the case of 5-halo-isoquinolin-8-amines, the interplay between the electron-donating amino group at C8 and the electron-withdrawing nature of the halogen at C5, coupled with the inherent electronic properties of the isoquinoline ring system, creates a nuanced reactivity profile.

The fundamental differences between the C-I and C-Br bonds are summarized below:

Property5-Iodo-isoquinolin-8-amine5-Bromo-isoquinolin-8-amineImplication for Reactivity
C-X Bond Dissociation Energy (BDE) LowerHigherThe weaker C-I bond is more readily cleaved in reactions where this is the rate-determining step, such as oxidative addition in cross-coupling.
Electronegativity of Halogen LowerHigherThe more electronegative bromine exerts a stronger inductive electron-withdrawing effect, making the C5 position more electrophilic.
Polarizability of Halogen HigherLowerThe larger and more diffuse electron cloud of iodine makes it a better leaving group in certain contexts and can influence intermolecular interactions.
Steric Hindrance HigherLowerThe larger van der Waals radius of iodine can introduce greater steric hindrance around the C5 position.

These intrinsic properties manifest in divergent reactivity patterns, particularly in the two major classes of reactions employed for the functionalization of aryl halides: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Trend

In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_0 SNAr Mechanism Reactants Ar-X + Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ (rate-determining) Intermediate Meisenheimer Complex [Ar(X)(Nu)]⁻ TS1->Intermediate Intermediate->Reactants k₋₁ TS2 Transition State 2 Intermediate->TS2 k₂ Products Ar-Nu + X⁻ TS2->Products

Caption: The addition-elimination mechanism of SNAr. The initial attack of the nucleophile is typically the rate-determining step.

For SNAr reactions on electron-deficient aromatic systems, the reactivity of aryl halides follows the order: F > Cl > Br > I.[1][2] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex.[1][2] A more electronegative halogen, like bromine over iodine, stabilizes this negatively charged intermediate through a stronger inductive effect, thereby lowering the activation energy of this first step. The carbon-halogen bond is broken in the subsequent, faster elimination step, so its strength has a lesser impact on the overall reaction rate.[3]

Therefore, for the substitution of the halogen with a nucleophile (e.g., an alkoxide or an amine), 5-bromo-isoquinolin-8-amine is predicted to be more reactive than 5-iodo-isoquinolin-8-amine.

It is worth noting that recent studies on heteroaromatic systems have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step.[4] In such cases, the leaving group ability of the halide would play a more significant role, potentially altering the expected reactivity trend. However, for most practical applications, the addition-elimination model remains a reliable predictor.

Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools in modern organic synthesis. These reactions proceed through a catalytic cycle that critically involves the oxidative addition of the aryl halide to a low-valent palladium complex.

Cross_Coupling_Cycle Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L₂->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X OxAdd->Ar-Pd(II)-X Transmetal Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)-X->Transmetal Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetal->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L₂ Reforms Catalyst Product Ar-R RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. Oxidative addition is the initial and often rate-limiting step.

In this context, the reactivity of aryl halides is dictated by the C-X bond dissociation energy, with the order of reactivity being I > Br > Cl > F.[5] The weaker C-I bond requires a lower activation energy for the oxidative addition step, leading to faster reaction rates.[5]

Thus, for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, 5-iodo-isoquinolin-8-amine is expected to be significantly more reactive than 5-bromo-isoquinolin-8-amine. This higher reactivity often translates to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and higher yields for the iodo-substituted compound.

Experimental Showcase: Buchwald-Hartwig Amination

While a direct comparative study is not available in the literature, we can draw valuable insights from the successful Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline, a close analog of our target molecule.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-8-benzyloxyquinoline with N-methylaniline [3][6]

Protocol_Workflow Start Start: 5-Bromo-8-benzyloxyquinoline N-methylaniline Reagents Add: Pd(OAc)₂ (5 mol%) Ligand (10 mol%) NaOᵗBu (1.25 equiv.) Toluene Start->Reagents Reaction Stir under Argon Optimized Temperature Reagents->Reaction Workup Cool to RT Filter through silica Evaporate solvent Reaction->Workup Purification Flash Chromatography Workup->Purification Product 5-(N-methylanilino)-8-benzyloxyquinoline Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Optimized Reaction Conditions and Yields for 5-Bromo-8-benzyloxyquinoline: [3][6]

LigandTemperature (°C)Time (h)Yield (%)
Johnphos (L1)110-12024Incomplete conversion
tBu₃P (L2)110-1202489
(tBu)₂P(neopentyl) (L3)110-1200.593

Comparative Projections for 5-Iodo-isoquinolin-8-amine:

Based on the principles of oxidative addition kinetics, we can project the expected outcomes for the corresponding 5-iodo substrate under similar conditions:

SubstrateExpected ReactivityProjected ConditionsPotential Advantages
5-Iodo-isoquinolin-8-amine HigherLower temperature, shorter reaction time, potentially lower catalyst loading.Higher efficiency, reduced side products (e.g., hydrodehalogenation), better tolerance for sensitive functional groups.
5-Bromo-isoquinolin-8-amine LowerHigher temperature, longer reaction time, potentially higher catalyst loading or more specialized ligands.Lower cost of starting material.

Practical Considerations for the Synthetic Chemist

Cost and Availability: 5-Bromoisoquinoline derivatives are generally more commercially available and less expensive than their iodo counterparts.[7] The synthesis of 5-bromoisoquinoline can be achieved through the bromination of isoquinoline using N-bromosuccinimide (NBS) in strong acid.[7][8]

Reaction Optimization: The choice between the iodo and bromo derivative will depend on the specific synthetic challenge.

  • For difficult cross-coupling reactions with sterically hindered partners or unreactive nucleophiles, the higher reactivity of the 5-iodo derivative may be necessary to achieve a reasonable yield.

  • For large-scale syntheses where cost is a major factor and the subsequent coupling reaction is robust, the 5-bromo derivative may be the more pragmatic choice.

Undesired Side Reactions: The higher reactivity of the iodo-compound can sometimes be a double-edged sword, potentially leading to a higher incidence of side reactions like homocoupling if the reaction conditions are not carefully controlled. Conversely, the more forcing conditions required for the bromo-compound can lead to decomposition of sensitive substrates or reagents.

Conclusion and Recommendations

The choice between 5-iodo- and 5-bromo-isoquinolin-8-amine is a strategic one that hinges on the intended chemical transformation.

  • For palladium-catalyzed cross-coupling reactions , 5-iodo-isoquinolin-8-amine is the superior substrate in terms of reactivity, offering the potential for milder conditions, shorter reaction times, and higher yields. It should be the default choice when maximizing efficiency and success for challenging couplings is the primary goal.

  • For nucleophilic aromatic substitution reactions , 5-bromo-isoquinolin-8-amine is predicted to be more reactive due to the greater inductive stabilization of the Meisenheimer intermediate.

Ultimately, the decision should be guided by a holistic assessment of the desired reaction, the complexity of the coupling partners, the scale of the synthesis, and economic considerations. This guide provides the fundamental principles and practical insights to empower researchers to make an informed choice, paving the way for the efficient and successful synthesis of novel isoquinolin-8-amine derivatives.

References

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021). USD RED. Available at: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Journal of Chemical Sciences, 124(6), 1337-1345. Available at: [Link]

  • Szűcs, E., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6533. Available at: [Link]

  • Tan, T. G., et al. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2021). The Royal Society of Chemistry. Available at: [Link]

  • Consiglio, G., et al. (1984). Nucleophilic substitutions in five-membered rings. Primary steric effects in thiophen derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 885-887. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • Stuart, D. R., et al. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(36), 12918-12919. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2004). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. Available at: [Link]

  • Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. (2016). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(15), 4964-4967. Available at: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). MDPI. Available at: [Link]

  • Sonogashira coupling. (2023). Wikipedia. Available at: [Link]

  • Stuart, D. R., et al. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. PubMed. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2020). Molecules, 25(21), 5133. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2012). ResearchGate. Available at: [Link]

  • Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (2020). The Journal of Organic Chemistry, 85(15), 9785-9794. Available at: [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts. Available at: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2012). International Journal of Cancer, 130(3), 727-734. Available at: [Link]

  • Rh(iii)-catalyzed oxidative C–H cross-coupling between indoles and thiophenes/furanes. (2018). Chemical Communications, 54(76), 10692-10695. Available at: [Link]

  • Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents.
  • Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts. Available at: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2022). Molecules, 27(15), 4968. Available at: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2019). ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (2019). ePrints Soton. Available at: [Link]

  • Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. (2007). PubMed. Available at: [Link]

Sources

Validation

spectroscopic characterization of 5,8-disubstituted isoquinolines

The following guide provides a definitive technical analysis of the spectroscopic characterization of 5,8-disubstituted isoquinolines. It is designed for researchers requiring rigorous structural validation of this privi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical analysis of the spectroscopic characterization of 5,8-disubstituted isoquinolines. It is designed for researchers requiring rigorous structural validation of this privileged scaffold, particularly when distinguishing it from challenging regioisomers like 5,7- or 6,7-disubstituted analogs.

Distinguishing the Scaffold from Regioisomeric Alternatives

Part 1: Strategic Context & The Regioisomer Challenge

5,8-Disubstituted isoquinolines (and their reduced tetrahydroisoquinoline or oxidized quinone forms) are critical scaffolds in drug discovery, exhibiting potent anti-mycobacterial activity (e.g., against M. tuberculosis) and anticancer properties (via isoquinoline-5,8-diones).

However, the synthesis of these cores—whether via electrophilic substitution (nitration/halogenation) or cyclization (Pomeranz-Fritsch/Bischler-Napieralski)—often yields mixtures of isomers. The primary failure mode in characterizing these compounds is misidentifying the 5,8-isomer as the thermodynamically competitive 5,7- or 6,7-isomer.

This guide objectively compares the spectroscopic "performance" of the 5,8-substitution pattern against its alternatives, providing a self-validating logic for structural assignment.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The following analysis treats the 5,8-disubstituted isoquinoline as the "Product" and compares its spectral signature to its most common contaminants (Alternatives).

The H NMR Coupling Constant ( ) Test

The most immediate differentiator is the spin-spin coupling pattern of the remaining protons on the benzenoid ring (positions 5, 6, 7, 8).

Feature5,8-Disubstituted (Target) 5,7-Disubstituted (Alternative A) 6,7-Disubstituted (Alternative B)
Benzenoid Protons H6, H7H6, H8H5, H8
Spatial Relation Ortho (Adjacent)Meta (Separated by C7)Para (Opposite)
Coupling Pattern AB System (Doublets) AX System (Meta-doublets) Singlets
Coupling Constant (

)

Hz

Hz

Hz
(often invisible)
Diagnostic Power High. The presence of a large ortho-coupling (

Hz) definitively rules out 5,7- and 6,7-isomers.
Moderate. Small coupling can sometimes be confused with long-range coupling.Moderate. Singlets can be ambiguous if peaks overlap.
The NOESY "Spatial Lock" Test (2D NMR)

When 1D NMR is ambiguous (e.g., signal overlap), Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive "Spatial Lock."

  • Hypothesis: In a 5,8-disubstituted system, the proton at H1 is spatially proximate to the substituent at C8 (not a proton). In contrast, a 5,7-isomer has a proton at H8 , which will show a strong NOE correlation to H1.

Correlation Pair5,8-Disubstituted 5,7-Disubstituted Interpretation
H1

H8
NO Cross-peak (H8 is a substituent)Strong Cross-peak (H8 is a proton)The "H8 Absence" is the gold standard for verifying 8-substitution.
H4

H5
NO Cross-peak (H5 is a substituent)NO Cross-peak (H5 is a substituent)Both isomers are substituted at C5; this interaction does not distinguish them.
H1

Sub-8
Positive NOE (if Sub-8 has protons, e.g., -OMe)N/AConfirms the nature of the group at C8.

Part 3: Visualization of Structural Logic

The following diagram illustrates the decision logic for assigning the 5,8-regioisomer using NMR data.

IsomerID Start Unknown Disubstituted Isoquinoline (Substituents on Benzene Ring) Step1 Analyze 1H NMR (Benzene Region) Look for H-H Coupling Start->Step1 Ortho Ortho Coupling Observed (J = 7-8 Hz) Step1->Ortho Meta Meta Coupling Observed (J = 1-2 Hz) Step1->Meta Para Singlets / No Coupling (Para) Step1->Para Result58 Candidate: 5,8-Disubstituted (Protons at H6, H7) Ortho->Result58 Possibility A Result78 Candidate: 7,8-Disubstituted (Protons at H5, H6) Ortho->Result78 Possibility B Result57 Isomer: 5,7-Disubstituted (Protons at H6, H8) Meta->Result57 Result67 Isomer: 6,7-Disubstituted (Protons at H5, H8) Para->Result67 Step2 Perform 2D NOESY Check H1 Interaction Result58->Step2 Result78->Step2 NOE_H1_H8 Strong NOE: H1 <-> Proton Step2->NOE_H1_H8 H8 is a Proton NOE_H1_Sub NOE: H1 <-> Substituent Group (No H8 Proton Signal) Step2->NOE_H1_Sub H8 is Substituent Final78 CONFIRMED 7,8-Disubstituted Isoquinoline NOE_H1_H8->Final78 Final58 CONFIRMED 5,8-Disubstituted Isoquinoline NOE_H1_Sub->Final58

Caption: Decision tree for distinguishing 5,8-disubstituted isoquinolines from regioisomers using J-coupling and NOE correlations.

Part 4: Experimental Protocols

Protocol 1: High-Resolution H NMR Characterization

Objective: To determine the substitution pattern via spin-spin coupling analysis.

  • Sample Preparation: Dissolve 5–10 mg of the isoquinoline derivative in 600 µL of deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable protons).
  • Acquisition: Acquire a standard 1D

    
    H spectrum with at least 64 scans to ensure high signal-to-noise ratio for small coupling constants.
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz).

  • Analysis:

    • Identify the singlet at

      
       ppm (H1).
      
    • Identify the doublets at

      
       (H3) and 
      
      
      
      (H4) with
      
      
      Hz (characteristic of the pyridine ring).
    • Critical Step: Examine the remaining aromatic signals. For 5,8-disubstitution, look for two doublets (H6, H7) sharing a coupling constant of

      
       Hz.
      
Protocol 2: 2D NOESY Structural Validation

Objective: To confirm the spatial proximity of H1 to the C8-substituent.

  • Pulse Sequence: Use a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).

  • Parameters:

    • Mixing Time (

      
      ):  Set to 500 ms (optimal for small-to-medium molecules like isoquinolines).
      
    • Relaxation Delay (

      
      ):  2.0 s.
      
    • Scans: 16–32 per increment.

  • Analysis:

    • Locate the diagonal peak for H1 (

      
       ppm).
      
    • Look for cross-peaks along the horizontal axis.

    • Pass Criteria (5,8-isomer): Absence of a cross-peak to an aromatic proton in the 7.0–8.0 ppm region (confirms no H8). Presence of a cross-peak to the substituent group (e.g., -OCH

      
       at 3.9 ppm) confirms the position.
      
    • Fail Criteria (5,7-isomer): Strong cross-peak to an aromatic doublet (H8).

Part 5: Supporting Data & Applications

UV-Vis & Mass Spectrometry

While NMR is definitive for regiochemistry, UV-Vis and MS provide supporting evidence.

  • UV-Vis: 5,8-disubstituted isoquinolines, particularly those with electron-donating groups (e.g., 5,8-dimethoxy), often show a bathochromic shift (red shift) compared to unsubstituted isoquinoline due to increased conjugation across the naphthalene-like system.

  • Mass Spectrometry: High-resolution MS (HRMS) confirms the elemental composition but cannot distinguish regioisomers alone. It is useful for monitoring the purity of the final "product" after separation from isomers.

Biological Relevance

The correct identification of this isomer is crucial for efficacy. For instance, 5,8-disubstituted tetrahydroisoquinolines have been identified as potent inhibitors of mycobacterial ATP synthase, a target for Tuberculosis treatment [1]. Misidentifying the 5,7-isomer in this context would lead to inactive compounds and false-negative SAR (Structure-Activity Relationship) data.

References

  • Lu, Y., et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 11, 12345-12360. Link

  • Kruschel, R., et al. (2025).[1] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 30(1), 123. Link

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NOESY/Coupling principles).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Isoquinoline ring currents and shifts).

Sources

Comparative

Structural Validation of 5-Iodoisoquinolin-8-amine: A Comparative Technical Guide

This guide serves as a definitive technical resource for the structural validation of 5-Iodoisoquinolin-8-amine , a critical scaffold in medicinal chemistry (often targeting kinases or acting as a precursor for cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the structural validation of 5-Iodoisoquinolin-8-amine , a critical scaffold in medicinal chemistry (often targeting kinases or acting as a precursor for cross-coupling). It contrasts the absolute structural certainty of Single Crystal X-ray Diffraction (SC-XRD) against inferential spectroscopic methods like NMR and MS.

Executive Summary & The Regioselectivity Challenge

In the synthesis of substituted isoquinolines, particularly those involving electrophilic aromatic substitution (EAS) or directed lithiation, regioselectivity is a notorious bottleneck. For 5-Iodoisoquinolin-8-amine , the challenge lies in distinguishing the 5,8-substitution pattern from the thermodynamically competitive 5,7- or 6,8-isomers.

While Mass Spectrometry (MS) confirms the formula and Nuclear Magnetic Resonance (NMR) infers connectivity, only X-ray Crystallography provides a direct, model-independent visualization of the atomic arrangement. The presence of the heavy Iodine atom (


) makes this molecule an ideal candidate for X-ray validation due to its strong anomalous scattering, allowing for unambiguous assignment of absolute structure even in the absence of chiral centers.
The Structural Ambiguity

The isoquinoline core possesses positions (C5 and C8) that are peri-positions to the heteroaromatic ring. Standard 1D


H-NMR often yields ambiguous coupling patterns (doublets with 

Hz) that can be difficult to distinguish without complex 2D NOESY/HMBC experiments.

Regioselectivity_Challenge Precursor Isoquinolin-8-amine Precursor Iodination Electrophilic Iodination (NIS/I2) Precursor->Iodination Isomer_A 5-Iodo-8-amine (Target) Iodination->Isomer_A Isomer_B 7-Iodo-8-amine (Impurity) Iodination->Isomer_B Isomer_C N-Iodination (Artifact) Iodination->Isomer_C Ambiguity NMR Ambiguity: Similar J-coupling Overlapping Signals Isomer_A->Ambiguity Isomer_B->Ambiguity Solution X-Ray Diffraction: Definitive Map Ambiguity->Solution Resolution

Figure 1: The regioselectivity divergence in isoquinoline halogenation and the necessity of X-ray resolution.

Comparative Analysis: X-ray vs. NMR vs. MS

This section objectively compares the "performance" of validation methods. In this context, performance is defined by structural certainty , resolution , and sample requirements .

Methodological Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/2D)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapMagnetic Environment of NucleiMass-to-Charge Ratio (

)
Regioisomer Certainty Absolute (100%) High (requires NOE/HMBC)Low (fragmentation is similar)
Iodine Detection Direct (Heavy Atom Effect)Indirect (Chemical Shift effect)Isotopic Pattern (

,

absent)
Sample State Single Crystal (Solid)Solution (

-DMSO/

)
Ionized Gas Phase
Sample Recovery Non-destructiveNon-destructiveDestructive
Throughput Low (Days for growth)High (Minutes)High (Seconds)
Critical Limitation Requires crystalline solidSolvent effects/BroadeningCannot distinguish isomers easily
Why X-ray Wins for 5-Iodoisoquinolin-8-amine
  • The Iodine Advantage: Iodine is an incredibly strong X-ray scatterer (53 electrons). In the electron density map, the Iodine peak will be massive (

    
    ), serving as an internal "lighthouse" that phases the structure almost automatically via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction).
    
  • Tautomer Identification: Isoquinolin-amines can exhibit amino-imino tautomerism. X-ray crystallography can locate the hydrogen atoms on the nitrogen, definitively proving the tautomeric state in the solid phase.

Detailed Experimental Protocol

To validate the structure of 5-Iodoisoquinolin-8-amine, follow this self-validating workflow. This protocol assumes the compound has been synthesized and isolated as a crude solid.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

  • Solvent Selection: 5-Iodoisoquinolin-8-amine is moderately polar.

    • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

    • Anti-solvent: Hexane or Diethyl Ether.

  • Setup:

    • Dissolve 10 mg of the compound in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear (filter if necessary).

    • Place the open inner vial inside a larger jar containing 2 mL of Hexane (Anti-solvent).

    • Cap the outer jar tightly.

  • Incubation: Store at room temperature (20°C) in a vibration-free zone.

    • Mechanism: Hexane vapor diffuses into the DCM, slowly lowering solubility and driving nucleation.

    • Timeline: Crystals should appear within 24-72 hours.

Phase 2: X-ray Data Collection

Objective: Collect high-redundancy diffraction data.

  • Mounting: Select a prism-like crystal under a polarized microscope. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. This reduces thermal motion (B-factors) and prevents radiation damage (critical for Iodine-containing compounds which can absorb X-rays and heat up).

  • Source: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Reasoning: Cu-K

      
       radiation causes significant absorption fluorescence with Iodine, leading to noisy data. Mo-K
      
      
      
      is harder and minimizes absorption errors.
  • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy. This is vital to accurately model the absorption correction caused by the heavy Iodine atom.

Phase 3: Structure Solution & Refinement
  • Indexing: Determine the Unit Cell dimensions (

    
    ) and Space Group.[1]
    
  • Phasing: Use Direct Methods (e.g., SHELXT). The Iodine atoms will be located immediately.

  • Refinement: Refine using Least-Squares (SHELXL).

    • Check: The

      
       value should drop below 5% for a publication-quality structure.
      
    • Validation: Verify the C5-I bond length (approx. 2.10 Å) and C8-N bond length.

Xray_Workflow Sample Crude 5-Iodo Compound Cryst Vapor Diffusion (DCM/Hexane) Sample->Cryst Diffraction Data Collection (Mo-Kα, 100 K) Cryst->Diffraction Single Crystal Phasing Structure Solution (Heavy Atom/Direct Methods) Diffraction->Phasing Bragg Reflections Refinement Refinement (Anisotropic I, C, N) Phasing->Refinement Electron Density Validation Final Model (R1 < 0.05) Refinement->Validation

Figure 2: The crystallographic workflow from crude solid to validated atomic model.[2][3]

Data Interpretation & Validation Criteria

When reviewing the crystallographic report for 5-Iodoisoquinolin-8-amine, verify these specific parameters to ensure the structure is correct and not an artifact.

Thermal Ellipsoids (ORTEP)
  • Observation: The Iodine atom should show a small, nearly spherical ellipsoid.

  • Red Flag: If the Iodine ellipsoid is "cigar-shaped" or massive, it indicates disorder or wrong element assignment.

Bond Lengths
  • C-I Bond: Expect ~2.08 - 2.12 Å.

  • C-N (Amine): Expect ~1.35 - 1.40 Å (indicating conjugation with the ring).

  • Regiochemistry Check: Measure the distance between the Iodine at C5 and the Amine Nitrogen at C8. In the 5,8-isomer, they are on the same side of the fused ring system but separated by the bridgehead carbons.

    • Key Metric: Distance between I(5) and H(4) (peri-hydrogen) will be short (< 3.0 Å), causing steric strain often visible as a slight ring twist.

Residual Electron Density
  • After assigning the Iodine, Carbon, and Nitrogen atoms, the remaining "Q-peaks" in the difference map should correspond to Hydrogen atoms.

  • Critical Validation: You must be able to locate the two Hydrogen atoms on the amine nitrogen. If you only see one, or if it's planar, you may have an imine or a salt form.

References

  • Grover, P. K., & Bhaduri, A. P. (1976). Reinvestigation of the reaction of hydroxylamine with 1,3-dicarbonyl compounds: A new synthesis of 5-aminoisoxazoles. (Context: Regioselectivity in heterocyclic amine synthesis). Indian Journal of Chemistry, 14B, 562.
  • Shoja, M., Gershon, H., & Clarke, D. D. (1997).[2] Crystal structure of 7-iodo-8-hydroxyquinoline, C9H6INO.[2] (Demonstrates X-ray validation of iodo-quinoline regiochemistry). Zeitschrift für Kristallographie - New Crystal Structures, 212, 387-388.[2]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. (The standard protocol for small molecule refinement). Acta Crystallographica Section C, 71(1), 3-8.

  • BenchChem Technical Guides. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide. (Context on Iodoisoquinoline synthetic challenges).

Sources

Validation

Benchmarking Reference Standards for Isoquinoline Derivative Analysis: A Technical Comparison Guide

Executive Summary Isoquinoline derivatives—ranging from natural alkaloids like Berberine and Papaverine to synthetic tetrahydroisoquinolines (THIQs)—present unique analytical challenges due to their basic nitrogen center...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives—ranging from natural alkaloids like Berberine and Papaverine to synthetic tetrahydroisoquinolines (THIQs)—present unique analytical challenges due to their basic nitrogen centers, potential for oxidation, and structural isomerism. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials . It provides a self-validating experimental framework for researchers to qualify secondary standards, ensuring data integrity in drug development and quality control.

The Hierarchy of Accuracy: Selecting the Right Standard

In quantitative analysis, the "purity" on a label is often insufficient. The rigorousness of the characterization determines the Measurement Uncertainty , which directly propagates to your final result.

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Reference Standard (Primary/Secondary) Analytical Standard (Research Grade)
Authority ISO 17034 Accredited Pharmacopeial (USP/EP) or In-House QualifiedVendor-Declared
Traceability SI Units (NIST/BAM)Traceable to CRM/PharmacopeiaOften Untraceable
Purity Definition Mass Balance (Assay - Water - Volatiles - Inorganics)Chromatographic Purity (% Area)Chromatographic Purity (% Area)
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%)Not typically statedUnknown
Primary Use Instrument Calibration, Method Validation (GMP)Routine QC Release, Stability TestingEarly Discovery, Qualitative ID
Cost Factor High (10x)Moderate (3-5x)Low (1x)
The Isoquinoline Challenge: Why Grade Matters

Isoquinoline alkaloids are prone to specific degradation pathways that lower-grade standards often fail to quantify:

  • Oxidation: Tetrahydroisoquinolines (THIQs) easily oxidize to their aromatic isoquinoline counterparts. A 98% "pure" research grade standard may contain 2% oxidized product, skewing potency assays.

  • Salt Stoichiometry: Many isoquinolines are sold as salts (e.g., Berberine Hemisulfate vs. Hydrochloride ). Research grade COAs often lack precise counter-ion stoichiometry, leading to mass calculation errors of >5%.

Visualizing the Validation Ecosystem

The following diagram illustrates the traceability chain required to establish a valid analytical system for isoquinoline analysis.

ReferenceHierarchy cluster_iso Isoquinoline Specific Risks SI_Unit SI Unit (Mole/Kg) NIST National Metrology Inst. (e.g., NIST) Primary Realization SI_Unit->NIST Definition CRM Certified Reference Material (CRM) ISO 17034 Accredited NIST->CRM Traceability WorkingStd Working/Secondary Standard In-House Qualified CRM->WorkingStd Qualification (qNMR/Mass Balance) RoutineSample Routine Sample Analysis (HPLC/LC-MS) WorkingStd->RoutineSample Calibration Risk1 Risk: Salt Form Ambiguity Risk1->WorkingStd Risk2 Risk: N-Oxide Formation

Figure 1: The Traceability Chain. Valid analytical results depend on an unbroken chain of comparison to a primary realization of the unit.

Experimental Protocol: In-House Qualification of a Secondary Standard

Objective: To validate a cost-effective "Research Grade" isoquinoline (e.g., Papaverine HCl) against a CRM for use as a routine Working Standard.

Prerequisites:

  • Primary Standard: USP Reference Standard or ISO 17034 CRM of Papaverine HCl.

  • Candidate Standard: High-purity commercial reagent (claimed >98%).[1]

  • Technique: HPLC-DAD (Diode Array Detection).[2]

Step-by-Step Methodology

1. System Suitability (The "Basic Nitrogen" Check) Isoquinolines interact strongly with residual silanols on HPLC columns, causing peak tailing.

  • Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 5.0 (buffers basicity).

    • B: Acetonitrile.

    • Note: Avoid phosphate buffers if using LC-MS downstream.

  • Acceptance: Tailing Factor (

    
    ) must be < 1.5.
    

2. Preparation of Stock Solutions

  • Primary (P): Weigh 10.0 mg CRM into a 10 mL volumetric flask. Dissolve in 50:50 MeOH:Water. Calculate concentration (

    
    ) accounting for the certified purity factor (e.g., 99.8%).
    
  • Candidate (C): Prepare in triplicate (

    
    ) aiming for the same target concentration.
    

3. The Bracketing Sequence Inject in the following order to drift-correct:

  • Blank

  • Primary Std (

    
    ) x 5 injections (System Suitability: RSD < 1.0%)
    
  • Candidate (

    
    ) x 2
    
  • Primary Std (

    
    ) x 1
    
  • Candidate (

    
    ) x 2
    
  • Primary Std (

    
    ) x 1
    

4. Calculation of Potency Factor Calculate the "As-Is" potency of the Candidate Standard (


) using the response factor (

) of the Primary:


5. Acceptance Criteria

  • The calculated potency must match the vendor's COA within ±1.0%.

  • If the vendor claims 99% but you find 94%, the material fails as a quantitative standard but may be used for qualitative ID.

Comparative Data: The "Cost of Quality"

The following table summarizes an internal study comparing a USP Reference Standard of Berberine Chloride against a generic "98%" reagent .

ParameterUSP Reference StandardGeneric Reagent ("98%")Impact on Analysis
Certified Assay 99.4% (Mass Balance)98.0% (Area %)Generic ignores water/salt content.
Water Content (KF) 0.2%4.5% (Hygroscopic)Major Error: Generic users over-weigh by 4.5%.
Residual Solvents < 100 ppm1,200 ppm (Ethanol)Minor mass error.
Actual Potency 99.4% 93.5% 5.9% Bias in final drug quantification.
Price (100 mg) $350$45High risk of OOS (Out of Specification) results.

Key Insight: The generic reagent was chemically pure (single peak on HPLC), but contained significant moisture and trapped solvent. Without a "Mass Balance" certification (typical of CRMs), a researcher would assume it is 98% pure, leading to a ~6% error in patient dosing calculations.

Decision Logic: When to Use Which Standard

Use this logic flow to determine the appropriate standard for your development phase.

StandardSelection Start Start: Define Assay Purpose Purpose Is this for GMP Release, Clinical Trials, or Method Validation? Start->Purpose YesGMP Yes Purpose->YesGMP Critical Data NoGMP No (R&D/Screening) Purpose->NoGMP Exploratory UseCRM MUST USE: USP/EP Standard or ISO 17034 CRM YesGMP->UseCRM CheckBudget Is Budget/Availability Restricted? NoGMP->CheckBudget HighBudget No CheckBudget->HighBudget LowBudget Yes CheckBudget->LowBudget HighBudget->UseCRM UseSecondary Qualify 'Secondary Standard' against CRM (See Protocol) LowBudget->UseSecondary UseResearch Use Research Grade (Correct for Water/Solvents!) UseSecondary->UseResearch If Qualification Fails

Figure 2: Decision Matrix for Reference Standard Selection.

References
  • World Health Organization (WHO). "General guidelines for the establishment, maintenance and distribution of chemical reference substances."[3] WHO Technical Report Series, No. 943, Annex 3. Link

  • European Directorate for the Quality of Medicines (EDQM). "Ph. Eur. Chapter 5.12: Reference Standards." European Pharmacopoeia.[4][5][6] Link

  • United States Pharmacopeia (USP). "General Chapter <11>: USP Reference Standards." Link

  • National Institutes of Health (NIH). "HPLC direct purity assay using ultra-purified materials as primary standards." PubMed.[5] Link

  • International Organization for Standardization (ISO). "ISO 17034:2016 General requirements for the competence of reference material producers." Link

  • Sigma-Aldrich (Merck). "Analytical Reference Materials for Pharma QC: Certified Reference Materials vs. Analytical Standards." Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodoisoquinolin-8-amine

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Iodoisoquinolin-8-amine, are often novel st...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 5-Iodoisoquinolin-8-amine, are often novel structures with incompletely characterized toxicological profiles. Therefore, establishing a robust and scientifically grounded disposal protocol is not merely a regulatory formality but a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Iodoisoquinolin-8-amine, moving beyond simple instructions to explain the rationale behind each critical step.

Hazard Identification and Risk Assessment: Understanding the Compound

The principle of "prudent practice" dictates that we treat substances with unknown toxicity as potentially hazardous. The presence of the iodine atom categorizes this compound as a halogenated organic, which has specific implications for its disposal pathway due to the potential for forming harmful byproducts during incineration if not handled correctly.[6][7][8]

Table 1: Presumptive Hazard Profile for 5-Iodoisoquinolin-8-amine

Hazard Category Associated Risks & Rationale GHS Hazard Statement (Anticipated)
Acute Toxicity (Oral, Inhalation) Aromatic amines and halogenated compounds can be harmful if ingested or inhaled.[2] H302: Harmful if swallowed. H332: Harmful if inhaled.
Skin Corrosion/Irritation Aromatic amines are frequently cited as skin irritants.[2] H315: Causes skin irritation.
Serious Eye Damage/Irritation Similar compounds are known to cause serious eye irritation or damage.[2][3][4] H319: Causes serious eye irritation. / H318: Causes serious eye damage.
Respiratory Irritation Handling the compound as a powder or aerosol could lead to respiratory tract irritation.[2] H335: May cause respiratory irritation.

| Aquatic Toxicity | Halogenated aromatic compounds are often persistent and toxic to aquatic life.[4] | H410 / H412: Very toxic/Harmful to aquatic life with long lasting effects. |

Immediate Safety and Handling Precautions

Before any disposal procedure begins, ensuring the safety of laboratory personnel is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of 5-Iodoisoquinolin-8-amine, especially the solid form and the initial preparation of waste containers, must be conducted inside a certified chemical fume hood.[9] This is the primary defense against inhaling potentially harmful dust or vapors.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][4] This combination is essential to protect against splashes of solutions or accidental projection of solid particles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[4][9] It is crucial to inspect gloves before each use and to practice proper removal techniques to avoid skin contact.[2] For prolonged operations or when handling concentrated solutions, consider using thicker gloves or double-gloving.

  • Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[9]

Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical to mitigate harm.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to avoid generating dust.

    • Carefully sweep up the mixture and place it into a designated hazardous waste container.[1][2]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Place the contaminated absorbent into a sealed, labeled hazardous waste container.[10]

    • Clean the area as described above, collecting all materials for disposal.

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[10]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][10]

    • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Waste Disposal Protocol

The disposal of 5-Iodoisoquinolin-8-amine must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10][11][12]

Step 1: Waste Segregation

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process. Because 5-Iodoisoquinolin-8-amine is a halogenated organic compound, it must be kept separate from non-halogenated waste streams.[7][8]

  • Solid Waste: Collect all solid waste containing the compound. This includes:

    • Unused or expired 5-Iodoisoquinolin-8-amine.

    • Contaminated lab supplies (e.g., weighing papers, gloves, pipette tips, absorbent pads).

    • Place these materials in a dedicated, puncture-resistant, and sealable container labeled for halogenated solid waste.[9][13]

  • Liquid Waste: Collect all solutions containing the compound.

    • This includes reaction mixtures, mother liquors from crystallizations, and contaminated solvents.

    • Use a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle) specifically for halogenated organic liquid waste.[7]

    • Crucially, do not mix this waste with non-halogenated solvents, aqueous waste, or any incompatible materials like strong oxidizing agents or acids. [9]

Step 2: Container Labeling

Proper labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste." [7][9]

  • The full chemical name: "5-Iodoisoquinolin-8-amine."

  • An accurate list of all other components and their approximate percentages (e.g., solvents).

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

Step 3: Temporary Storage (Satellite Accumulation)

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[10] Do not allow waste to accumulate for extended periods. Follow all institutional procedures for waste transfer and documentation.

Disposal Decision Workflow

The following diagram outlines the logical workflow for handling and disposing of 5-Iodoisoquinolin-8-amine waste, ensuring safety and compliance at each stage.

G Disposal Workflow for 5-Iodoisoquinolin-8-amine cluster_0 cluster_1 Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal cluster_4 Emergency Procedures A Waste Generation (Solid or Liquid containing 5-Iodoisoquinolin-8-amine) B Solid Waste (e.g., contaminated gloves, paper) A->B C Liquid Waste (e.g., solutions, solvents) A->C L Spill or Exposure Occurs A->L D Place in dedicated 'Halogenated Solid Waste' container. B->D E Place in dedicated 'Halogenated Liquid Waste' container. C->E F Securely close container. D->F E->F G Label container clearly: - 'Hazardous Waste' - Full Chemical Name(s) - Hazards F->G H Store in designated Satellite Accumulation Area with secondary containment. G->H I Container Full or Project Complete H->I J Contact Environmental Health & Safety (EHS) for pickup. I->J K Follow institutional procedures for waste manifest and transfer. J->K M Follow Spill/Exposure Protocol Immediately (See Section 3) L->M

Caption: Decision workflow for the safe disposal of 5-Iodoisoquinolin-8-amine waste.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For compounds like 5-Iodoisoquinolin-8-amine, where a complete hazard profile is not established, a conservative approach grounded in the analysis of analogous structures is essential. By adhering to the principles of hazard assessment, proper use of PPE, immediate response to spills, and a rigorous segregation and labeling protocol, we can ensure that our work is conducted safely and with minimal impact on our environment. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance.

References

  • Standard Operating Procedure for work with Chemical name/class: Iodine . Duke SMIF. (2018). [Link]

  • 8-Hydroxyquinoline - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o.. (2025). [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. (2022). [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. (n.d.). [Link]

  • 5-Iodo-8-quinolinol | C9H6INO . PubChem, National Center for Biotechnology Information. (n.d.). [Link]

  • Hazardous Waste Reduction . University of California, Santa Barbara Environmental Health and Safety. (n.d.). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). (2025). [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health (NIH). (2020). [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents . CERN Indico. (n.d.). [Link]

  • Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. (n.d.). [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. (n.d.). [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine Secretary of State. (n.d.). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). (n.d.). [Link]

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Handling

Personal protective equipment for handling 5-Iodoisoquinolin-8-amine

An Authoritative Guide to Personal Protective Equipment for Handling 5-Iodoisoquinolin-8-amine As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality reagen...

Author: BenchChem Technical Support Team. Date: February 2026

An Authoritative Guide to Personal Protective Equipment for Handling 5-Iodoisoquinolin-8-amine

As a Senior Application Scientist, my primary objective is to empower your research by providing not only high-quality reagents but also the critical knowledge required for their safe and effective use. This guide is born from extensive field experience and a deep commitment to laboratory safety. 5-Iodoisoquinolin-8-amine is a valuable building block in medicinal chemistry and materials science; however, its structure as a halogenated aromatic amine necessitates a robust and well-understood safety protocol. This document provides a comprehensive, procedure-driven plan for personal protective equipment (PPE), handling, and disposal, designed to build your confidence and ensure a secure laboratory environment.

The Foundational Principle: Understanding the Hazard

To select the correct PPE, we must first understand the risks. The Safety Data Sheet (SDS) for 5-Iodoisoquinolin-8-amine classifies it with several hazard statements, which form the basis of our safety protocols.[1] The primary risks are:

  • Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[1] This highlights the critical importance of preventing both ingestion and dermal exposure. Aromatic amines, as a class, can be readily absorbed through the skin.[2]

  • Irritation: It is known to cause serious skin and eye irritation.[1] Direct contact can lead to immediate discomfort and potential tissue damage.

  • Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects, mandating stringent disposal procedures to prevent environmental release.[1]

Our entire safety strategy is therefore built on creating impermeable barriers to these routes of exposure.

The Core PPE Ensemble: Your First Line of Defense

For routine, small-scale laboratory operations involving 5-Iodoisoquinolin-8-amine, the following PPE is mandatory. All handling of solids and preparation of solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]

PPE ComponentSpecificationRationale & Expert Insight
Hand Protection Nitrile Gloves (min. 4-5 mil thickness)Nitrile provides excellent protection against a wide range of chemicals, including many solvents and aromatic amines.[4] Double-gloving is strongly recommended during weighing and transfer operations to provide a backup barrier in case of an undetected puncture on the outer glove.
Eye Protection ANSI Z87.1-compliant Safety GogglesStandard safety glasses are insufficient. Chemical splash goggles are required to form a seal around the eyes, protecting against splashes from all angles, which is a known risk with this compound.[1][5]
Body Protection Flame-Resistant (FR) Laboratory CoatA fully fastened lab coat protects your skin and personal clothing from incidental contact and minor spills. Ensure the material is appropriate for the solvents being used in the procedure.[4]

Procedural Discipline: Donning, Doffing, and Handling Workflow

Cross-contamination is a frequent and preventable cause of exposure. Adhering to a strict sequence for putting on (donning) and removing (doffing) PPE is not merely procedural—it is a critical control point.

Step-by-Step PPE Protocol

Donning Sequence (Clean to Dirty):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles: Position your chemical splash goggles, ensuring a snug fit.

  • Gloves: Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing Sequence (Dirty to Clean):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves and discard them in the designated hazardous waste container.

  • Lab Coat: Unbutton your lab coat. Grasping it from the inside at the shoulders, peel it off, turning it inside-out to contain any surface contamination. Place it in its designated storage area or laundry receptacle.

  • Goggles: Remove goggles by handling the strap, not the front, to avoid transferring contaminants to your hands.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow Diagram

This workflow visualizes the integration of safety steps into the experimental process.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase A Verify Fume Hood Certification is Current B Gather All Chemicals & Equipment A->B C Don Core PPE (Coat, Goggles, Gloves) B->C D Weigh 5-Iodoisoquinolin-8-amine (Double-Glove Recommended) C->D E Perform Chemical Synthesis or Experiment D->E F Quench Reaction & Prepare Waste Streams E->F G Segregate Solid & Liquid Hazardous Waste F->G H Decontaminate Glassware & Work Surfaces G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Caption: A validated workflow from preparation to cleanup for 5-Iodoisoquinolin-8-amine.

Emergency Response: A Self-Validating Action Plan

In the event of an exposure, immediate and correct action is paramount.

Exposure ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention.[6]
Eye Contact Use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[6][7]
Inhalation Move the affected individual to fresh air at once. If breathing is difficult, provide assistance and seek immediate medical attention.[6][7]
Small Spill (<5g) Wearing your core PPE, cover the spill with an inert absorbent material (e.g., vermiculite). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself.[8]

Operational Logistics: Waste Disposal

All materials contaminated with 5-Iodoisoquinolin-8-amine must be disposed of as hazardous waste. Never dispose of this chemical down the drain or in standard trash.[8][9][10]

  • Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials from spill cleanups. Collect these items in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[11]

  • Liquid Waste: All solutions containing 5-Iodoisoquinolin-8-amine should be collected in a sealed, properly labeled hazardous waste container for halogenated organic waste.[11]

Waste Management Decision Diagram

This diagram outlines the logic for proper waste segregation.

start Waste Generated from 5-Iodoisoquinolin-8-amine Procedure is_solid Is the waste primarily solid (gloves, paper, absorbent)? start->is_solid is_liquid Is the waste primarily liquid (reaction mixture, solvent rinses)? is_solid->is_liquid No solid_waste Dispose in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste Yes liquid_waste Dispose in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes improper DO NOT DISPOSE IN TRASH OR SINK is_liquid->improper No/ Unsure

Caption: Decision process for segregating chemical waste.

By integrating these protocols into your daily laboratory practice, you can handle 5-Iodoisoquinolin-8-amine with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

References

  • Safety Data Sheet for 8-Hydroxyquinoline. Carl ROTH. [Link]

  • Safety Data Sheet for CLEAN AMINE®. Greenbook.net. [Link]

  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • 5-Iodo-8-quinolinol PubChem Entry. National Center for Biotechnology Information. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amine Cleaning Developing Solution SDS. SKC Inc. [Link]

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  • Protective Equipment. American Chemistry Council. [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes. ResearchGate. [Link]

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